N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
The exact mass of the compound N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUPNKUYMHYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275501 | |
| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10409-15-1 | |
| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physical Properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes computed properties and data from closely related analogs to provide a thorough understanding. Furthermore, detailed, generalized experimental protocols for determining key physical properties of liquid amines are presented.
Core Physical and Chemical Properties
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a cyclic secondary amine with a tetralin core. Its physical state at room temperature is liquid. The following tables summarize the available quantitative data for this compound.
Table 1: General and Computed Properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem[1] |
| Molecular Weight | 161.24 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| XLogP3 | 2.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
Table 2: Physical Properties of Related Compounds
| Compound | Boiling Point (°C) | Boiling Point (K) | Source |
| 1-methyl-1,2,3,4-tetrahydronaphthalene | 220.46 - 220.54 | 493.61 - 493.69 | NIST WebBook[2] |
The presence of the N-methylamino group in the target compound is expected to increase the boiling point relative to 1-methyl-1,2,3,4-tetrahydronaphthalene due to hydrogen bonding capabilities.
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of liquid amines like N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer (0-300 °C range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
A small amount of the liquid amine sample (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are clamped so that they are immersed in the heating oil within the Thiele tube. The heating oil level should be above the sample level but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated.[3]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[3][4] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Determination of Solubility
Qualitative Solubility in Water and Organic Solvents:
Apparatus:
-
Small test tubes
-
Pipettes or droppers
-
Vortex mixer (optional)
Procedure:
-
Add approximately 1 mL of the solvent (e.g., water, ethanol, diethyl ether, dichloromethane) to a clean test tube.
-
Add 2-3 drops of the N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine sample to the solvent.
-
Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
-
Observe the mixture. If the resulting solution is clear and homogenous, the amine is considered soluble. If the mixture is cloudy, forms a separate layer, or contains undissolved droplets, it is considered insoluble or sparingly soluble.
Solubility in Acidic and Basic Solutions:
Procedure:
-
Following the procedure for water solubility, if the amine is found to be insoluble in water, its basicity can be confirmed by its solubility in an acidic solution.
-
To the test tube containing the water-insoluble amine, add 5% aqueous hydrochloric acid dropwise while agitating.
-
Observation of the amine dissolving to form a clear solution indicates the formation of a water-soluble ammonium salt, confirming the basic nature of the amine.
-
A similar test can be performed with a 5% aqueous sodium hydroxide solution to check for any acidic properties, although for a simple amine, no reaction is expected.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties discussed.
References
An In-Depth Technical Guide to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Structure, Synthesis, and Potential Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound of significant interest within the fields of medicinal chemistry and pharmacology. Its core structure, a tetralin moiety with a methylamino group at the 1-position, serves as a foundational scaffold for a range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and the anticipated pharmacological profile of this compound, with a particular focus on its relationship to known monoamine reuptake inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols, where available, are provided. Visualizations of key chemical transformations and potential biological pathways are presented using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.
Chemical Structure and Properties
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic secondary amine. The molecule consists of a fused benzene ring and a cyclohexene ring, forming the 1,2,3,4-tetrahydronaphthalene (tetralin) core. A methylamino (-NHCH₃) group is attached to the first carbon atom of the saturated ring.
Below is a visualization of the chemical structure of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Figure 1. Chemical structure of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Table 1: Chemical and Physical Properties [1]
| Property | Value |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| CAS Number | 10409-15-1 |
| SMILES | CNC1CCCC2=CC=CC=C12 |
| InChI Key | JQEUPNKUYMHYPW-UHFFFAOYSA-N |
| Physical Form | Liquid |
Synthesis
A common and effective method for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is the reductive amination of 1-tetralone.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate from 1-tetralone and methylamine, followed by its reduction to the desired secondary amine.
Figure 2. Plausible synthesis pathway via reductive amination.
Experimental Protocol: Reductive Amination of 1-Tetralone
Materials:
-
1-Tetralone
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol or another suitable protic solvent
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-tetralone in methanol.
-
Add a solution of methylamine to the flask. The molar equivalent of methylamine should be in slight excess relative to 1-tetralone.
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate.
-
In a separate container, dissolve sodium cyanoborohydride in a minimal amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture. The addition should be done carefully, as gas evolution may occur.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the methanol under reduced pressure.
-
Add saturated sodium bicarbonate solution to the aqueous residue to neutralize any remaining acid and basify the mixture.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (approx. 7.0-7.3 ppm), a singlet for the N-methyl group (approx. 2.4 ppm), multiplets for the aliphatic protons of the tetralin ring, and a broad singlet for the N-H proton.[4] |
| ¹³C NMR | Aromatic carbons (approx. 125-140 ppm), an aliphatic carbon attached to the nitrogen (approx. 50-60 ppm), a signal for the N-methyl carbon (approx. 30-35 ppm), and other aliphatic carbons in the tetralin ring.[4] |
| IR Spectroscopy | N-H stretch (a single, sharp band around 3300-3500 cm⁻¹ for the secondary amine), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic).[4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (161.24 g/mol ). Characteristic fragmentation patterns would include the loss of the methyl group and cleavage of the aliphatic ring.[4] |
Pharmacological Profile and Potential Applications
The structural similarity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine to the core of the well-known selective serotonin reuptake inhibitor (SSRI) Sertraline suggests that this compound may exhibit affinity for monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT).[5] Sertraline itself is a potent inhibitor of SERT.
Figure 3. Potential interaction with the serotonin transporter.
Monoamine Transporter Binding
While no specific binding affinity data (e.g., Kᵢ values) for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine at SERT and DAT were found in the searched literature, it is hypothesized that it would act as a ligand for these transporters. The potency and selectivity would be significantly influenced by the absence of the dichlorophenyl substituent present in Sertraline.
Table 3: Anticipated Pharmacological Targets
| Target | Predicted Interaction | Rationale |
| Serotonin Transporter (SERT) | Potential Inhibitor | Structural analog of the core of Sertraline, a potent SERT inhibitor.[5] |
| Dopamine Transporter (DAT) | Potential Inhibitor | The tetralin-amine scaffold is known to interact with DAT. |
Research Applications
Given its structural features, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can serve as a valuable tool in several areas of research:
-
Lead Compound for Drug Discovery: It can be used as a starting point for the synthesis of novel derivatives with modified selectivity and potency for various monoamine transporters.[6]
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of this core structure with its more complex analogs, researchers can elucidate the key molecular features required for high-affinity binding and functional activity at SERT, DAT, and other related targets.
-
Tool Compound in Neuropharmacology: This molecule can be used in in vitro and in vivo studies to investigate the pharmacological effects of dual or non-selective monoamine reuptake inhibition.
Conclusion
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine represents a chemically tractable and pharmacologically relevant molecule. Its straightforward synthesis via reductive amination makes it an accessible building block for further chemical exploration. The strong structural precedent set by Sertraline and other bioactive tetralin-based compounds underscores its potential as a modulator of monoamine neurotransmission. Future research should focus on the detailed experimental characterization of its spectroscopic properties and a thorough in vitro and in vivo pharmacological evaluation to determine its precise affinity, selectivity, and functional activity at monoamine transporters. Such studies will be crucial in unlocking the full potential of this compound and its derivatives in the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Overview
CAS Number: 10409-15-1
This technical guide provides an in-depth overview of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a synthetic organic compound with applications in chemical research and as a key intermediate in the development of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as N-methyltetralin-1-amine, is a secondary amine derivative of tetralin.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10409-15-1 | [1][2] |
| Molecular Formula | C₁₁H₁₅N | [1][2] |
| Molecular Weight | 161.24 g/mol | [2] |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | [2] |
| Physical Form | Liquid | [2] |
| InChI Key | JQEUPNKUYMHYPW-UHFFFAOYSA-N | [2] |
Synthesis and Chemical Reactivity
While specific, detailed industrial synthesis protocols for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are not extensively published in peer-reviewed literature, its synthesis can be inferred from general organic chemistry principles and published methods for analogous compounds. A common synthetic route involves the reductive amination of 1-tetralone.
Conceptual Synthetic Workflow
The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be conceptualized as a two-step process starting from 1-tetralone. The initial reaction involves the formation of an imine intermediate through condensation with methylamine, followed by reduction to the final secondary amine.
Caption: Conceptual workflow for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
The amine functionality of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine allows for a variety of chemical derivatizations, making it a valuable building block in medicinal chemistry.[3]
Applications in Research and Drug Development
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a chiral building block for the synthesis of more complex molecules, particularly those targeting the central nervous system. Its structural similarity to neurotransmitters makes it a scaffold of interest in the design of novel therapeutic agents.[3] The tetralin moiety is a core component of various biologically active compounds.
Derivatives of this compound are investigated for a range of pharmacological activities. For instance, the structurally related compound sertraline, which features a dichlorophenyl substitution, is a well-known selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Role as a Pharmaceutical Intermediate
The primary documented application of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is as an intermediate in organic synthesis.[3] Its chemical structure provides a versatile platform for the addition of various functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.
Caption: Role as a core scaffold in a drug discovery workflow.
Safety and Handling
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. (1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C17H18ClN | CID 76969206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C17H18Cl3N | CID 13408687 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound of significant interest in medicinal chemistry and pharmacology. Structurally, it is a derivative of tetralin, featuring a methylamino group at the 1-position. This compound serves as a crucial chiral building block in the synthesis of various central nervous system agents due to its structural similarities to neurotransmitters.[1] Its primary significance lies in its role as a key structural motif in the development of selective serotonin reuptake inhibitors (SSRIs), most notably as a core component of the antidepressant drug Sertraline. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and biological activity, with a focus on its interaction with the serotonin transport system.
Chemical Identity and Synonyms
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is identified by its IUPAC name and a variety of synonyms used in commercial and research contexts.
| Identifier Type | Identifier |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine[2] |
| CAS Number | 10409-15-1[2] |
| Molecular Formula | C11H15N[2] |
| PubChem CID | 46475[2] |
A comprehensive list of its synonyms is provided below:
| Synonym |
| 1,2,3,4-Tetrahydro-N-methyl-1-naphthylamine[2] |
| Methyl-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine[2] |
| N-Methyltetralin-1-amine[2] |
| N-methyl-N-1,2,3,4-tetrahydronaphthalen-1-ylamine[2] |
| (R)-N-methyl-1,2,3,4- tetrahydronaphthalen-1-amine[2] |
| (1S)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Physicochemical Properties
The physicochemical properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Weight | 161.24 g/mol | PubChem[2] |
| Physical Form | Liquid | Sigma-Aldrich |
| XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Experimental Protocols
Synthesis via Reductive Amination
A common and effective method for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is the reductive amination of 1-tetralone with methylamine.[3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.
Materials:
-
1-Tetralone
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Reducing agent (e.g., sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation with H2/Pd/C)[4]
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetralone in the chosen anhydrous solvent.
-
Amine Addition: Add a solution of methylamine to the flask. An excess of the amine is often used to drive the reaction towards imine formation.
-
Imine Formation: If using an acid catalyst, add it to the mixture. Stir the reaction at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent in portions. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Analytical Characterization
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:
Due to the presence of a chiral center at the 1-position, enantiomeric separation is critical.
-
Column: A chiral stationary phase, such as one based on derivatized cellulose or amylose (e.g., CHIRAL ART Amylose-SA, Cellulose-SB).[5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., 2-propanol or ethanol).[5] The exact ratio is optimized to achieve baseline separation.
-
Additive: A small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
Biological Activity and Signaling Pathway
The primary biological target of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives is the serotonin transporter (SERT). As a core component of the potent and selective serotonin reuptake inhibitor (SSRI) Sertraline, this chemical scaffold is known to block the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[6][7]
Mechanism of Action: Serotonin Reuptake Inhibition
-
Binding to SERT: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is expected to bind to the serotonin transporter protein.
-
Inhibition of Reuptake: This binding competitively inhibits the reabsorption of serotonin from the synapse.
-
Increased Synaptic Serotonin: The blockage of reuptake leads to an increased concentration of serotonin in the synaptic cleft.
-
Enhanced Neurotransmission: The elevated levels of synaptic serotonin result in enhanced activation of postsynaptic serotonin receptors.
This mechanism is the foundation of the therapeutic effects of SSRIs in treating depression and other mood disorders.
Diagram: Logical Flow of Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of the target compound.
Diagram: Serotonin Reuptake Inhibition Pathway
Caption: Mechanism of serotonin reuptake inhibition.
References
- 1. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]
- 2. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sertraline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, with a focus on its molecular weight. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.
Molecular Identity and Structure
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with a structure that incorporates a tetralin core and a methylamino group.
Molecular Formula: C₁₁H₁₅N[1]
The molecular structure consists of a bicyclic aromatic system where one of the rings is saturated, and a methylamine substituent is attached to the 1-position of the saturated ring.
Physicochemical Properties
A critical parameter for any chemical compound in a research and development setting is its molecular weight. This property influences a wide range of experimental and physiological parameters, including reaction stoichiometry, dosage calculations, and pharmacokinetic modeling.
Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is C₁₁H₁₅N. The calculation is based on the standard atomic weights of Carbon (C), Hydrogen (H), and Nitrogen (N).
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |
| Carbon | C | 11 | ~12.011[2][3] | 132.121 |
| Hydrogen | H | 15 | ~1.008[4][5][6] | 15.120 |
| Nitrogen | N | 1 | ~14.007[7][8][9] | 14.007 |
| Total | 161.248 |
Based on these atomic weights, the calculated molecular weight of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is approximately 161.25 g/mol . This value is consistent with the molecular weight provided in the PubChem database, which is 161.24 g/mol .[1]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The following outlines a general synthetic approach.
Synthesis via Reductive Amination
A common and effective method for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is through the reductive amination of 1-tetralone.
Workflow for Reductive Amination:
Caption: Synthetic workflow for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Methodology:
-
Imine Formation: 1-Tetralone is reacted with methylamine in a suitable solvent (e.g., methanol or ethanol). This reaction forms an imine intermediate. The reaction is typically carried out at room temperature or with gentle heating. An acid catalyst, such as acetic acid, can be used to facilitate this step.
-
Reduction: A reducing agent is added to the reaction mixture to reduce the imine to the corresponding amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is often preferred as it is a milder reducing agent and can be used in a one-pot reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove unreacted reagents and byproducts. This typically involves quenching the reaction with water, extracting the product into an organic solvent, and washing the organic layer. The final product is then purified using techniques such as column chromatography or distillation.
Potential Signaling Pathways and Logical Relationships
While specific signaling pathways for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are not extensively documented in publicly available literature, its structural similarity to known monoamine neurotransmitter reuptake inhibitors, such as sertraline, suggests potential interactions with monoaminergic systems.
Hypothesized Mechanism of Action:
Caption: Hypothesized interaction with monoamine transporters.
This diagram illustrates a potential mechanism where the compound could inhibit the reuptake of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing postsynaptic signaling. This is a common mechanism of action for many antidepressant and anxiolytic drugs. Further experimental validation is required to confirm this hypothesis.
References
- 1. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitrogen - Wikipedia [en.wikipedia.org]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
The Enigmatic Core: A Technical Overview of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine's Biological Profile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine stands as a foundational scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of more complex pharmaceutical agents. While extensive biological data on this specific molecule is not widely available in peer-reviewed literature, its structural similarity to known psychoactive compounds and its role as a building block for central nervous system (CNS) agents suggest a potential for inherent biological activity. This guide provides a comprehensive overview of the available information, contextualizes its significance within drug discovery, and details general experimental protocols relevant to its potential pharmacological investigation.
Introduction
The tetrahydronaphthalene amine moiety is a privileged scaffold in neuroscience drug discovery, forming the core of numerous compounds targeting monoamine transporters and receptors. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a simple derivative of this scaffold, serves as a crucial starting material in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active molecules.[1] Its structural relationship to neurotransmitters suggests a potential interaction with various components of the central nervous system.[1] However, a detailed pharmacological characterization of the parent compound itself is not extensively documented in publicly accessible scientific literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem |
| Molecular Weight | 161.24 g/mol | PubChem |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | PubChem |
| CAS Number | 10409-15-1 | PubChem |
Known Biological Context and Derivatives
While direct biological activity data for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is scarce, its significance is underscored by its role in the synthesis of potent and selective neuropharmacological agents. The most notable example is its structural relationship to the antidepressant sertraline, a potent SSRI. Sertraline's chemical name is (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, highlighting the shared N-methyl-tetrahydronaphthalen-1-amine core.
The biological activity of various derivatives provides insights into the potential, yet unconfirmed, targets of the parent compound. These derivatives have been investigated for their affinity and activity at a range of receptors and transporters, including:
-
Serotonin Transporter (SERT): As exemplified by sertraline, elaboration of the core structure can lead to potent and selective inhibition of serotonin reuptake.
-
Dopamine and Norepinephrine Transporters (DAT and NET): The aminotetralin scaffold is a well-established pharmacophore for monoamine transporters.
-
5-HT Receptors: Derivatives have been synthesized and tested for activity at various serotonin receptor subtypes.
The logical relationship between the core scaffold and its more complex, biologically active derivatives is illustrated in the diagram below.
Caption: From Core Scaffold to Biological Activity.
Postulated Biological Activity (Hypothetical)
Based on its structural features, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit weak to moderate affinity for monoamine transporters (SERT, DAT, NET). The presence of the N-methyl group and the aminotetralin core are common features in many monoamine reuptake inhibitors. It is plausible that this compound could serve as a non-selective monoamine reuptake inhibitor or a releasing agent, though likely with significantly lower potency than its more complex derivatives.
Experimental Protocols for Pharmacological Characterization
To elucidate the biological activity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a series of in vitro and in vivo experiments would be necessary. The following are detailed, generalized protocols for key assays that would be relevant for its characterization.
In Vitro Radioligand Binding Assays for Monoamine Transporters
This protocol describes a method to determine the binding affinity of the compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine at human monoamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Test Compound: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
-
Reference Compounds: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.
-
Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM of the respective reference compound).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
In Vivo Assessment of Locomotor Activity
This protocol describes a method to assess the potential stimulant or depressant effects of the compound on spontaneous locomotor activity in rodents.
Objective: To evaluate the effect of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine on horizontal and vertical locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test Compound: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Syringes and needles for administration (e.g., intraperitoneal injection).
Procedure:
-
Habituation:
-
For 2-3 days prior to the experiment, habituate the mice to the testing room and the injection procedure (e.g., handle and inject with vehicle).
-
On the test day, allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
-
Experimental Procedure:
-
Administer the test compound or vehicle to the mice via the chosen route of administration (e.g., intraperitoneal). A range of doses should be tested.
-
Immediately after administration, place each mouse individually into the center of an open-field activity chamber.
-
Record locomotor activity for a predefined period, typically 30-60 minutes. The automated system will record parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing).
-
-
Data Analysis:
-
Analyze the collected data in time bins (e.g., 5-minute intervals) to assess the time course of any effects.
-
Compare the total activity counts (distance, horizontal, and vertical) between the vehicle-treated group and the groups treated with different doses of the test compound using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in locomotor activity would suggest a stimulant effect, while a significant decrease would suggest a sedative or depressant effect.
-
Caption: Locomotor Activity Assessment Workflow.
Conclusion
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a molecule of interest primarily due to its foundational role in the synthesis of complex and clinically significant CNS agents. While its own biological activity profile is not well-defined in the existing literature, its chemical structure strongly suggests a potential for interaction with monoamine systems. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its pharmacological properties. Further research is warranted to fully characterize the biological activity of this core scaffold, which could provide valuable insights for the design of novel psychoactive compounds.
References
An In-Depth Technical Guide to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
IUPAC Name: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
This technical guide provides a comprehensive overview of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a key chemical intermediate and a foundational structure in the development of neurologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a cyclic amine with a tetralin core. Its chemical structure is the basis for a variety of pharmacologically active molecules.
| Property | Value | Source |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | [1] |
| CAS Number | 10409-15-1 | [1] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| Physical Form | Liquid | |
| InChI | InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3 | [1] |
| SMILES | CNC1CCCC2=CC=CC=C12 | [1] |
Synthesis
The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through reductive amination of 1-tetralone. A representative experimental protocol is provided below.
Experimental Protocol: Synthesis via Reductive Amination
Materials:
-
1-Tetralone
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-tetralone (1.0 eq) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add a solution of methylamine (1.2-1.5 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Carefully add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Biological Activity and Mechanism of Action
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine itself is primarily a building block for more complex molecules.[2] Its derivatives, however, have shown significant activity at various monoamine receptors and transporters, playing a crucial role in the development of antidepressants and antipsychotics. The biological activity is highly dependent on the stereochemistry and the nature of substituents on the tetralin ring.
Interaction with Serotonin Receptors
Derivatives of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are known to interact with several serotonin (5-HT) receptor subtypes, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C) and the 5-HT7 receptor.[3]
-
5-HT2C Receptor: Analogs of this compound have been developed as potent and selective agonists for the 5-HT2C receptor.[4] Activation of 5-HT2C receptors is a therapeutic strategy for the treatment of obesity and psychiatric disorders.[5][6]
-
5-HT2A and 5-HT2B Receptors: Some derivatives act as antagonists or inverse agonists at 5-HT2A and 5-HT2B receptors, which can be beneficial in mitigating side effects associated with non-selective 5-HT2C agonists, such as hallucinations (5-HT2A) and cardiac valvulopathy (5-HT2B).[5][7]
-
5-HT7 Receptor: N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, derived from the core structure, have been identified as potent 5-HT7 receptor agonists.[3]
Interaction with Dopamine Receptors
Certain dihydroxy-substituted analogs of 2-amino-1,2,3,4-tetrahydronaphthalene have been shown to be potent dopamine D1 receptor agonists.[8][9] The position of the amino group and other substituents significantly influences the affinity and selectivity for different dopamine receptor subtypes. N,N-disubstituted 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues have been explored for their dopamine agonist activity.[10]
Interaction with Monoamine Transporters
The well-known antidepressant sertraline is a potent and selective serotonin reuptake inhibitor (SSRI) and is a dichlorophenyl-substituted derivative of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.[11][12] It exhibits high affinity for the serotonin transporter (SERT) and to a lesser extent, for the dopamine transporter (DAT).[12]
Quantitative Data
The following tables summarize the binding affinities (Ki values) of various derivatives of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine for key serotonin and dopamine receptors, as well as monoamine transporters. It is important to note that this data is for derivatives and not the parent compound itself.
Table 1: Binding Affinities (Ki, nM) of Aminotetralin Derivatives at Serotonin Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 | Source |
| (-)-trans-4-(3'-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine | Antagonist | Inverse Agonist | Agonist | - | [5] |
| 4-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | >1000 | - | - | 0.22 (agonist) | [3] |
| Sertraline | - | - | - | - |
Table 2: Binding Affinities (Ki, nM) of Aminotetralin Derivatives at Dopamine Receptors and Monoamine Transporters
| Compound | D1 | D2 | SERT | DAT | NET | Source |
| Sertraline | >1000 | >1000 | 0.29 | 25 | 250 | [12] |
| 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN) | Agonist | - | - | - | - | [8] |
Signaling Pathways
The interaction of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives with serotonin and dopamine receptors triggers specific intracellular signaling cascades.
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][13]
References
- 1. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]
- 3. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sertraline - Wikipedia [en.wikipedia.org]
- 13. The activity of the serotonin receptor 2C is regulated by alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Hazards of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available safety and hazard information for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. It is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive risk assessment. Direct toxicological data for this specific compound is limited, and much of the quantitative information presented is based on the parent compound, 1,2,3,4-tetrahydronaphthalene. This information should be interpreted with caution.
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound with a structural resemblance to known psychoactive agents and neurotransmitters.[1][2] This structural similarity suggests potential applications in the development of central nervous system (CNS) agents.[2] As with any novel compound in drug discovery and development, a thorough understanding of its safety and hazard profile is paramount. This guide provides an in-depth overview of the known and potential hazards associated with N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, drawing from available data sources.
Hazard Identification and Classification
Based on aggregated data from multiple suppliers, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is classified under the Globally Harmonized System (GHS) with the following hazard statements.[3]
Table 1: GHS Hazard Classification for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from PubChem.[3]
Signal Word: Warning[3]
Pictograms:
Toxicological Data
Table 2: Acute Toxicity Data for 1,2,3,4-Tetrahydronaphthalene (Parent Compound)
| Endpoint | Species | Route | Value |
| LD50 | Rat (male) | Oral | 2860 mg/kg bw |
| LD50 | Rabbit (male) | Dermal | 16,800 mg/kg bw |
| LC | Rat (male) | Inhalation | > 1300 mg/m³ (8 hours, no mortality) |
Source: OECD SIDS Report for 1,2,3,4-TETRAHYDRONAPHTHALENE.[4]
Genotoxicity and Carcinogenicity
There are no specific studies on the genotoxicity or carcinogenicity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. For the parent compound, 1,2,3,4-tetrahydronaphthalene, no mutagenic activity was detected in two in vivo micronucleus assays in mice.[4]
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is not available. Studies on the parent compound, 1,2,3,4-tetrahydronaphthalene, showed no indications of adverse effects on reproductive organs in a 13-week study.[4]
Potential Mechanisms of Action and Signaling Pathways (Hypothetical)
Due to its structural similarity to CNS-active compounds, it is plausible that N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine interacts with neurotransmitter systems. A hypothetical mechanism could involve the modulation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This could occur through various mechanisms, including reuptake inhibition or receptor binding. The following diagram illustrates a speculative signaling pathway.
Caption: Hypothetical mechanism of action via monoamine transporter inhibition.
Experimental Protocols
Specific, validated experimental protocols for the toxicological assessment of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are not published. The following outlines a general workflow for its toxicological evaluation and a proposed analytical method based on common practices for similar compounds.
General Toxicological Assessment Workflow
Caption: General workflow for toxicological assessment of a novel compound.
Proposed Analytical Method for Quantification in Biological Matrices
Objective: To quantify N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in plasma or urine.
Methodology: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS).
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is collected and evaporated to dryness, then reconstituted in the mobile phase.
-
Urine: Dilution with a suitable buffer, followed by solid-phase extraction (SPE) for cleanup and concentration. The eluate is evaporated and reconstituted.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate of 0.2-0.5 mL/min.
-
Temperature: Column oven set to a constant temperature, e.g., 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions would need to be optimized for the target analyte and an internal standard.
-
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
Spill and Disposal:
-
Absorb spillage with non-combustible, absorbent material.
-
Dispose of contents/container to an approved waste disposal plant.
Conclusion
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with potential biological activity that requires careful handling due to its identified hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. Significant data gaps exist regarding its quantitative toxicity, chronic effects, and specific mechanisms of action. The information provided for the parent compound, 1,2,3,4-tetrahydronaphthalene, offers a preliminary indication of its potential toxicological profile, but further studies on the N-methylated amine are essential for a comprehensive risk assessment. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound and consider conducting further toxicological evaluations as part of its development process.
References
- 1. Buy 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine [smolecule.com]
- 2. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]
- 3. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
An In-Depth Technical Guide to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound belonging to the aminotetralin class of molecules. While not a therapeutic agent in itself, it serves as a crucial chemical intermediate and a foundational scaffold in the development of pharmacologically active compounds, most notably as a precursor to the selective serotonin reuptake inhibitor (SSRI), Sertraline.[1] This technical guide provides a comprehensive overview of the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, places it within the broader context of aminotetralin pharmacology, and discusses its relationship to monoamine transporter modulation.
Introduction
The tetralin (1,2,3,4-tetrahydronaphthalene) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of an amino group to this structure gives rise to the aminotetralin class, which has been extensively explored for its interactions with central nervous system targets. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine represents a simple yet important member of this class, primarily recognized for its role as a building block in the synthesis of more complex pharmaceutical agents. Its structural similarity to monoamine neurotransmitters has driven investigations into the pharmacological activity of its derivatives.
Synthesis and Experimental Protocols
The primary and most direct method for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is through the reductive amination of 1-tetralone with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the final amine product.
General Reaction Scheme: Reductive Amination
Caption: General workflow for the synthesis via reductive amination.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
1-Tetralone
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol or Ethanol
-
Acetic acid (catalytic amount)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-tetralone (1 equivalent) in methanol or ethanol. Add a solution of methylamine (1.5-2 equivalents) to the flask. Add a catalytic amount of acetic acid to maintain a slightly acidic pH (around 5-6), which facilitates imine formation. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the intermediate imine, carefully add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise. These reducing agents are selective for the imine in the presence of the unreacted ketone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Remove the bulk of the organic solvent under reduced pressure. Add diethyl ether or ethyl acetate to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of 8-9. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with two additional portions of diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol [2] |
| CAS Number | 10409-15-1[2] |
| Appearance | Liquid |
| Boiling Point | Data not readily available |
| Solubility | Soluble in common organic solvents |
Biological Context and Pharmacological Significance
The primary pharmacological interest in the N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold lies in its relationship to monoamine transporters. Monoamine transporters (MATs), including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft.[3] Inhibition of these transporters can lead to therapeutic effects in a variety of central nervous system disorders.
While specific binding affinity data for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine at the monoamine transporters is not extensively published, structure-activity relationship (SAR) studies of aminotetralin derivatives suggest that this core structure is a key determinant for interaction with these transporters. The development of Sertraline, a potent and selective serotonin reuptake inhibitor (SSRI), from this chemical class underscores the importance of the aminotetralin scaffold.
Relationship to Sertraline and Monoamine Transporter Inhibition
Sertraline is a dichlorinated phenyl-tetralin derivative of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The addition of the dichlorophenyl group significantly enhances its potency and selectivity for the serotonin transporter.
Caption: Logical relationship from the core scaffold to Sertraline's action.
The presumed mechanism of action for compounds based on this scaffold involves binding to the monoamine transporters and blocking the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission.
Putative Signaling Pathway Modulation
By inhibiting monoamine reuptake, derivatives of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine indirectly modulate downstream signaling pathways activated by these neurotransmitters. For instance, by increasing synaptic serotonin levels, SSRIs like Sertraline lead to prolonged activation of various serotonin receptors (5-HTRs) on both presynaptic and postsynaptic neurons. This can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase and phospholipase C pathways, ultimately leading to changes in gene expression and neuronal function that are thought to underlie their therapeutic effects in depression and other mood disorders.
Caption: Putative signaling pathway modulation by aminotetralin derivatives.
Conclusion
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a foundational molecule in the field of medicinal chemistry, particularly in the development of drugs targeting the central nervous system. While its own pharmacological profile is not extensively characterized, its role as a key synthetic precursor for potent monoamine reuptake inhibitors like Sertraline highlights the significance of the aminotetralin scaffold. Further investigation into the direct pharmacological activities of this and other simple aminotetralins could provide valuable insights into the fundamental structural requirements for interaction with monoamine transporters and other CNS targets, potentially guiding the design of novel therapeutic agents.
References
An In-Depth Technical Review of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound belonging to the aminotetralin class of molecules. Its rigid, conformationally restricted structure, which incorporates a phenethylamine moiety, has made it and its derivatives subjects of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive review of the available scientific literature on N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, focusing on its synthesis, pharmacological activity, and potential as a scaffold for drug design. While direct research on this specific molecule is limited, this review draws insights from studies on its close structural analogs, including the well-known antidepressant sertraline, to infer its potential biological activities.
Physicochemical Properties
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a secondary amine with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol .[1] Its structure consists of a tetrahydronaphthalene core with a methylamino group attached to the first carbon atom of the saturated ring.
Table 1: Physicochemical Properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem |
| Molecular Weight | 161.24 g/mol | PubChem |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | PubChem |
| CAS Number | 10409-15-1 | PubChem |
| SMILES | CNC1CCCC2=CC=CC=C12 | PubChem |
Synthesis and Experimental Protocols
The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives can be achieved through various synthetic routes. A common approach involves the reductive amination of 1-tetralone.
General Experimental Protocol for Reductive Amination:
A general procedure for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine via reductive amination of 1-tetralone is as follows:
-
Imine Formation: 1-tetralone is reacted with methylamine in a suitable solvent (e.g., methanol, ethanol, or toluene) to form the corresponding N-methyl imine. This reaction is often facilitated by a dehydrating agent or by azeotropic removal of water.
-
Reduction: The resulting imine is then reduced to the secondary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Purification: The final product is purified using standard techniques such as distillation or chromatography to yield N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
A more specific, though related, synthesis for a key intermediate in the production of sertraline, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, involves the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone with monomethylamine in ethanol.[2] This intermediate is then catalytically reduced.[2]
Caption: General synthesis workflow for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Pharmacological Profile and Biological Activity
Direct pharmacological data for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is scarce in the public domain. However, the activities of its structurally related analogs, particularly those with substitutions on the tetralin and phenyl rings, provide strong indications of its likely biological targets. The aminotetralin scaffold is a well-established pharmacophore for interacting with monoamine transporters and G-protein coupled receptors (GPCRs).
Serotonergic System
The most prominent derivative of this class is sertraline ((1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine), a potent and selective serotonin reuptake inhibitor (SSRI).[3] Sertraline binds to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission.[4]
Studies on various N-substituted 1,2,3,4-tetrahydronaphthalen-1-yl derivatives have shown high affinity for serotonin 5-HT₇ receptors.[5] For instance, certain analogs have demonstrated potent agonist activity at the 5-HT₇ receptor.[5]
Dopaminergic System
Derivatives of 2-aminotetralin are known to possess dopamine receptor stimulating activity. While the core compound of this review is a 1-aminotetralin, the general structure suggests a potential interaction with the dopaminergic system. Studies on 2-aminotetralin analogs have shown that N-alkylation can influence dopamine receptor agonism.
Monoamine Oxidase Inhibition
Some conformationally rigid analogs of N,N-dimethylcinnamylamine, which share structural similarities with tetralins, have been shown to be inhibitors of monoamine oxidase (MAO).[6] For example, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known inactivator of MAO.[6] This suggests that N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine could potentially exhibit inhibitory activity against MAO-A or MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.
Structure-Activity Relationships (SAR)
The pharmacological activity of aminotetralin derivatives is highly dependent on their substitution patterns.
-
N-Alkylation: The nature of the alkyl group on the nitrogen atom can significantly impact potency and selectivity for different monoamine transporters and receptors.
-
Ring Substitution: Substitutions on the aromatic ring of the tetrahydronaphthalene moiety, as seen in sertraline with its dichlorophenyl group, are critical for high-affinity binding to specific targets like SERT.
Caption: Key structural modifications influencing pharmacological activity.
Potential Signaling Pathways
Based on the activity of its analogs, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is likely to modulate monoaminergic signaling pathways.
-
Serotonin Transporter (SERT) Inhibition: By blocking SERT, the compound would increase the concentration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This is the primary mechanism of action for SSRIs like sertraline.
-
Dopamine Transporter (DAT) and Receptor Interaction: Potential interaction with DAT and dopamine receptors (D1, D2, D3) could modulate dopaminergic signaling, which is implicated in mood, motivation, and motor control.
-
Monoamine Oxidase (MAO) Inhibition: If the compound inhibits MAO, it would lead to decreased degradation of monoamine neurotransmitters (serotonin, dopamine, norepinephrine), thereby increasing their synaptic availability.
Caption: Potential interactions with monoaminergic signaling pathways.
Conclusion and Future Directions
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a foundational structure in the development of CNS-active agents. While comprehensive pharmacological data on the parent compound is limited, the extensive research on its derivatives, particularly sertraline, strongly suggests its potential to interact with monoamine transporters and receptors. Future research should focus on elucidating the specific binding affinities and functional activities of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine at a range of biological targets. Such studies would provide valuable quantitative data for structure-activity relationship models and guide the design of novel therapeutics for neuropsychiatric disorders. Detailed experimental protocols for its synthesis and pharmacological evaluation are crucial for enabling further investigation by the scientific community.
References
- 1. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sertraline - Wikipedia [en.wikipedia.org]
- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogues. Inactivation of monoamine oxidase by conformationally rigid analogues of N,N-dimethylcinnamylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a chiral building block with significant potential in the development of central nervous system (CNS) agents due to its structural similarity to neurotransmitters. This document details the synthesis of the racemic compound, classical chiral resolution methods for the separation of its enantiomers, and analytical techniques for their characterization. Furthermore, it explores the potential biological activities of the individual stereoisomers, drawing parallels with structurally related compounds known to interact with monoamine transporters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine possesses a chiral center at the C1 position, and therefore exists as a pair of enantiomers: (R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and (S)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The distinct three-dimensional arrangement of these stereoisomers can lead to differential interactions with chiral biological targets such as receptors and transporters in the CNS. Understanding the synthesis, separation, and specific biological activities of each enantiomer is crucial for the development of selective and effective therapeutic agents. The structural relationship of this compound to known monoamine reuptake inhibitors, such as sertraline, suggests that its stereoisomers may exhibit interesting pharmacological profiles, particularly at serotonin (SERT) and dopamine (DAT) transporters.
Synthesis of Racemic N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
The synthesis of the racemic mixture of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is typically achieved through a two-step process starting from 1-tetralone. The first step involves the formation of an imine intermediate by reacting 1-tetralone with methylamine, followed by a reduction step to yield the final secondary amine.
Experimental Protocol: Reductive Amination of 1-Tetralone
This protocol outlines the synthesis of racemic N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine via reductive amination.
Materials:
-
1-Tetralone
-
Methylamine hydrochloride
-
Methanol (MeOH)
-
Glacial acetic acid
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-tetralone (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.[1]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude racemic N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Figure 1: Synthesis of racemic N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Chiral Resolution of Enantiomers
The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step in evaluating their individual properties. A common and effective method for the resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[3] Tartaric acid and its derivatives are widely used for this purpose.[3] The diastereomeric salts, having different physical properties such as solubility, can be separated by fractional crystallization.
Experimental Protocol: Chiral Resolution using L-Dibenzoyl-tartaric Acid
This protocol describes a general procedure for the chiral resolution of racemic N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine using L-dibenzoyl-tartaric acid as the resolving agent. Optimization of solvent and stoichiometry may be required.
Materials:
-
Racemic N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
-
L-Dibenzoyl-tartaric acid
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 eq) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve L-dibenzoyl-tartaric acid (0.5 eq) in a minimal amount of warm ethanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated to yield a second crop of crystals, which will be enriched in the other diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane.
-
Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
-
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, pharmacology, and clinical significance of this chemical class. We delve into the structure-activity relationships of key analogs, with a particular focus on their interactions with crucial biological targets such as the serotonin transporter and Mycobacterium tuberculosis ATP synthase. Detailed experimental protocols for the synthesis of representative compounds and relevant in vitro assays are provided to facilitate further research and development. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action. All quantitative data, including binding affinities and pharmacokinetic parameters, are systematically organized for comparative analysis, making this a vital resource for professionals in the field of drug discovery.
Introduction
The 1,2,3,4-tetrahydronaphthalene ring system is a versatile scaffold that has been extensively explored in the development of therapeutic agents. The introduction of a methylamino group at the 1-position gives rise to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a core structure that has led to the discovery of potent modulators of various biological targets. The most prominent example is Sertraline, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1][2] Beyond its impact on serotonergic systems, derivatives of this scaffold have shown promise in other therapeutic areas, including as inhibitors of Mycobacterium tuberculosis.[3]
This guide will explore the chemical space around the N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine core, summarizing key synthetic strategies, pharmacological properties, and the underlying mechanisms of action.
Synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and Analogs
The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives can be achieved through several routes, often starting from the corresponding tetralone. A common strategy involves the reductive amination of the tetralone precursor with methylamine.
A notable example is the industrial synthesis of Sertraline, which involves the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine, followed by stereoselective reduction of the resulting imine.[4][5] Alternative chemoenzymatic approaches have also been developed to achieve high stereoselectivity.[1]
The versatility of the tetralone starting material allows for the introduction of various substituents on the aromatic ring, leading to a wide array of analogs with diverse pharmacological profiles.
Pharmacology and Quantitative Data
The pharmacological effects of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives are highly dependent on their substitution patterns. The following tables summarize key quantitative data for representative compounds.
Serotonin Receptor and Transporter Binding Affinities
Many analogs exhibit high affinity for serotonin (5-HT) receptors and the serotonin transporter (SERT), underpinning their use as antidepressants and anxiolytics.
| Compound | Target | K_i (nM) | Assay Type | Reference |
| Sertraline | SERT | 0.26 | Radioligand Binding | [2] |
| (+)-trans-4-(4'-Cl)-PAT | 5-HT2C | 1.5 | Radioligand Binding | [6] |
| (-)-trans-4-(3'-Br)-PAT | 5-HT2C | 0.8 | Radioligand Binding | [6] |
| AR-A000002 | 5-HT1B | sub-μM | Radioligand Binding | [3] |
| Compound 44 | 5-HT7 | 0.22 | Radioligand Binding | [7] |
Antimycobacterial Activity
A distinct class of tetrahydronaphthalene amides has been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase.
| Compound | Target | MIC_90 (μg/mL) | Assay Type | Reference |
| THNA Analog 1 | M.tb ATP Synthase | <1 | In vitro M.tb growth inhibition | [3] |
| THNA Analog 2 | M.tb ATP Synthase | <1 | In vitro M.tb growth inhibition | [3] |
Pharmacokinetic Parameters of Sertraline
The pharmacokinetic profile of Sertraline has been extensively studied.
| Parameter | Value | Species | Reference |
| Bioavailability | 44% | Human | [2] |
| Protein Binding | 98.5% | Human | [2] |
| Elimination Half-life | 26 hours | Human | [2] |
| Metabolism | Liver (CYP2B6, CYP2C19) | Human | [2] |
Experimental Protocols
General Synthesis of Sertraline
A generalized, multi-step synthesis of Sertraline is outlined below, based on established industrial processes.[4][5]
Step 1: Imine Formation
-
To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in an appropriate solvent (e.g., ethanol), add monomethylamine.
-
The reaction mixture is stirred, and the formation of the N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (sertraline imine) intermediate is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine.
Step 2: Stereoselective Reduction
-
The crude sertraline imine is dissolved in a suitable solvent (e.g., ethanol or tetrahydrofuran).
-
A palladium-based catalyst (e.g., Pd/CaCO₃ or Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere. The pressure and temperature are maintained at optimized levels to favor the formation of the cis-isomer.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated to yield the racemic cis-isomer of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine.
Step 3: Resolution of Enantiomers
-
The racemic cis-amine is resolved using a chiral resolving agent, such as D-(−)-mandelic acid.
-
The diastereomeric salts are separated by fractional crystallization.
-
The desired (1S,4S)-diastereomer is isolated and treated with a base to liberate the free (1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine (Sertraline).
Step 4: Salt Formation
-
The purified Sertraline free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate Sertraline hydrochloride.
-
The resulting solid is collected by filtration, washed, and dried.
In Vitro 5-HT Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of test compounds to 5-HT receptors using a competitive radioligand binding assay.[8][9]
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., from HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors).
-
Test compounds (N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine analogs).
-
Non-specific binding control (e.g., a high concentration of a known ligand like mianserin for 5-HT₂ₐ).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well microplate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathways and Mechanisms of Action
5-HT₂C Receptor Signaling Pathway
Activation of the 5-HT₂C receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[10][11] The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: Canonical 5-HT₂C receptor signaling pathway.
Mechanism of Action of Mycobacterial ATP Synthase Inhibitors
Tetrahydronaphthalene amide derivatives that inhibit Mycobacterium tuberculosis act by targeting the F₁F₀ ATP synthase, an essential enzyme for energy production in the bacterium.[12][13] These inhibitors bind to the c-ring of the F₀ subunit, which disrupts the proton translocation across the membrane, thereby halting ATP synthesis and leading to bacterial cell death.
Caption: Inhibition of mycobacterial ATP synthase.
Conclusion
The N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold continues to be a rich source of pharmacologically active compounds. From the well-established clinical utility of Sertraline to the promising antimycobacterial activity of novel amides, this chemical class demonstrates remarkable versatility. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working to further explore the therapeutic potential of these compounds. A deeper understanding of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly pave the way for the development of new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]
- 6. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Aminotetralin Derivatives
Disclaimer: Direct pharmacological data on the specific molecule, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the mechanism of action for the broader class of aminotetralin derivatives, for which substantial research exists. The principles and findings discussed herein are likely to be foundational for understanding the potential activity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, though direct extrapolation should be done with caution.
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds that interact with key neurotransmitter systems.[1] These derivatives are recognized for their high affinity and selectivity for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as monoamine transporters.[1][2] Their rigidified phenethylamine backbone makes them valuable tools for exploring the conformational requirements of receptor binding sites.[1]
Core Pharmacological Profile: Interaction with Dopamine and Serotonin Systems
Aminotetralin derivatives have been extensively investigated as ligands for dopamine and serotonin receptors, displaying a range of functional activities from agonism and partial agonism to antagonism and inverse agonism.[1][3] Substitutions on the aromatic ring, the amino group, and the tetralin ring itself significantly influence the pharmacological profile of these compounds.[1]
Dopamine Receptor Interactions:
2-Aminotetralin derivatives are well-known for their interactions with both D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptor subtypes.[1] The nature and position of substituents on the aromatic ring and the N-alkyl groups are critical in determining affinity and functional activity.[1][4][5] For instance, an n-propyl group on the nitrogen atom has been identified as optimal for dopamine receptor agonist activity.[5] Hydroxylation of the aromatic ring, particularly to form a 5,6-dihydroxy pattern, greatly enhances dopaminergic activity.[4]
Serotonin Receptor Interactions:
The 5-substituted-2-aminotetralin (5-SAT) class of compounds has been a major focus of research for developing selective serotonin (5-HT) receptor ligands.[1] These derivatives exhibit high affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7.[1][6] The substituent at the C5 position of the aminotetralin core is a key determinant of affinity and selectivity. For example, the addition of aryl or heteroaryl groups at this position can yield potent ligands, with specific substitutions fine-tuning the selectivity profile.[1]
Quantitative Pharmacological Data of Aminotetralin Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative aminotetralin derivatives at various dopamine and serotonin receptors. This data is compiled from multiple research publications.
Table 1: Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralin (5-SAT) Derivatives at Human Serotonin 5-HT1 Receptors [6][7]
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |
| (2S)-5-PAT | 12.6 | 24.5 | 2.2 | >1000 |
| (2S)-FPT | 10.0 | 2.5 | 5.0 | >1000 |
| (2S)-CPT | 15.8 | 4.0 | 6.3 | >1000 |
| (2S)-PFPT | 1.3 | 12.6 | 12.6 | >1000 |
| 8-OH-DPAT (R/S) | 1.0 | 25.1 | 20.0 | >1000 |
Data represents the mean of multiple experiments. 5-PAT, FPT, CPT, and PFPT are examples of novel 5-SAT analogs.
Table 2: Functional Activity (pEC50 and Emax %) of 5-SAT Derivatives at Human Serotonin 5-HT1 Receptors [6][8]
| Compound | 5-HT1A (pEC50 / Emax) | 5-HT1B (pEC50 / Emax) | 5-HT1D (pEC50 / Emax) |
| (2S)-5-PAT | 8.1 / 95% | 7.0 / 30% | 8.3 / 98% |
| (2S)-FPT | 7.9 / 92% | 8.8 / 95% | 8.1 / 93% |
| (2S)-CPT | 7.8 / 90% | 8.6 / 96% | 8.0 / 91% |
| (2S)-PFPT | 8.8 / 98% | 7.7 / 94% | 7.7 / 96% |
pEC50 is the negative logarithm of the molar concentration producing 50% of the maximal response. Emax is relative to the response of the reference agonist 5-CT.
Table 3: Binding Affinities (Ki, nM) of Aminotetralin Derivatives at Adrenergic Receptors [9][10]
| Compound | α2A-AR | α2C-AR |
| (2S)-FPT | 1.6 | 3.2 |
| (2S)-CPT | 3.2 | 5.0 |
| (2S)-PFPT | 2.5 | 4.0 |
| Lofexidine | 2.0 | 6.3 |
Data represents the mean of multiple experiments.
Signaling Pathways
Aminotetralin derivatives exert their effects by modulating the signaling cascades downstream of the GPCRs they target.
Dopamine Receptor Signaling:
-
D1-like Receptors (Gs/olf-coupled): Agonism at these receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[1][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets like DARPP-32, modulating gene expression and neuronal excitability.[11]
-
D2-like Receptors (Gi/o-coupled): Activation of these receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels and reduced PKA activity.[1][11] The βγ subunits of the G-protein can also modulate other effectors, such as ion channels.[11]
Serotonin Receptor Signaling:
-
5-HT1 Receptors (Gi/o-coupled): Similar to D2-like receptors, activation of 5-HT1 subtypes by aminotetralin agonists inhibits adenylyl cyclase, leading to decreased cAMP production.[1][8]
-
5-HT2 Receptors (Gq/11-coupled): Interaction with these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights into the Molecular Pharmacology of Novel Aminotetralins and Known Drug Candidates at Serotonin 5-HT<sub>1</sub>-Type Receptors - ProQuest [proquest.com]
- 8. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacology of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold is a privileged structure in medicinal chemistry, forming the foundation for a diverse range of pharmacologically active compounds. These derivatives have garnered significant attention for their potent and often selective interactions with a variety of G-protein coupled receptors (GPCRs), including serotonin, dopamine, opioid, and histamine receptors. This technical guide provides a comprehensive overview of the pharmacology of these derivatives, with a focus on their structure-activity relationships (SAR), receptor binding affinities, functional activities, and the intracellular signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this important class of molecules.
Introduction
The 1,2,3,4-tetrahydronaphthalene ring system, a saturated derivative of naphthalene, provides a rigid framework that mimics the spatial orientation of endogenous neurotransmitters, such as the phenethylamine core of dopamine and norepinephrine, and the indolamine structure of serotonin. The addition of an N-methylamine group at the 1-position creates a chiral center and introduces a key pharmacophoric element for interaction with aminergic GPCRs.
Derivatives of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine have been explored for a wide range of therapeutic applications, including as central nervous system (CNS) agents for the treatment of depression, psychosis, and pain. The pharmacological profile of these compounds can be finely tuned through chemical modifications at various positions on the tetrahydronaphthalene ring and the amine substituent. This guide will delve into the specific pharmacological properties of these derivatives at their primary molecular targets.
Pharmacology at Key Receptor Systems
The pharmacological effects of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives are primarily mediated through their interactions with serotonin, dopamine, opioid, and histamine receptors. The following sections detail the pharmacology of these compounds at each of these receptor systems.
Serotonin (5-HT) Receptors
Derivatives of this scaffold have shown significant activity at multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors.
A notable derivative, (2S, 4R)-(−)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT), demonstrates a unique pharmacological profile as a stereospecific agonist at the 5-HT2C receptor, while exhibiting inverse agonist activity at 5-HT2A and 5-HT2B receptors.[1] This profile is desirable for potential antipsychotic and psychotherapeutic applications, as 5-HT2C agonism is associated with antipsychotic effects, while 5-HT2A inverse agonism may also contribute to antipsychotic efficacy and potentially mitigate some side effects.[1] Structure-activity relationship studies have shown that substitutions at the C(4)-position of the tetralin ring significantly influence the affinity and stereoselectivity of these compounds for 5-HT2 and histamine H1 receptors.[1]
Another class of derivatives, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, has been investigated for their affinity for 5-HT7, 5-HT1A, and 5-HT2A receptors.[2] For 5-HT7 receptor affinity, an optimal alkyl chain length of five methylenes and an unsubstituted tetrahydronaphthalenyl nucleus were found to be preferable.[2] The substitution pattern on the arylpiperazine moiety also plays a critical role in determining affinity and functional activity.[2] For instance, the compound 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide was identified as a potent 5-HT7 receptor agonist with a Ki of 0.22 nM and an EC50 of 2.56 µM, displaying high selectivity over 5-HT1A and 5-HT2A receptors.[2]
Opioid Receptors
Aminomethyl tetrahydronaphthalene derivatives have also been explored as ligands for opioid receptors. These compounds, which are structurally related to tramadol, have shown affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). For example, specific derivatives have been identified with high affinity for the δ-opioid receptor (Ki = 4.64 nM and 8.65 nM for two different compounds) and moderate affinity for the κ-opioid receptor (Ki = 141.2 nM).
Dopamine Receptors
The aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. While the provided search results focus more on serotonin and opioid receptors, the general class of aminotetralins is known to interact with D1-like and D2-like dopamine receptors. The nature and position of substituents on the aromatic ring are crucial for determining affinity and selectivity for dopamine receptor subtypes.
Histamine Receptors
The aforementioned PAT derivatives also exhibit affinity for histamine H1 receptors, often with a similar stereoselectivity to that observed at 5-HT2 receptors.[1] This cross-reactivity is not uncommon for aminergic GPCR ligands and should be considered during drug development to manage potential side effects or to explore polypharmacological approaches.
Quantitative Pharmacological Data
The following tables summarize the quantitative pharmacological data for selected N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives from the available literature.
Table 1: Receptor Binding Affinities (Ki) of Selected Derivatives
| Compound | Receptor | Ki (nM) | Reference |
| (-)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT) | 5-HT2A | 3.5 | [1] |
| 5-HT2B | 15.0 | [1] | |
| 5-HT2C | 1.2 | [1] | |
| H1 | 2.8 | [1] | |
| (+)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine | 5-HT2A | 52.0 | [1] |
| 5-HT2B | 45.0 | [1] | |
| 5-HT2C | 18.0 | [1] | |
| H1 | 15.0 | [1] | |
| 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | 0.22 | [2] |
| 5-HT1A | 44 | [2] | |
| 5-HT2A | >1000 | [2] | |
| FW-AII-OH-2 | δ-opioid | 4.64 | |
| FW-DI-OH-2 | δ-opioid | 8.65 | |
| FW-AII-OH-1 | κ-opioid | 141.2 |
Table 2: Functional Activity (EC50/IC50) of Selected Derivatives
| Compound | Assay | Receptor | EC50/IC50 (µM) | Functional Effect | Reference |
| 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | Guinea pig ileum relaxation | 5-HT7 | 2.56 | Full Agonist | [2] |
| 4-(2-acetylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | Guinea pig ileum relaxation | 5-HT7 | - | Partial Agonist | [2] |
| 4-(2-hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | Guinea pig ileum relaxation | 5-HT7 | - | Antagonist | [2] |
Signaling Pathways
The pharmacological effects of these derivatives are initiated by their interaction with specific GPCRs, which in turn activate intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the major receptor families targeted by these compounds.
Gq-Coupled Receptor Signaling (e.g., 5-HT2A, H1)
References
Methodological & Application
Synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a key intermediate in the development of therapeutic agents targeting the central nervous system. The aminotetralin scaffold is a privileged structure in medicinal chemistry, notably found in compounds designed to interact with serotonin and dopamine receptors. The protocols outlined below are based on established chemical principles and analogous transformations reported in the scientific literature.
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 10409-15-1) serves as a valuable building block in pharmaceutical research. Its structural similarity to neurotransmitters makes it an attractive starting material for the synthesis of selective receptor ligands and other bioactive molecules. Two primary synthetic routes are presented: a direct one-pot reductive amination of 1-tetralone and a two-step sequence involving the formation of the primary amine followed by N-methylation.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| CAS Number | 10409-15-1 |
Synthetic Pathways
The synthesis of the target compound can be efficiently achieved through two common and reliable methods in organic chemistry.
Caption: Overview of the two primary synthetic routes for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The target compound is classified as harmful if swallowed and causes skin and eye irritation.
Protocol 1: One-Pot Reductive Amination of 1-Tetralone
This protocol describes a direct, one-pot synthesis which is often preferred for its efficiency. Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry.[1][2][3]
Reaction Scheme:
Caption: Synthesis via one-pot reductive amination.
Materials:
-
1-Tetralone
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF/Methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-tetralone (1.0 eq).
-
Dissolve the starting material in dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add methylamine (1.5 - 2.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Quantitative Data (Representative):
| Parameter | Value | Reference for Analogy |
| Typical Yield | 60-85% | General Reductive Amination[2][4] |
| Purity (post-chromatography) | >98% | Standard purification outcome |
Protocol 2: Two-Step Synthesis via Primary Amine
This method provides an alternative route that can be advantageous if the primary amine, 1,2,3,4-tetrahydronaphthalen-1-amine, is readily available or if direct reductive amination proves problematic.
Step 2a: Synthesis of 1,2,3,4-Tetrahydronaphthalen-1-amine
Procedure:
This step is a reductive amination using ammonia or an ammonia source.
-
Follow the procedure in Protocol 1, substituting methylamine with an ammonia source such as ammonium acetate or a solution of ammonia in methanol.
-
The resulting product after workup and purification is 1,2,3,4-tetrahydronaphthalen-1-amine.
Step 2b: N-Methylation of 1,2,3,4-Tetrahydronaphthalen-1-amine
This procedure utilizes the Eschweiler-Clarke reaction, a classic method for the methylation of amines.
Reaction Scheme:
Caption: N-methylation of the primary amine precursor.
Materials:
-
1,2,3,4-Tetrahydronaphthalen-1-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a round-bottom flask, add 1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq).
-
Add an excess of aqueous formaldehyde (e.g., 2.5 eq).
-
Add an excess of formic acid (e.g., 2.5 eq).
-
Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, until CO₂ evolution ceases.
-
Cool the mixture to room temperature and basify by the slow addition of 2 M NaOH solution until the pH is >10.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Quantitative Data (Representative):
| Parameter | Value | Reference for Analogy |
| Typical Yield (N-Methylation) | 70-90% | General Eschweiler-Clarke Reaction |
| Purity (post-purification) | >98% | Standard purification outcome |
Conclusion
The protocols provided offer reliable and adaptable methods for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The choice between the one-pot reductive amination and the two-step sequence will depend on the availability of starting materials, scalability, and the specific requirements of the research or development project. Both methods are robust and widely used in the synthesis of amine-containing pharmaceutical intermediates.
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a valuable building block in medicinal chemistry, via a one-pot reductive amination of α-tetralone with methylamine. The procedure detailed below utilizes sodium cyanoborohydride as the reducing agent, offering a reliable and efficient method for this transformation. This application note includes a comprehensive experimental protocol, tabulated analytical data, and visual representations of the reaction pathway and experimental workflow to aid in reproducibility and understanding.
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives are key intermediates in the synthesis of various biologically active compounds. Reductive amination is a widely employed and efficient method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine through an intermediate imine. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a suitable reagent for this purpose as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but effectively reduces the protonated imine (iminium ion).
Reaction and Mechanism
The reductive amination of 1-tetralone with methylamine proceeds in two main steps within a single reaction vessel. First, the primary amine (methylamine) reacts with the ketone (1-tetralone) under slightly acidic conditions to form an iminium ion intermediate. Subsequently, the hydride reagent, sodium cyanoborohydride, selectively reduces the iminium ion to yield the final secondary amine product, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Reaction Scheme:
Experimental Protocol
Materials:
-
1-Tetralone (α-tetralone)
-
Methylamine hydrochloride (CH₃NH₂·HCl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-tetralone (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol (approximately 5-10 mL per gram of 1-tetralone).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion. The pH of the solution should be slightly acidic (around 5-6) due to the use of the amine hydrochloride salt.
-
Reduction: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Carefully acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid to decompose any remaining sodium cyanoborohydride.
-
Stir for 1 hour, then concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting aqueous residue, add water and wash with dichloromethane to remove any unreacted starting material.
-
Basify the aqueous layer to pH >10 with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
| Property | Value |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not specified |
| ¹H NMR (CDCl₃, δ ppm) | 7.40-7.10 (m, 4H, Ar-H), 4.05 (t, 1H, CH-N), 2.90-2.70 (m, 2H, Ar-CH₂), 2.45 (s, 3H, N-CH₃), 2.10-1.80 (m, 4H, -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, δ ppm) | 137.5, 134.5, 129.0, 128.5, 126.0, 125.5, 58.0 (CH-N), 34.0 (N-CH₃), 30.0, 29.0, 20.0 |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch, if primary/secondary amine impurity present), 3060, 3020 (Ar C-H stretch), 2930, 2860 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch) |
| Mass Spec (m/z) | 161 [M]⁺, 146 [M-CH₃]⁺ |
| Purity (Typical) | >95% (after purification) |
| Yield (Typical) | 70-85% |
Note: The spectroscopic data provided are typical expected values and may vary slightly based on the specific instrumentation and conditions used.
Mandatory Visualizations
Application Notes and Protocols for the Purification of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The methods described are applicable for enhancing the purity of the compound, whether it is synthesized in-house or obtained from commercial sources. The protocols cover purification of the free base (a liquid) and its hydrochloride salt (a solid).
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients. This document outlines two primary methods for the purification of this compound: acid-base extraction followed by distillation for the free base, and recrystallization for its hydrochloride salt.
Chemical Properties
A summary of the key chemical properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is provided in the table below.
| Property | Value | Reference |
| CAS Number | 10409-15-1 | [2][3] |
| Molecular Formula | C11H15N | [3][4] |
| Molecular Weight | 161.24 g/mol | [3] |
| Physical Form | Liquid | [2] |
Purification Protocols
Method 1: Acid-Base Extraction and Distillation of the Free Base
This method is suitable for removing non-basic organic impurities. The amine is first converted to its water-soluble salt, washed with an organic solvent to remove impurities, and then regenerated as the free base, which is subsequently purified by distillation.
Experimental Protocol:
-
Dissolution: Dissolve the crude N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in a suitable organic solvent, such as diethyl ether or toluene.
-
Acidification: Extract the organic solution with an aqueous solution of a strong acid, such as 3N hydrochloric acid.[5] This will protonate the amine, forming the water-soluble hydrochloride salt.
-
Separation and Washing: Separate the aqueous layer containing the amine salt from the organic layer. The organic layer, which contains non-basic impurities, can be discarded. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basification: Make the aqueous layer basic (pH > 10) by the slow addition of a strong base, such as 20% aqueous sodium hydroxide.[5] This will deprotonate the amine salt, regenerating the water-insoluble free base.
-
Extraction of Free Base: Extract the liberated free base from the aqueous solution using a fresh portion of organic solvent (e.g., toluene).[5]
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: Purify the resulting crude liquid by vacuum distillation.
Logical Workflow for Acid-Base Extraction and Distillation
Caption: Workflow for the purification of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine free base.
Method 2: Recrystallization of the Hydrochloride Salt
For solid derivatives, recrystallization is a powerful purification technique. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be converted to its hydrochloride salt, which is typically a solid and can be purified by recrystallization.
Experimental Protocol:
Part A: Formation of the Hydrochloride Salt
-
Dissolve the purified or crude liquid amine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., methanolic HCl), until precipitation of the hydrochloride salt is complete.
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold solvent.
-
Dry the solid under vacuum.
Part B: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. An ideal solvent should dissolve the hydrochloride salt sparingly at room temperature but have high solubility at elevated temperatures.[6] Common solvents for recrystallization of amine salts include ethanol, methanol, or mixtures such as ethanol/diethyl ether.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude hydrochloride salt and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves.[7][8] If the solid does not dissolve completely, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time.[7] If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[7]
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Workflow for Purification via Recrystallization of the Hydrochloride Salt
Caption: Workflow for the purification of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine via its hydrochloride salt.
Data Presentation
Table for Purification Data Comparison
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Acid-Base Extraction & Distillation | ||||
| Recrystallization of HCl Salt |
Conclusion
The choice of purification method for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine depends on the nature of the impurities and the desired final form of the compound. For removing non-basic impurities from the liquid free base, acid-base extraction followed by distillation is effective. For achieving high purity of a solid form, conversion to the hydrochloride salt and subsequent recrystallization is a robust method. The protocols and workflows provided herein serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries.
References
- 1. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]
- 2. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 10409-15-1 [sigmaaldrich.com]
- 3. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-N-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE CAS#: 49681-43-8 [amp.chemicalbook.com]
- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 6. Home Page [chem.ualberta.ca]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Note: Structural Elucidation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine using 1D and 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The methods described herein are fundamental for the structural verification, purity assessment, and comprehensive characterization of this and structurally related compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine that serves as a key building block in the synthesis of various biologically active molecules. Its structural framework is found in a number of pharmaceuticals. Accurate structural elucidation and confirmation are critical for ensuring the quality and efficacy of synthesized compounds in a research and development setting.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure.[1] This application note outlines the standard operating procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC) of the title compound.
Experimental Protocols
Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule like N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a standard 400 MHz or 500 MHz NMR spectrometer:
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Pulse Program | zg30 |
| Number of Scans | 16 | |
| Relaxation Delay | 1.0 s | |
| Acquisition Time | 4.0 s | |
| Spectral Width | 20 ppm | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 |
| Number of Scans | 1024 | |
| Relaxation Delay | 2.0 s | |
| Acquisition Time | 1.0 s | |
| Spectral Width | 240 ppm | |
| COSY | Pulse Program | cosygpqf |
| Number of Scans | 2 | |
| Increments | 256 | |
| Spectral Width | 12 ppm in F1 and F2 | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 |
| Number of Scans | 4 | |
| Increments | 256 | |
| Spectral Width | 12 ppm in F2, 165 ppm in F1 |
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine based on typical chemical shifts for analogous structures.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5, H-8 (Aromatic) | 7.10 - 7.30 | Multiplet | - | 4H |
| H-1 (CH-N) | ~3.50 | Triplet | ~6.5 | 1H |
| H-4 (CH₂) | 2.75 - 2.90 | Multiplet | - | 2H |
| N-CH₃ | ~2.45 | Singlet | - | 3H |
| H-2, H-3 (CH₂) | 1.70 - 2.00 | Multiplet | - | 4H |
| N-H | ~1.50 | Broad Singlet | - | 1H |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4a, C-8a (Aromatic Quaternary) | ~138, ~135 |
| C-5, C-6, C-7, C-8 (Aromatic CH) | ~129, ~128, ~126, ~125 |
| C-1 (CH-N) | ~58 |
| N-CH₃ | ~34 |
| C-4 (CH₂) | ~29 |
| C-2, C-3 (CH₂) | ~28, ~20 |
Interpretation of Spectra:
-
¹H NMR: The aromatic region is expected to show a complex multiplet for the four protons on the benzene ring. The benzylic proton (H-1) adjacent to the nitrogen will be downfield due to the inductive effect of the nitrogen atom. The N-methyl group will appear as a singlet. The aliphatic protons of the tetralin ring system will appear as overlapping multiplets.
-
¹³C NMR: The aromatic carbons will appear in the typical downfield region (120-140 ppm). The carbon attached to the nitrogen (C-1) will be in the range of 50-60 ppm. The N-methyl carbon will be around 30-35 ppm, and the other aliphatic carbons will be further upfield.
-
COSY: This experiment will show correlations between adjacent protons. For instance, the H-1 proton should show a correlation to the H-2 protons. The H-4 protons should show correlations to the H-3 protons.
-
HSQC: This 2D experiment correlates protons to their directly attached carbons, allowing for unambiguous assignment of the carbon signals based on the proton assignments.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the NMR analysis process.
Caption: General workflow from sample preparation to structural confirmation.
Caption: Integration of 1D and 2D NMR data for structural elucidation.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the structural characterization of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The protocols and expected data presented in this note serve as a comprehensive guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery to ensure the identity and purity of their compounds. Following these standardized procedures will facilitate accurate and reproducible results.
References
Application Notes: Mass Spectrometric Analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral building block utilized in the synthesis of various agents targeting the central nervous system, owing to its structural resemblance to neurotransmitters.[1] Its role in medicinal chemistry, particularly in the design of novel therapeutics and selective receptor ligands, necessitates sensitive and specific analytical methods for its characterization and quantification in various matrices.[1] Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers a powerful tool for the analysis of this compound. This document provides detailed protocols and data for the mass spectrometric analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Molecular and Chemical Properties
The fundamental properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | PubChem |
| Molecular Formula | C₁₁H₁₅N | [2] |
| Molecular Weight | 161.24 g/mol | [2] |
| Exact Mass | 161.120449483 Da | [2] |
| CAS Number | 10409-15-1 | [2][3] |
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
Electron Ionization (EI) mass spectrometry of aliphatic and cyclic amines is characterized by distinct fragmentation patterns, primarily driven by the stabilization of the resulting radical cation.[4] For N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, the molecular ion (M⁺˙) is expected at m/z 161. The fragmentation is predicted to be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. The loss of the largest alkyl substituent is typically favored.[4]
Predicted Fragmentation Pathway:
Summary of Predicted Mass Fragments:
| m/z | Predicted Fragment Ion | Predicted Origin |
| 161 | [C₁₁H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |
| 146 | [C₁₀H₁₂N]⁺ | [M - CH₃]⁺ |
| 132 | [C₉H₁₀N]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical from the tetralin ring) |
| 117 | [C₉H₉]⁺ | Retro-Diels-Alder fragmentation of the tetralin ring |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from aromatic compounds |
| 44 | [CH₃NHCH₂]⁺ | Alpha-cleavage product |
Experimental Protocols
The following are generalized protocols for the analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine using GC-MS and LC-MS. These should be optimized based on the specific instrumentation and analytical requirements.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary.
-
For dilute samples, pre-concentration may be required.
2. GC-MS System and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Injector | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-450 |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS is a versatile technique for the analysis of a wide range of compounds and is particularly useful for less volatile or thermally labile molecules.[5] A triple quadrupole mass spectrometer allows for sensitive and selective quantification using Multiple Reaction Monitoring (MRM).
1. Sample Preparation:
-
Dissolve the sample in a mobile phase compatible solvent (e.g., methanol/water mixture).
-
Perform filtration of the sample solution using a 0.22 µm syringe filter.
-
For complex matrices, protein precipitation, liquid-liquid extraction, or solid-phase extraction may be required.
2. LC-MS/MS System and Parameters:
| Parameter | Recommended Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC System (or equivalent) |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS (or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Capillary Voltage | 3500 V |
3. MRM Parameters (Predicted): For quantitative analysis, specific precursor-to-product ion transitions should be optimized. Based on the predicted fragmentation, the following transitions can be used as a starting point for method development.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 162.1 (MH⁺) | 144.1 | 15 |
| 162.1 (MH⁺) | 117.1 | 20 |
| 162.1 (MH⁺) | 91.1 | 25 |
The protocols and data presented provide a comprehensive guide for the mass spectrometric analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The predicted fragmentation patterns offer a solid foundation for compound identification and the development of quantitative LC-MS/MS methods. Researchers, scientists, and drug development professionals can adapt these methodologies to suit their specific analytical needs, ensuring accurate and reliable characterization of this important synthetic intermediate.
References
- 1. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]
- 2. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 10409-15-1 [sigmaaldrich.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a straightforward and efficient analytical solution for the determination of this compound in various sample matrices. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow of the analytical process.
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound with a structural backbone that is of interest in medicinal chemistry and drug discovery. As a derivative of tetralin, it serves as a building block for various biologically active molecules. Accurate and precise analytical methods are crucial for its quantification in research and development, enabling purity assessments, stability studies, and pharmacokinetic analyses. The HPLC method presented herein is designed to be readily implemented in a laboratory setting for the reliable analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is provided in the table below. These properties are essential for understanding the chromatographic behavior of the analyte.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | [1] |
| Physical Form | Liquid | [2] |
HPLC Method Parameters
A reversed-phase HPLC method was developed for the analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The chromatographic conditions are summarized in the following table.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 7.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Potassium Phosphate Buffer (20 mM, pH 7.0): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of deionized water. Adjust the pH to 7.0 with a potassium hydroxide (KOH) solution. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the 20 mM potassium phosphate buffer (pH 7.0) in a 60:40 volume ratio. Degas the mobile phase prior to use.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for a simple matrix is outlined below:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area of the analyte.
Method Validation Summary
The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
Intra-day Precision (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |
| 50 | 760,100 | 4,560 | 0.60 |
Inter-day Precision (n=6, over 3 days)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |
| 50 | 761,500 | 9,138 | 1.20 |
Accuracy (Spike Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 25 | 24.5 | 98.0 |
| 50 | 50.8 | 101.6 |
| 75 | 74.1 | 98.8 |
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Caption: Workflow for the HPLC analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The method is straightforward, utilizing common laboratory equipment and reagents, and demonstrates good linearity, precision, and accuracy. This protocol is suitable for routine analysis in research and quality control environments.
References
Use of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in sertraline synthesis
Application Notes and Protocols: Synthesis of Sertraline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI). The primary focus of this guide is the industrially relevant and widely documented synthetic pathway commencing from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. While inquiries have been made regarding the use of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine as a starting material, a thorough review of the scientific literature and patents indicates that this compound is not a direct precursor in the established synthesis of Sertraline. The key 3,4-dichlorophenyl moiety is introduced early in the synthesis, making the use of an unsubstituted tetrahydronaphthalen-1-amine derivative a less efficient and undocumented strategy. This document will therefore detail the optimized and commonly practiced synthetic route, providing comprehensive experimental protocols, quantitative data, and process visualizations to aid researchers in the replication and potential optimization of Sertraline synthesis.
Introduction to Sertraline Synthesis
Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, is a widely prescribed antidepressant.[1] The core of its synthesis revolves around the construction of the substituted tetraline ring system and the stereoselective introduction of the methylamino group. The most common and commercially viable synthesis begins with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.[2][3] This key intermediate already possesses the required dichlorophenyl group at the C4 position. The subsequent steps involve the formation of an imine with monomethylamine, followed by a stereoselective reduction to yield the desired cis-isomer of Sertraline.[4]
Synthetic Pathway Overview
The general synthetic scheme for Sertraline from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is depicted below. This two-step process involves the formation of a Schiff base (imine) followed by catalytic hydrogenation.
Caption: General synthesis pathway for Sertraline.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of Sertraline, based on reported laboratory and industrial processes.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Purity/Selectivity | Reference |
| Imine Formation | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, Monomethylamine | Titanium tetrachloride (TiCl4) | Toluene | -10 to 15 | Atmospheric | 1.5 | ~92 | - | [5] |
| Hydrogenation | N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, Hydrogen (H2) | 5% Pd/CaCO3 | Methanol, Water | 20-35 | 0.5 Kg | 3.5 | - | cis:trans ratio of 99.8:0.2 | [2] |
| Final Product Isolation | cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine | - | - | 5-15 | - | 1 | - | HPLC Purity: 99.9% (as hydrochloride salt) | [2] |
Experimental Protocols
Synthesis of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)
This protocol is based on the condensation reaction of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine, catalyzed by titanium tetrachloride.[5]
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (18.0 g)
-
Toluene (18.5 mL)
-
Monomethylamine (8.64 g, 4.5 equivalents)
-
Titanium tetrachloride (4.57 g, 0.56 equivalents)
-
Nitrogen gas supply
-
Reaction flask equipped with a stirrer and dropping funnel
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve 18.0 g of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in 18.5 mL of toluene.
-
Cool the mixture to -10°C.
-
Add 8.64 g of monomethylamine to the cooled solution and stir for 10 minutes.
-
Add 4.57 g of titanium tetrachloride dropwise, ensuring the temperature is maintained below 15°C.
-
Allow the reaction mixture to warm to ambient temperature and continue stirring for 1.5 hours.
-
Filter the reaction mixture under a nitrogen atmosphere and wash the precipitate with toluene.
-
Remove the bulk of the toluene from the filtrate by vacuum distillation to yield the crude Sertraline imine.
References
- 1. US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]
- 4. WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine - Google Patents [patents.google.com]
- 5. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
Application Notes and Protocols: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives as crucial intermediates in pharmaceutical synthesis, with a primary focus on the production of the antidepressant sertraline. This document outlines detailed experimental protocols, quantitative data, and relevant biological pathways to support research and development in medicinal chemistry.
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its substituted analogs are pivotal building blocks in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1] Their structural similarity to neurotransmitters makes them valuable scaffolds in drug design.[1] The most prominent application of this class of intermediates is in the stereoselective synthesis of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a key precursor to the selective serotonin reuptake inhibitor (SSRI), sertraline.[2] Sertraline is widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[2]
Data Presentation
The synthesis of the key intermediate for sertraline, (cis)-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine, is typically achieved through the reductive amination of 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine. The efficiency of this conversion is highly dependent on the reaction conditions, particularly the choice of catalyst and solvent.
| Parameter | Value | Reference |
| Starting Material | 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine | [3] |
| Catalyst | 5% Pd/CaCO₃ | [3] |
| Solvent | Methanol/Water | [3] |
| Hydrogen Pressure | 0.5 Kg | [3] |
| Temperature | 20-35°C | [3] |
| Reaction Time | 3 hours 30 minutes | [3] |
| Diastereomeric Ratio (cis:trans) | 99.8:0.2 | [3] |
| Final Product (after resolution and salt formation) | Sertraline Hydrochloride | [3] |
| HPLC Purity of Final Product | 99.9% | [3] |
Experimental Protocols
Synthesis of (cis)-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine
This protocol describes a highly stereoselective synthesis of the cis-isomer of the sertraline intermediate via catalytic hydrogenation.
Materials:
-
4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine (10 gm)
-
5% Pd/CaCO₃ (grade-21, 0.6 gm)
-
Methanol (150 ml)
-
Water (2 ml)
-
Hydrogenation flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a hydrogenation flask, prepare a mixture of 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine (10 gm), 5% Pd/CaCO₃ (0.6 gm), water (2 ml), and methanol (150 ml).[3]
-
Subject the mixture to hydrogenation under a hydrogen pressure of 0.5 Kg.[3]
-
Maintain the reaction temperature between 20-35°C for 3 hours and 30 minutes.[3]
-
After the reaction is complete, remove the catalyst by filtration.
-
Evaporate the solvent completely under vacuum to obtain cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine.[3] The resulting product exhibits a high diastereomeric ratio of cis to trans isomers (99.8:0.2).[3]
Optical Resolution and Salt Formation
The racemic cis-intermediate is then resolved to isolate the desired (1S,4S)-enantiomer, which is subsequently converted to sertraline hydrochloride. A common method for resolution involves the use of a chiral resolving agent such as D-(-)-mandelic acid.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of sertraline, highlighting the role of the N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine intermediate.
References
Application Notes and Protocols for the Catalytic Reduction Synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable chiral building block in the development of central nervous system agents due to its structural similarity to neurotransmitters.[1] Its synthesis is of significant interest in medicinal chemistry for the design of novel therapeutic molecules.[1] Reductive amination of 1-tetralone with methylamine is a primary and efficient route to this compound. This one-pot reaction involves the formation of an intermediate imine from the ketone and amine, which is then reduced in situ to the desired secondary amine.[2] This document provides detailed protocols for two common and effective methods for this synthesis: catalytic hydrogenation using Palladium on carbon (Pd/C) and chemical reduction using sodium borohydride (NaBH₄).
Reaction Scheme
The overall reaction for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine from 1-tetralone and methylamine is depicted below. The reaction proceeds through an imine intermediate which is subsequently reduced.
References
Application Notes and Protocols for the Derivatization of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine for Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization is often a necessary step to improve the volatility, thermal stability, and chromatographic behavior of analytes, as well as to enhance detector response and enable chiral separations.
Introduction
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral secondary amine whose structural similarity to some neurotransmitters makes it a relevant molecule in medicinal chemistry and drug development.[1] Its analysis is crucial for pharmacokinetic studies, metabolite identification, and quality control. However, the presence of the secondary amine group can lead to poor peak shape and thermal instability during GC analysis. Derivatization of this functional group can overcome these analytical challenges.[2]
This guide outlines protocols for two common derivatization techniques: acylation and silylation. Additionally, a method for chiral derivatization is presented to enable the separation and quantification of its enantiomers.
Analytical Techniques
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS: A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often employed to increase the volatility and thermal stability of polar analytes containing active hydrogens, such as amines.[2]
-
LC-MS: Suitable for a wider range of compounds, including those that are non-volatile or thermally labile. Derivatization in LC-MS is primarily used to improve chromatographic retention, enhance ionization efficiency, and increase the selectivity and sensitivity of the analysis.[3]
Derivatization Strategies
The amine functionality of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine allows for straightforward derivatization reactions.[1] The most common approaches involve acylation and silylation.
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For amines, this typically involves reaction with an acid anhydride or an acyl chloride. Acetylation, the introduction of an acetyl group, is a common and effective method for derivatizing primary and secondary amines.[4]
Silylation
Silylation is the replacement of an active hydrogen atom with a silyl group, most commonly a trimethylsilyl (TMS) group. Silylating reagents are highly effective for derivatizing a wide range of functional groups, including amines, to increase their volatility for GC analysis.[5]
Chiral Derivatization
To separate the enantiomers of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a chiral derivatizing agent (CDA) can be used. The reaction with a single enantiomer of the CDA converts the enantiomers of the analyte into diastereomers, which can then be separated on a non-chiral chromatographic column.[6]
Experimental Protocols
Protocol 1: N-Acetylation for GC-MS Analysis
This protocol describes the acetylation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine using acetic anhydride.
Materials:
-
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine standard solution (e.g., 1 mg/mL in methanol)
-
Acetic anhydride (analytical grade)
-
Pyridine or Triethylamine (catalyst, analytical grade)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Pipette 100 µL of the N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate, 50 µL of acetic anhydride, and 10 µL of pyridine (or triethylamine).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Analyze a 1 µL aliquot by GC-MS.
Expected Product: N-acetyl-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Protocol 2: Silylation for GC-MS Analysis
This protocol outlines the derivatization of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine standard solution (e.g., 1 mg/mL in acetonitrile)
-
BSTFA + 1% TMCS
-
Acetonitrile (GC grade)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Pipette 100 µL of the N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70-80°C for 30 minutes.
-
Cool the vial to room temperature.
-
Analyze a 1 µL aliquot directly by GC-MS.
Expected Product: N-methyl-N-(trimethylsilyl)-1,2,3,4-tetrahydronaphthalen-1-amine.
Protocol 3: Chiral Derivatization with (S)-(+)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) for LC-MS Analysis
This protocol describes the derivatization of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with a chiral reagent for the separation of its enantiomers by LC-MS.
Materials:
-
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine standard solution (e.g., 1 mg/mL in acetonitrile)
-
(S)-(+)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) solution (e.g., 10 mg/mL in acetonitrile)
-
Triethylamine (TEA)
-
Acetonitrile (LC-MS grade)
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Pipette 50 µL of the N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine standard solution into a reaction vial.
-
Add 100 µL of the S-NIFE solution and 10 µL of triethylamine.
-
Cap the vial and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for LC-MS analysis.
-
Inject an appropriate volume into the LC-MS system.
Expected Products: Diastereomeric derivatives of the (R)- and (S)-enantiomers of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Data Presentation
The following tables summarize the expected analytical data for the derivatized products. Note that the exact retention times and mass spectral fragments will depend on the specific chromatographic and mass spectrometric conditions used.
Table 1: GC-MS Data for Derivatized N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
| Derivative | Expected Retention Time (min) | Molecular Ion (m/z) | Key Mass Fragments (m/z) |
| N-acetyl-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 10 - 15 | 203 | 160, 145, 130, 117, 91 |
| N-methyl-N-(trimethylsilyl)-1,2,3,4-tetrahydronaphthalen-1-amine | 8 - 12 | 233 | 218, 145, 130, 117, 73 |
Table 2: LC-MS Data for Chiral Derivatization of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
| Diastereomer | Expected Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| (S)-NIFE derivative of (R)-amine | Varies (e.g., 12.5) | 549.3 | Varies with instrument |
| (S)-NIFE derivative of (S)-amine | Varies (e.g., 13.2) | 549.3 | Varies with instrument |
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization procedures.
Caption: Workflow for GC-MS analysis after derivatization.
Caption: Workflow for chiral LC-MS analysis after derivatization.
Caption: Derivatization reaction pathways.
References
- 1. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for Serotonin Reuptake Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family, plays a critical role in regulating serotonergic signaling by mediating the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into presynaptic neurons.[1][2] This process terminates the neurotransmitter's action and allows for its recycling.[2] Because of its crucial role in modulating serotonin levels, SERT is a primary target for therapeutic drugs, particularly for psychiatric disorders such as depression and anxiety.[3] Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that act by blocking SERT, thereby increasing the extracellular concentration of serotonin.[1]
Serotonin reuptake inhibition assays are fundamental tools for the discovery and characterization of new compounds that target SERT. These assays measure the ability of a test compound to inhibit the uptake of serotonin or a surrogate substrate into cells expressing the transporter. The most common methodologies include fluorescence-based assays and radioligand binding assays, which are considered the gold standard.[4][5] This document provides detailed protocols for both methods.
Serotonergic Synapse Signaling Pathway
Serotonin is synthesized from tryptophan and stored in vesicles within the presynaptic neuron.[1] Upon neuronal stimulation, it is released into the synaptic cleft where it can bind to and activate postsynaptic 5-HT receptors.[3][6] The signaling is terminated by SERT, which transports serotonin back into the presynaptic neuron.[3][6] Inhibitors like SSRIs block this reuptake process.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. benchchem.com [benchchem.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its Derivatives in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold is a core structure in a class of neuropharmacologically active compounds. While detailed research on the parent compound itself is limited in publicly available literature, its derivatives have been extensively studied and have led to significant therapeutic advancements. The most prominent example is Sertraline, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder.[1]
These application notes will focus on the neuropharmacological applications of this class of compounds, with a primary emphasis on the well-characterized derivative, Sertraline, to provide a framework for investigating novel analogs of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The provided protocols are standard methodologies for characterizing compounds targeting monoamine reuptake transporters.
Neuropharmacological Profile
The primary mechanism of action for Sertraline and related compounds is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2][3] This enhancement of serotonergic neurotransmission is believed to be the basis for their therapeutic effects.[2]
Data Presentation: Quantitative Analysis of Sertraline and Related Compounds
The following table summarizes the in vitro binding affinities and functional potencies of Sertraline and its stereoisomers for monoamine transporters. This data is critical for understanding the selectivity and potency of these compounds.
| Compound | Target | Assay Type | Value | Units | Reference |
| (1S,4S)-Sertraline | Human SERT | Inhibition of [3H]5-HT uptake | 0.29 | nM (IC50) | [4] |
| (1S,4S)-Sertraline | Human DAT | Inhibition of [3H]dopamine uptake | 25 | nM (IC50) | [4] |
| (1S,4S)-Sertraline | Human NET | Inhibition of [3H]norepinephrine uptake | 25 | nM (IC50) | [4] |
| (1R,4R)-Sertraline | Human SERT | Inhibition of [3H]5-HT uptake | 3.6 | nM (IC50) | [5] |
| (1R,4S)-Sertraline | Human SERT | Inhibition of [3H]5-HT uptake | 140 | nM (IC50) | [5] |
| (1S,4R)-Sertraline | Human SERT | Inhibition of [3H]5-HT uptake | 1,100 | nM (IC50) | [5] |
| Desmethylsertraline | Human SERT | Inhibition of [3H]5-HT uptake | 2.0 | nM (IC50) | [4] |
Mandatory Visualizations
Signaling Pathway of Serotonin Reuptake Inhibition
Caption: Mechanism of action for Sertraline, a derivative of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Experimental Workflow for Neuropharmacological Characterization
Caption: A general workflow for the characterization of novel tetralin amine derivatives.
Experimental Protocols
In Vitro Protocol: Serotonin Reuptake Inhibition Assay
This protocol is adapted from methodologies used to characterize SSRIs.[6][7]
Objective: To determine the in vitro potency of a test compound to inhibit serotonin reuptake at the human serotonin transporter (hSERT).
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing hSERT.
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[3H]Serotonin (5-hydroxytryptamine).
-
Test compound and reference SSRI (e.g., Sertraline).
-
Scintillation cocktail and vials.
-
Microplate shaker and harvester.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293-hSERT cells to ~90% confluency in appropriate culture vessels.
-
Assay Preparation:
-
Prepare a stock solution of the test compound and a range of serial dilutions in KRH buffer.
-
Prepare a solution of [3H]Serotonin in KRH buffer at a concentration near its Km for hSERT (typically in the low nanomolar range).
-
-
Uptake Assay:
-
Harvest and resuspend the cells in KRH buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding [3H]Serotonin to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C with gentle shaking.
-
Terminate the uptake by rapid filtration through a filter mat using a cell harvester, followed by washing with ice-cold KRH buffer to remove extracellular [3H]Serotonin.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of [3H]Serotonin uptake for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
In Vivo Protocol: Forced Swim Test (Porsolt Test)
This is a widely used behavioral model to screen for antidepressant activity.[4][8]
Objective: To assess the potential antidepressant-like effects of a test compound in rodents.
Materials:
-
Male mice or rats of a standardized strain.
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Test compound and vehicle control.
-
Video recording and analysis software (optional, but recommended for unbiased scoring).
Procedure:
-
Habituation (Pre-test):
-
On day 1, place each animal individually into the water-filled cylinder for a 15-minute habituation session.
-
After 15 minutes, remove the animal, dry it thoroughly, and return it to its home cage.
-
-
Drug Administration:
-
On day 2, administer the test compound or vehicle control at a predetermined time before the test session (e.g., 30-60 minutes for intraperitoneal injection).
-
-
Test Session:
-
Place the animal back into the cylinder for a 6-minute test session.
-
Record the animal's behavior, paying close attention to the last 4 minutes of the session.
-
-
Behavioral Scoring:
-
Score the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.
-
Active behaviors (swimming and climbing) can also be scored.
-
-
Data Analysis:
-
Compare the duration of immobility between the test compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
-
In Vivo Protocol: Elevated Plus Maze
This is a standard behavioral test for assessing anxiety-like behavior in rodents.[9][10]
Objective: To evaluate the anxiolytic-like effects of a test compound.
Materials:
-
Male mice or rats.
-
An elevated plus-shaped maze with two open arms and two enclosed arms.
-
Test compound and vehicle control.
-
Video tracking software for automated analysis.
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle control at a specified time before the test.
-
Test Session:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the animal's behavior using a video camera mounted above the maze.
-
-
Behavioral Scoring:
-
Measure the time spent in the open arms and the closed arms.
-
Count the number of entries into the open and closed arms.
-
Total distance traveled can also be measured to assess general locomotor activity.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare these parameters between the drug-treated and vehicle-treated groups using statistical analysis.
-
A significant increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.
-
Disclaimer: These protocols provide a general framework. Specific parameters such as drug doses, timing of administration, and animal strains should be optimized based on the specific research question and preliminary studies. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacology of sertraline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sertraline: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
A1: The most common methods are:
-
Reductive Amination of 1-Tetralone: This one-pot reaction involves the condensation of 1-tetralone with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[1]
-
Eschweiler-Clarke Reaction: This method involves the methylation of the primary amine, 1-amino-1,2,3,4-tetrahydronaphthalene, using excess formic acid and formaldehyde.[2][3] It is known for stopping at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[2]
-
Direct N-Alkylation: This involves reacting 1-amino-1,2,3,4-tetrahydronaphthalene directly with a methylating agent (e.g., methyl iodide). This method can be challenging to control and often leads to over-alkylation.[4][5]
Q2: How can I monitor the reaction progress effectively?
A2: Reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively observing the consumption of starting materials and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts.
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify the masses of intermediates and side products, confirming their identity.
Q3: What are some general purification strategies for the final product?
A3: The crude product can be purified using several methods:
-
Acid-Base Extraction: Since the product is an amine, it can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer (e.g., with NaOH) and extracting back into an organic solvent.[6]
-
Flash Column Chromatography: Silica gel chromatography can be used to separate the desired product from starting materials and side products with different polarities.[7]
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction type.
Method 1: Reductive Amination of 1-Tetralone
Q: My reaction has a low conversion rate, with a significant amount of unreacted 1-tetralone remaining. How can I improve this?
A: Low conversion is often due to inefficient imine formation. Consider the following adjustments:
-
Increase Equivalents of Methylamine: Using a larger excess of methylamine can shift the equilibrium towards imine formation.[7]
-
Remove Water: The condensation reaction to form the imine produces water. Using a dehydrating agent, such as molecular sieves, or a setup with a Dean-Stark trap can drive the reaction forward.
-
Adjust pH: The reaction is typically favored under weakly acidic conditions (pH 4-6), which catalyze imine formation without significantly hydrolyzing it.
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a moderately higher temperature can improve the yield.
Q: I am observing a significant amount of 1,2,3,4-tetrahydroxynaphthalene (1-tetralol) as a byproduct. How can I minimize this?
A: The formation of 1-tetralol results from the direct reduction of the starting ketone. This side reaction is competitive with the reduction of the desired imine intermediate.
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective for reducing imines in the presence of ketones compared to stronger reducing agents like sodium borohydride (NaBH₄).[1][8][9]
-
Two-Step Procedure: First, allow sufficient time for the imine to form completely before adding the reducing agent. This minimizes the concentration of the ketone when the reductant is introduced.[9]
Q: My final product is contaminated with the over-alkylated byproduct, N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. How can this be avoided?
A: Over-alkylation occurs when the newly formed secondary amine reacts again with the carbonyl and reducing agent.
-
Control Stoichiometry: Use a controlled amount of the methylamine source. However, this can be difficult in a one-pot reaction.
-
Alternative Methods: If over-alkylation is a persistent issue, switching to a method with better control over mono-methylation, such as the Eschweiler-Clarke reaction, is recommended.
Method 2: Eschweiler-Clarke Reaction
Q: The reaction is incomplete, leaving unreacted 1-amino-1,2,3,4-tetrahydronaphthalene. How can I drive it to completion?
A: Incomplete reaction is a common issue. To improve the yield of the desired N-methylated product:
-
Use Excess Reagents: Ensure that both formaldehyde and formic acid are used in sufficient excess as per established protocols.[2][3]
-
Increase Temperature and Reaction Time: The reaction is often performed at or near boiling for several hours. Extending the reaction time or ensuring the temperature is maintained can help push the reaction to completion.[3]
-
Stepwise Addition: Adding the formaldehyde and formic acid in portions can sometimes help maintain a steady reaction rate.
Q: Is the formation of a quaternary ammonium salt a concern with this method?
A: No, the mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts. The reaction stops at the tertiary amine stage because a tertiary amine cannot form the necessary iminium ion intermediate with formaldehyde.[2][3]
Data on Reducing Agent Selectivity
The choice of reducing agent is critical in reductive amination to minimize side reactions. The following table summarizes the characteristics of common reducing agents.
| Reducing Agent | Typical Solvent | Key Characteristics | Common Side Reactions |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Powerful, inexpensive, but can reduce aldehydes/ketones.[9] | Reduction of starting ketone to alcohol. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Stable in acid, selectively reduces imines over ketones.[9] | Release of toxic HCN upon acidic workup. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM | Mild, selective for imines, moisture-sensitive.[9] | Less reactive with hindered ketones. |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | "Green" method, highly selective.[1] | May reduce other functional groups (e.g., nitro, alkenes). |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-tetralone (1 equivalent) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add methylamine (1.5-2.0 equivalents, e.g., as a solution in THF or water).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to control any effervescence.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with the solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or acid-base extraction.
Protocol 2: Eschweiler-Clarke Reaction
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 1-amino-1,2,3,4-tetrahydronaphthalene (1 equivalent).
-
Reagent Addition: Add formic acid (e.g., 90%, 2.5-3.0 equivalents) followed by aqueous formaldehyde (e.g., 37%, 2.5-3.0 equivalents).[3]
-
Heating: Heat the reaction mixture to 80-100°C. Vigorous evolution of CO₂ should be observed.[2]
-
Reaction: Maintain the temperature for 6-18 hours until gas evolution ceases and TLC analysis indicates the consumption of the starting material.[3]
-
Workup: Cool the mixture to room temperature and carefully make it basic by adding an aqueous NaOH solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM) three times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be further purified if necessary.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for synthesis and troubleshooting.
Side Reactions in Reductive Amination
Caption: Main vs. side reactions in reductive amination.
Eschweiler-Clarke Methylation Pathway
Caption: The Eschweiler-Clarke reaction pathway.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. As a crucial structural motif in various pharmacologically active agents, optimizing its synthesis for yield and purity is paramount.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.
Overview of the Synthetic Pathway
The most common and efficient synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a two-step process. It begins with the reductive amination of α-tetralone to form the primary amine, 1,2,3,4-tetrahydronaphthalen-1-amine. This intermediate is then selectively methylated to yield the final product. The Eschweiler-Clarke reaction is a highly effective and widely used method for this N-methylation step due to its high selectivity for forming tertiary amines without the risk of forming quaternary ammonium salts.[2][3]
Caption: General two-step synthesis pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues impacting your reaction yield and purity.
Step 1: Reductive Amination of α-Tetralone
Question: My reductive amination yield is low, and I've isolated unreacted α-tetralone. What went wrong?
Answer: This is a common issue that typically points to inefficient imine formation, which is the necessary intermediate before reduction.[4] Several factors could be at play:
-
Cause 1: Inadequate Water Removal: The condensation of α-tetralone and the amine source (e.g., ammonia or an ammonium salt) is a reversible equilibrium reaction that produces water.[4] If water is not effectively removed, the equilibrium will favor the starting materials over the imine.
-
Solution: If your reaction conditions permit, use a Dean-Stark apparatus to azeotropically remove water. Alternatively, adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water and drive the reaction forward.[5]
-
-
Cause 2: Incorrect pH: Imine formation is acid-catalyzed but inhibited by strong acidity. The optimal pH is typically weakly acidic (pH 4-6). If the medium is too acidic, the amine nucleophile becomes fully protonated and non-nucleophilic. If it's too basic, there is insufficient acid to catalyze carbonyl activation.
-
Solution: When using an ammonium salt like ammonium acetate, it acts as its own buffer. If using ammonia gas or an aqueous solution, consider adding a catalytic amount of a mild acid like acetic acid. Monitor the pH of your reaction mixture to ensure it remains in the optimal range.
-
-
Cause 3: Steric Hindrance or Electronic Effects: While less common with α-tetralone, substituted derivatives might exhibit slower reaction kinetics.
Question: The main byproduct of my reductive amination is 1,2,3,4-tetrahydronaphthalen-1-ol (tetralol). How can I prevent this?
Answer: The formation of tetralol indicates that your reducing agent is reducing the starting ketone faster than the in-situ formed imine. This is a problem of chemoselectivity.[4][7]
-
Cause: Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[7] If imine formation is slow, the ketone will be reduced preferentially.
-
Solution 1: Use a Weaker Reducing Agent: The standard solution is to use a milder hydride donor that is more selective for the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this purpose as it is stable at the mildly acidic pH required for imine formation.[2][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, often more efficient, and less toxic alternative.[8]
-
Solution 2: Stepwise Procedure: First, focus on forming the imine. Allow the α-tetralone and amine source to react under conditions that favor imine formation (e.g., with water removal) for a set period. Monitor by TLC or GC to confirm the consumption of the ketone. Once imine formation is complete, cool the reaction and then add the reducing agent (even NaBH₄ can be used effectively at this stage).[9]
-
Step 2: Eschweiler-Clarke N-Methylation
Question: My Eschweiler-Clarke reaction is incomplete, and I'm recovering the primary amine starting material. How can I drive it to completion?
Answer: Incomplete conversion is often a matter of stoichiometry or reaction conditions. The Eschweiler-Clarke reaction is robust but requires specific parameters for optimal performance.[2][3]
-
Cause 1: Insufficient Reagents: The mechanism requires at least two equivalents of both formaldehyde and formic acid for the dimethylation of a primary amine.[2][10] The first equivalent of each forms the monomethylated amine, and the second forms the dimethylated product.
-
Solution: Ensure you are using a sufficient excess of both reagents. A common molar ratio is 1 equivalent of amine to 3-5 equivalents of formaldehyde and 3-5 equivalents of formic acid. The excess reagents help drive the reaction to completion.
-
-
Cause 2: Insufficient Temperature/Time: The reaction, particularly the decarboxylation of the formate adduct to release CO₂, is thermally driven.[2]
-
Solution: The reaction is typically performed at or near the boiling point of the aqueous mixture (90-100 °C).[2] Ensure the reaction is heated for a sufficient duration, often several hours. Monitor the reaction progress via TLC or GC-MS until the primary amine spot has been completely consumed.
-
Question: I've isolated an N-formyl amide byproduct instead of my desired methylated amine. What causes this and how can I avoid it?
Answer: The formation of an N-formyl derivative (N-(1,2,3,4-tetrahydronaphthalen-1-yl)formamide) is a known side reaction.
-
Cause: Leuckart-Wallach Type Side Reaction: This occurs when formic acid acts as a formylating agent rather than a hydride donor. This can be favored if the hydride transfer step is slow. The Leuckart-Wallach reaction is a related process that can use formic acid or formamide to produce formylated amines.[11][12]
-
Solution 1: Ensure Excess Formaldehyde: The primary reaction pathway involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[2][11] Maintaining a sufficient concentration of formaldehyde ensures this pathway is favored over direct formylation by formic acid.
-
Solution 2: Temperature Control: While the reaction needs heat, excessively high temperatures for prolonged periods might favor side reactions. Maintain a steady reflux around 90-100 °C.
-
Solution 3: Hydrolysis during Workup: If a significant amount of the N-formyl byproduct is formed, it can often be hydrolyzed back to the amine by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) during the workup procedure, after which the crude mixture can be re-subjected to the methylation conditions.
-
Caption: Troubleshooting low yield in the N-methylation step.
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different reducing agent for the Eschweiler-Clarke reaction instead of formic acid?
-
A1: While formic acid is integral to the classical Eschweiler-Clarke mechanism, other reductive amination protocols can achieve methylation. For instance, formaldehyde can be used with a different hydride source like sodium borohydride or sodium cyanoborohydride.[11] However, this changes the reaction name and mechanism, and conditions would need to be re-optimized. The classic Eschweiler-Clarke is often preferred for its simplicity and cost-effectiveness.
-
-
Q2: My primary amine is chiral. Will the Eschweiler-Clarke reaction cause racemization?
-
A2: Generally, the Eschweiler-Clarke reaction does not cause racemization of chiral amines where the stereocenter is not adjacent to a group that can be easily enolized or epimerized under the reaction conditions.[2] For 1-aminotetralin, the chiral center is stable, and the reaction should proceed with retention of configuration.
-
-
Q3: The workup for the Eschweiler-Clarke reaction is difficult due to emulsions. Any tips?
-
A3: Workup involves basifying the acidic reaction mixture (e.g., with NaOH or K₂CO₃) and extracting the free amine into an organic solvent. Emulsions can form due to the presence of salts and residual formaldehyde polymers. To mitigate this:
-
Add a saturated brine solution during the extraction; this increases the ionic strength of the aqueous phase and helps break up emulsions.
-
Use a larger volume of both the organic and aqueous phases.
-
Filter the quenched reaction mixture through a pad of Celite before extraction to remove any solid byproducts.
-
-
-
Q4: Are there any solvent-free or modern alternatives to the classical Eschweiler-Clarke conditions?
-
A4: Yes, research has explored greener alternatives. One notable method uses solid paraformaldehyde and oxalic acid dihydrate, which decomposes in situ to generate formic acid, avoiding the use of aqueous formalin and concentrated formic acid.[12] Another simplified version for secondary amines has shown that formaldehyde alone can act as both the carbon source and the reducing agent under certain conditions, though this is less applicable to the required dimethylation of a primary amine.[13]
-
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1,2,3,4-Tetrahydronaphthalen-1-amine via Reductive Amination
This protocol uses sodium cyanoborohydride for its selectivity.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| α-Tetralone | 1.0 | 146.18 | 10.0 g |
| Ammonium Acetate | 10.0 | 77.08 | 52.7 g |
| Sodium Cyanoborohydride | 1.2 | 62.84 | 5.1 g |
| Methanol | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add α-tetralone (10.0 g) and ammonium acetate (52.7 g).
-
Add methanol (200 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Carefully add sodium cyanoborohydride (5.1 g) to the solution in portions over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. The reaction should be kept under weakly acidic conditions.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the α-tetralone spot.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 by the slow addition of concentrated HCl in a fume hood to decompose the excess NaBH₃CN. Stir for 1 hour.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of water to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-basic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 50% w/v NaOH solution.
-
Extract the product into dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydronaphthalen-1-amine as an oil. The product can be further purified by vacuum distillation if necessary.
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Aminotetraline | 1.0 | 147.22 | 5.0 g |
| Formaldehyde (37% aq.) | 4.0 | 30.03 | 11.0 mL |
| Formic Acid (98%) | 4.0 | 46.03 | 6.2 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,3,4-tetrahydronaphthalen-1-amine (5.0 g).
-
Add formic acid (6.2 mL) to the flask. An exothermic reaction will occur as the amine salt forms. Swirl gently.
-
Add the aqueous formaldehyde solution (11.0 mL).
-
Heat the reaction mixture to 95-100 °C (a gentle reflux) using an oil bath. Vigorous gas evolution (CO₂) will be observed. Maintain this temperature for 6-12 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. Carefully basify the mixture to pH >12 by the slow addition of 50% w/v NaOH solution while cooling in an ice bath.
-
Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be purified by flash column chromatography or vacuum distillation to yield the final product.
References
- 1. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine stability and storage conditions
This technical support center provides guidance on the stability and storage of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
For optimal long-term stability, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine should be stored in a tightly sealed container, protected from light, at a temperature of -20°C. While some sources suggest room temperature storage for the hydrochloride salt, the free amine is best stored frozen. To prevent oxidation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.
Q2: How should I store the compound for daily or short-term use?
For short-term use, the compound can be stored in a refrigerator at 2-8°C. Ensure the container is well-sealed to prevent moisture absorption and exposure to air. It is advisable to bring the container to room temperature before opening to avoid condensation of moisture into the compound.
Q3: My sample of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has developed a yellowish or brownish color. Is it still usable?
Q4: Can I store solutions of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine? If so, what is the best solvent and what are the storage conditions?
While it is best to prepare solutions fresh, if storage is necessary, use a dry, aprotic solvent. The stability of primary aromatic amines has been shown to be poor in acidic aqueous solutions, so acidic conditions should be avoided.[2] If you must use a protic solvent, be aware that amines are hygroscopic and can absorb moisture, which may affect stability.[3] Store solutions at -20°C and protected from light.
Q5: What are the main degradation pathways for this compound?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound has darkened in color | Oxidation due to exposure to air and/or light. | - Use a fresh, colorless sample for sensitive applications.- To prevent recurrence, store under an inert atmosphere (e.g., argon) and in an amber vial or a container protected from light. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | - Verify the storage conditions of your sample.- It is recommended to aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.- Consider purchasing a fresh batch if the current stock is old or has been stored improperly. |
| Precipitate forms in solution | - The compound may have low solubility in the chosen solvent, especially at lower temperatures.- Reaction with atmospheric CO2 to form a carbamate salt. | - Ensure the solvent is appropriate for your desired concentration.- Gently warm the solution to see if the precipitate redissolves.- Degas the solvent before use and handle the solution under an inert atmosphere. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temperature | -20°C | Minimizes degradation and volatility. Aromatic amines have shown good stability at low temperatures.[5] |
| Short-Term Storage Temperature | 2-8°C | Suitable for frequent use while still slowing degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation, a primary degradation pathway for aromatic amines.[1] |
| Light | Protect from light (e.g., amber vial) | Light can accelerate oxidative degradation. |
| Moisture | Store in a dry environment | Amines can be hygroscopic, and moisture can lead to hydrolysis or other reactions.[3] |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE) | Prevents exposure to air and moisture.[3] |
Experimental Protocols
Protocol for Aliquoting and Storing N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
-
Preparation: Allow the main container of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine to warm to room temperature before opening to prevent condensation.
-
Inert Atmosphere: Perform the aliquoting in a glove box or under a gentle stream of an inert gas (argon or nitrogen).
-
Aliquoting: Dispense the desired amounts into smaller, light-protected vials (e.g., amber glass vials with screw caps and PTFE septa).
-
Inerting: Before sealing, flush the headspace of each vial with the inert gas.
-
Sealing: Tightly seal the vials.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), and date.
-
Storage: Store the aliquots at -20°C for long-term storage or 2-8°C for short-term use.
Visualizations
References
Technical Support Center: Chiral Separation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for the chiral separation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the enantiomeric separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chromatography used for the chiral separation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
A1: High-Performance Liquid Chromatography (HPLC) is the most common technique for the chiral separation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and related compounds. Normal-phase chromatography utilizing polysaccharide-based chiral stationary phases (CSPs) is a frequently successful approach.[1] Supercritical Fluid Chromatography (SFC) is also a viable and often faster alternative.
Q2: Which chiral stationary phases (CSPs) are most effective for separating this compound?
A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the chiral resolution of a wide range of compounds, including tetralin derivatives. Columns like Chiralcel® OD-H (cellulose tris-3,5-dimethylphenylcarbamate) and Chiralpak® AD-H (amylose tris-3,5-dimethylphenylcarbamate) are excellent starting points for method development.[1]
Q3: Why is a basic additive, like diethylamine (DEA), often required in the mobile phase?
A3: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a basic compound. Basic analytes can interact strongly with residual acidic silanol groups on the surface of silica-based CSPs, leading to poor peak shape, such as tailing. Adding a small amount of a basic modifier, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase helps to saturate these active sites, minimizing undesirable secondary interactions and resulting in sharper, more symmetrical peaks.
Q4: How does the choice of alcohol in the mobile phase affect the separation?
A4: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase significantly impact the retention and selectivity of the enantiomers. Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP. It is recommended to screen different alcohols and vary their proportions to optimize the resolution.[1]
Q5: Can temperature be used to optimize the separation?
A5: Yes, column temperature is a critical parameter in chiral separations. Lowering the temperature often increases the enantioselectivity by enhancing the transient diastereomeric interactions between the analyte and the CSP. Conversely, increasing the temperature can sometimes improve efficiency and peak shape. The effect of temperature is compound-dependent and should be investigated during method development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Inappropriate column temperature. | 1. Screen different polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H).2. Optimize the type and percentage of alcohol modifier (e.g., ethanol, isopropanol). Adjust the concentration of the basic additive (e.g., 0.1% DEA).3. Evaluate the effect of a lower column temperature (e.g., 10-25°C). |
| Peak Tailing | 1. Secondary interactions with residual silanols on the CSP.2. Insufficient concentration of basic additive. | 1. Add or increase the concentration of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%).2. Ensure the column is properly conditioned with the mobile phase containing the additive. |
| Broad Peaks | 1. High flow rate.2. Column overload.3. Column contamination or degradation. | 1. Reduce the flow rate to improve efficiency.2. Dilute the sample and reinject.3. Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need replacement. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or temperature.3. "Memory effect" from previous analyses. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.2. Use a column thermostat and ensure the mobile phase is well-mixed.3. Dedicate a column for methods using basic additives, or implement a rigorous washing procedure between different methods. |
| No Elution of Peaks | 1. Analyte is too strongly retained on the column.2. Incorrect mobile phase composition. | 1. Increase the percentage of the alcohol modifier in the mobile phase.2. Verify the mobile phase composition and ensure all components are correctly mixed. |
Experimental Protocols
Suggested Starting HPLC Method for Chiral Separation
This protocol is a recommended starting point for the method development of the chiral separation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Optimization will likely be required to achieve baseline separation.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Chiral Stationary Phase | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase at a concentration of 1 mg/mL |
Method Optimization Strategy
-
Mobile Phase Modifier: If resolution is not satisfactory, vary the ratio of n-Hexane to Ethanol (e.g., 95:5, 85:15). Also, evaluate other alcohol modifiers such as isopropanol.
-
Basic Additive: To improve peak shape, the concentration of Diethylamine can be adjusted (e.g., 0.05% to 0.2%).
-
Temperature: To enhance selectivity, decrease the column temperature in increments of 5°C (e.g., to 20°C, 15°C).
-
Flow Rate: To improve peak efficiency, the flow rate can be reduced (e.g., to 0.8 mL/min).
Visualizations
Caption: Troubleshooting workflow for chiral separation.
Caption: General experimental workflow for chiral HPLC analysis.
References
Avoiding tertiary amine impurities in synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of amines, with a particular focus on avoiding the formation of tertiary amine impurities.
Frequently Asked Questions (FAQs)
Q1: Why am I getting significant amounts of tertiary amine impurity when trying to synthesize a primary or secondary amine via alkylation?
This is a common issue known as over-alkylation. The primary reason is that the product of the initial alkylation is often more nucleophilic than the starting amine. For instance, a primary amine is more nucleophilic than ammonia, and a secondary amine is more nucleophilic than a primary amine.[1] This increased nucleophilicity makes the newly formed amine more likely to react further with the alkylating agent present in the reaction mixture, leading to a cascade of reactions that are difficult to control.[1][2]
Q2: What are the most effective strategies to prevent this over-alkylation?
Several strategies can be employed to favor mono- or di-alkylation and suppress the formation of tertiary amine byproducts:
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Use of a Large Excess of the Starting Amine: By using a significant excess (5-10 fold) of the initial amine or ammonia, the probability of the alkylating agent reacting with the starting amine over the more substituted product is statistically increased.[1][3] This method is most practical when the starting amine is inexpensive and readily available.[1]
-
Reductive Amination: This is one of the most reliable methods for controlled N-alkylation.[1] It involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired alkylated amine.[1][4][5][6] This one-pot process avoids the issue of increasing nucleophilicity.[1]
-
Use of Protecting Groups: Protecting the amine functionality can prevent over-alkylation.[1][7] For example, a primary amine can be protected (e.g., with a Boc group), then alkylated, and finally deprotected to yield the mono-alkylated product.
-
Careful Optimization of Reaction Conditions: Fine-tuning parameters like stoichiometry, solvent, base, and dilution can help minimize over-alkylation.[7] Slower addition of the alkylating agent and maintaining a low reaction temperature can also be beneficial.
Q3: I've already run my reaction and have a mixture of primary, secondary, and tertiary amines. How can I purify my desired product?
Separating a mixture of amines can be challenging but is achievable through several methods:
-
Column Chromatography: This is a standard method for purification. For amines, which are basic, standard silica gel (which is acidic) can sometimes lead to poor separation.[8] Using amine-functionalized silica or adding a small amount of a competing amine (like triethylamine) to the mobile phase can improve results.[8]
-
Acid-Base Extraction: This technique leverages the basicity of amines. By washing the organic reaction mixture with a dilute acid solution (e.g., HCl), the amines will be protonated and move into the aqueous layer.[9] The different basicities of primary, secondary, and tertiary amines can sometimes be exploited for selective extraction by carefully controlling the pH with buffer solutions.[10]
-
Derivatization/Protection: In some cases, you can selectively react one of the amines in the mixture to change its properties and allow for easier separation. For instance, the Hinsberg test uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamides.[11]
-
Selective Crystallization: The different amine products may have varying solubilities, allowing for purification by crystallization. This can sometimes be induced by forming salts (e.g., ammonium carbamates).[10]
Q4: What analytical techniques are best for detecting and quantifying tertiary amine impurities?
Several analytical methods are suitable for monitoring the formation of tertiary amine impurities:
-
Gas Chromatography (GC): GC is an effective technique for separating and quantifying volatile amines. A common setup utilizes a FID detector.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for amine analysis, and various detection methods can be employed.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different amine species in a mixture by looking at the characteristic signals of the alkyl groups attached to the nitrogen.
-
Qualitative Chemical Tests: While not quantitative, simple chemical tests can indicate the presence of different amine types. The Nitrous Acid Test , for example, gives different results for primary, secondary, and tertiary amines.[11][14] Secondary amines form a yellow oily nitrosamine, while tertiary amines form soluble nitrite salts.[11]
Troubleshooting Guides
Problem 1: Significant di- or tri-alkylation product observed via LC-MS despite using a 1:1 stoichiometry of amine and alkyl halide.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product amine is more nucleophilic than starting amine. | Use a large excess (5-10 fold) of the starting amine.[1] | Statistically favors the reaction of the alkyl halide with the starting amine over the product amine, thus increasing the yield of the desired mono-alkylated product. |
| Reaction is too fast, leading to poor control. | Reduce the reaction temperature and add the alkylating agent dropwise over an extended period. | Slower reaction rate allows for more selective reaction with the primary amine before significant amounts of the more nucleophilic secondary amine can react further. |
| Direct alkylation is inherently difficult to control. | Switch to an alternative synthetic strategy like reductive amination.[1] | Reductive amination is a more controlled, two-step, one-pot process that avoids the "runaway" alkylation problem.[1] |
Problem 2: My desired secondary amine product is contaminated with the tertiary amine, and they are difficult to separate by column chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Amines are interacting strongly with the acidic silica gel. | Use an amine-functionalized silica column or add a small amount of an amine like triethylamine to your eluent.[8] | This neutralizes the acidic sites on the silica, leading to better peak shapes and improved separation. |
| Products have very similar polarities. | Attempt a separation based on basicity. Perform an acid-base extraction, carefully adjusting the pH of the aqueous wash to selectively protonate and extract one amine over the other.[9][10] | The different pKa values of the secondary and tertiary amines may allow for their separation between organic and aqueous phases at a specific pH. |
| Co-elution persists. | Convert the amines to derivatives with different properties. For example, react the mixture with an acetylating agent; the secondary amine will form an amide, which has different chromatographic properties than the unreactive tertiary amine. The amide can then be isolated and hydrolyzed back to the secondary amine. | The change in functional group will significantly alter the polarity, making chromatographic separation much easier. |
Visualizing Reaction Pathways and Workflows
Over-alkylation Pathway
The following diagram illustrates the "runaway train" effect in amine alkylation, where the product of each step is more nucleophilic than the reactant, leading to a mixture of products.
Caption: The cascade of amine alkylation leading to multiple products.
Troubleshooting Workflow for Tertiary Amine Impurities
This decision tree provides a logical workflow for addressing the presence of unwanted tertiary amine byproducts.
Caption: A decision tree for troubleshooting tertiary amine impurities.
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a common method for the controlled synthesis of a secondary amine from a primary amine and an aldehyde, minimizing over-alkylation.[1]
-
Imine Formation:
-
Dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add a mild acid catalyst, such as acetic acid (a few drops), if necessary.
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]
-
-
Reduction:
-
To the mixture containing the imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[1] Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).[1]
-
-
Work-up:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Work-up Procedure to Remove Amine Impurities
This protocol details an acidic wash to remove basic amine impurities from an organic reaction mixture.[9]
-
Dilute the Reaction Mixture:
-
Ensure your crude reaction product is dissolved in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or DCM.
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated amine impurities will partition into the aqueous layer.[9]
-
-
Separation and Drying:
-
Drain the lower aqueous layer.
-
Repeat the wash with the dilute acid solution one or two more times to ensure complete removal of the amine impurities.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
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Drain the organic layer into a clean flask and dry with a drying agent like anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried solution and concentrate in vacuo to isolate the purified product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. biotage.com [biotage.com]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. agilent.com [agilent.com]
- 14. quora.com [quora.com]
Technical Support Center: Optimization of HPLC Parameters for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for the HPLC analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful chromatographic analysis of this secondary amine. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust solutions.
Introduction to the Analyte
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a secondary amine with a tetralin core structure. Its basic nature, conferred by the nitrogen atom, and its moderate hydrophobicity from the fused ring system, present unique challenges in reversed-phase HPLC. Chief among these is the potential for strong interactions with stationary phase silanol groups, leading to poor peak shape (tailing). This guide will provide a systematic approach to developing a robust HPLC method and troubleshooting common issues.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape Problems
Question: My peak for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is tailing significantly. What are the likely causes and how can I fix it?
Answer:
Peak tailing is the most common issue when analyzing basic compounds like N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The primary cause is secondary interactions between the basic amine group of your analyte and acidic silanol groups on the silica-based stationary phase.[1] Here’s a systematic approach to resolving this issue:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the stationary phase is critical.
-
Lowering the pH: At a low pH (e.g., pH 2.5-3.5), the silanol groups on the stationary phase are protonated (Si-OH) and thus less likely to interact with the protonated amine (analyte). This is often the most effective way to reduce tailing.[1]
-
Increasing the pH: At a higher pH (e.g., pH > 8), the analyte is in its free base form and less likely to interact with the now-ionized silanol groups (SiO-). However, this approach requires a pH-stable column.
-
-
Buffer Selection and Concentration:
-
Ensure you are using an appropriate buffer for your target pH. The buffer's pKa should be within +/- 1 pH unit of your mobile phase pH for effective buffering capacity.
-
A buffer concentration of 10-25 mM is typically sufficient. Inadequate buffering can lead to localized pH shifts on the column, causing peak distortion.
-
-
Use of Additives:
-
In older methods, a competing base like triethylamine (TEA) was often added to the mobile phase to saturate the active silanol sites. However, this can shorten column lifetime and is less common with modern, high-purity silica columns.
-
-
Column Chemistry:
-
End-Capped Columns: Modern columns are "end-capped," meaning the residual silanol groups are chemically bonded with a small, less-polar group to shield them from interacting with analytes. Ensure you are using a high-quality, end-capped C18 or C8 column.
-
Alternative Stationary Phases: Consider columns with embedded polar groups or those specifically designed for the analysis of basic compounds, which offer alternative mechanisms to shield silanol activity.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
Question: I'm observing peak fronting. What does this indicate?
Answer:
Peak fronting is less common than tailing for basic compounds but can occur. The most likely causes are:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 30% acetonitrile), it can cause the analyte to move too quickly at the head of the column, leading to a fronting peak. Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: While often associated with tailing, severe overload can also manifest as fronting. Solution: Reduce the sample concentration or injection volume.
Retention and Resolution Issues
Question: My analyte is eluting too early (low retention). How can I increase its retention time?
Answer:
Low retention in reversed-phase HPLC indicates that your analyte is spending too much time in the mobile phase and not enough in the stationary phase. To increase retention of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine:
-
Decrease the Organic Solvent Percentage: Reduce the amount of acetonitrile or methanol in your mobile phase. This will make the mobile phase more polar, encouraging the moderately non-polar analyte to interact more with the C18/C8 stationary phase.
-
Mobile Phase pH: Ensure the pH is in a range where the analyte is ionized (protonated). The ionized form is generally more polar and may have slightly less retention than the free base.
-
Change the Organic Modifier: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol (you may need to adjust the percentage) will generally increase retention.
Question: I have an impurity peak that is not well-resolved from my main analyte peak. What are my options?
Answer:
Improving resolution requires manipulating selectivity, efficiency, or retention.
-
Optimize Selectivity:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the elution order of closely eluting compounds.
-
Adjust Mobile Phase pH: A small change in pH can differentially affect the ionization and retention of your analyte and the impurity, potentially improving separation.
-
Change Column Chemistry: Switching from a C18 to a phenyl or cyano column can provide different selective interactions.
-
-
Increase Efficiency:
-
Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates, leading to narrower peaks and better resolution.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer run times.
-
-
Increase Retention: If the peaks are eluting very early, increasing their retention (as described above) will give them more time to separate on the column.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an achiral HPLC method for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
A1: A robust starting method would be:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard, versatile reversed-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to suppress silanol interactions and ensure good peak shape. |
| Mobile Phase B | Acetonitrile | A common, strong organic modifier with a low UV cutoff.[2][3] |
| Gradient | 20-80% B over 15 minutes | A good starting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection (UV) | 210 nm or 265 nm | The naphthalene ring system should have absorbance in the low UV range. A UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical starting injection volume. |
This method can then be optimized (e.g., switching to isocratic elution, fine-tuning the mobile phase composition) based on the initial results.
Q2: How do I prepare my sample for analysis?
A2: Dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as your sample solvent. If the sample is not soluble, you can use a small amount of the organic modifier (e.g., acetonitrile or methanol) and then dilute with the aqueous portion of the mobile phase. Ensure the final sample solvent is not significantly stronger than the mobile phase to avoid peak distortion. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to protect the column from particulates.
Q3: My system pressure is suddenly very high. What should I do?
A3: High backpressure is usually due to a blockage. Systematically isolate the source of the blockage:
-
Disconnect the column: If the pressure returns to normal, the blockage is in the column.
-
If the column is blocked: First, try back-flushing the column (if the manufacturer allows it). If that doesn't work, the inlet frit may be clogged and need replacement, or the column may be irreversibly plugged.
-
If pressure is still high without the column: The blockage is in the HPLC system. Check for clogged tubing, an obstructed in-line filter, or a blocked injector.
Q4: I need to perform a chiral separation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. What kind of column should I use?
A4: Chiral separation of this compound will likely require a specialized chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a very common and effective choice for a wide range of chiral compounds.[4] Macrocyclic glycopeptide-based columns (e.g., vancomycin or teicoplanin) are also a good option. The separation can be attempted in normal-phase, polar organic, or reversed-phase modes, and method development often involves screening a few different chiral columns and mobile phase systems.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Baseline Achiral Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Prepare a stock solution of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase (e.g., 80% A, 20% B) to a working concentration of 10 µg/mL.
-
-
HPLC System Setup:
-
Install a C18, 150 x 4.6 mm, 5 µm column.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to 210 nm.
-
Set the flow rate to 1.0 mL/min.
-
-
Gradient Program:
-
Time 0.0 min: 20% B
-
Time 15.0 min: 80% B
-
Time 15.1 min: 20% B
-
Time 20.0 min: 20% B (re-equilibration)
-
-
Injection: Inject 10 µL of the prepared standard.
Troubleshooting Workflow Diagram
References
Technical Support Center: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolic degradation pathways for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
Based on its structure as a secondary amine, the primary degradation pathways are expected to be mediated by cytochrome P450 (CYP) enzymes in the liver. The two main anticipated pathways are:
-
N-dealkylation: The removal of the methyl group to form 1,2,3,4-tetrahydronaphthalen-1-amine and formaldehyde.[1][2][3][4] This process involves the formation of an unstable carbinolamine intermediate that spontaneously cleaves.
-
Hydroxylation: The addition of a hydroxyl group to the tetrahydronaphthalene ring system. Aromatic and benzylic hydroxylation are common metabolic reactions.[5][6]
Q2: Which Cytochrome P450 isozymes are likely involved in the metabolism of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
While specific isozymes for this compound have not been identified in the provided search results, CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are the major enzymes responsible for the metabolism of a vast majority of drugs and xenobiotics.[7] It is highly probable that one or more of these isozymes are involved in the degradation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. CYP2B6 is also known to be involved in the N-demethylation of structurally similar compounds like sertraline.[8]
Q3: What analytical techniques are most suitable for identifying and quantifying the metabolites of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
Liquid chromatography-mass spectrometry (LC-MS), particularly with a triple quadrupole or high-resolution mass spectrometer, is the most powerful and commonly used technique for identifying and quantifying drug metabolites.[9][10][11][12][13] LC-MS/MS methods offer high sensitivity and selectivity, allowing for the detection of low-abundance metabolites in complex biological matrices.[11]
Troubleshooting Guides
Issue 1: No degradation of the parent compound is observed in my in vitro assay.
Possible Cause 1: Inactive Enzyme System
-
Troubleshooting Steps:
-
Confirm Microsome Viability: Ensure that the liver microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.[14][15]
-
Verify Cofactor Activity: The NADPH regenerating system is crucial for CYP450 activity. Prepare fresh solutions for each experiment and ensure all components are active.[16]
-
Include a Positive Control: Always run a positive control compound with a known high metabolic rate (e.g., testosterone, verapamil) to confirm the activity of your microsomal preparation and cofactor system.[15]
-
Possible Cause 2: Inappropriate Assay Conditions
-
Troubleshooting Steps:
-
Check Incubation Time: For slowly metabolized compounds, the standard 60-minute incubation may not be sufficient to observe significant turnover. Consider extending the incubation time.[17][18]
-
Optimize Protein Concentration: Ensure the microsomal protein concentration is within the optimal range (typically 0.2-1.0 mg/mL). Very low concentrations may not yield detectable metabolism, while very high concentrations can lead to non-specific binding.[18]
-
Verify pH and Temperature: The incubation should be performed at 37°C and a physiological pH of 7.4.[15][16]
-
Issue 2: High variability in metabolite formation between replicate experiments.
Possible Cause 1: Inconsistent Pipetting or Dilutions
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate dispensing of small volumes.
-
Prepare Master Mixes: For multiple replicates, prepare a master mix of the buffer, microsomes, and NADPH regenerating system to minimize pipetting variations between wells.
-
Possible Cause 2: Inconsistent Cell/Microsome Health
-
Troubleshooting Steps:
-
Gentle Thawing: Thaw microsomes rapidly at 37°C but handle them gently on ice thereafter to maintain enzyme activity.[15]
-
Consistent Mixing: Ensure the microsomal suspension is homogenous before aliquoting into reaction wells.
-
Issue 3: Unexpected or unidentifiable peaks in my LC-MS chromatogram.
Possible Cause 1: Matrix Effects
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a robust protein precipitation or solid-phase extraction (SPE) method to effectively remove interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard can help to correct for matrix effects and variations in instrument response.
-
Possible Cause 2: Formation of Reactive Metabolites
-
Troubleshooting Steps:
-
Include Trapping Agents: If the formation of reactive electrophilic metabolites is suspected, include nucleophilic trapping agents like glutathione or N-acetylcysteine in the incubation mixture to form stable adducts that can be detected by LC-MS.
-
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from in vitro metabolism studies of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Table 1: Metabolic Stability in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 4.1 |
| 15 | 62.7 ± 5.5 |
| 30 | 38.9 ± 3.8 |
| 60 | 15.1 ± 2.9 |
Table 2: Formation of Key Metabolites over Time
| Time (minutes) | N-desmethyl Metabolite (Peak Area, Mean ± SD, n=3) | Hydroxylated Metabolite (Peak Area, Mean ± SD, n=3) |
| 0 | 0 | 0 |
| 5 | 15,432 ± 1,234 | 8,765 ± 987 |
| 15 | 45,876 ± 3,456 | 25,987 ± 2,109 |
| 30 | 88,123 ± 7,890 | 51,234 ± 4,567 |
| 60 | 154,321 ± 12,345 | 89,765 ± 8,765 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Human Liver Microsomes (store at -80°C, thaw on ice).
-
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (1 mM stock in DMSO).
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Stop Solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation Procedure:
-
Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the test compound to a final concentration of 1 µM and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the stop solution.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time.
-
Protocol 2: CYP450 Inhibition Assay (IC50 Determination)
-
Prepare Reagents:
-
Similar to the metabolic stability assay, but also include a specific probe substrate for the CYP isozyme of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).
-
Prepare serial dilutions of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (the potential inhibitor).
-
-
Incubation Procedure:
-
Pre-incubate liver microsomes with the various concentrations of the test compound for 10 minutes at 37°C.
-
Add the CYP probe substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time (within the linear range of metabolite formation for the probe substrate).
-
Terminate the reaction with a stop solution.
-
-
Sample Processing and Analysis:
-
Process samples as described in Protocol 1.
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.[7]
-
Visualizations
Caption: Potential metabolic pathways of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Caption: General experimental workflow for in vitro drug metabolism studies.
References
- 1. research.rug.nl [research.rug.nl]
- 2. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 3. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification and synthesis of the isomeric tetrahydroxytetrahydronaphthalene metabolites excreted in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid hydroxylation of methtryptoline (1-methyltetrahydro-beta-carboline) in rat: identification of metabolites by chiral gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Sertraline - Wikipedia [en.wikipedia.org]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering issues with solvent impurity removal from N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, particularly concerning the removal of residual solvents from its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities found in my sample of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
A1: The most common solvent impurities are typically those used during the synthesis and workup. A frequent synthetic route is the reductive amination of α-tetralone. Therefore, residual solvents may include:
-
Alcohols: Methanol or ethanol, often used as the reaction solvent.
-
Chlorinated Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE), which can be used as reaction solvents.
-
Ethers: Tetrahydrofuran (THF) or diethyl ether, used in the reaction or extraction steps.
-
Aromatic Hydrocarbons: Toluene, sometimes used in the reaction or workup.
Q2: My NMR spectrum shows residual toluene. How can I remove it?
A2: Toluene can be challenging to remove under standard vacuum due to its relatively high boiling point. An effective method is to dissolve your product in a minimum amount of a low-boiling point solvent like dichloromethane (DCM) and then remove the solvent in vacuo. Repeating this process several times, a technique known as azeotropic removal, can effectively reduce toluene levels.
Q3: I have residual ethanol in my product. Will it interfere with subsequent reactions?
A3: Residual ethanol can act as a nucleophile in subsequent reactions, particularly if you are performing reactions sensitive to alcohols, such as acylations or reactions with strong bases. It is highly recommended to remove it.
Q4: Can I use distillation to purify N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine from solvent impurities?
A4: Yes, vacuum distillation can be an effective method for removing lower-boiling solvent impurities. However, it is crucial to know the boiling point of your compound and to ensure that it is thermally stable at the required distillation temperature. The hydrochloride salt is a solid and cannot be purified by distillation.
Q5: My amine is sticking to the silica gel during column chromatography. What can I do?
A5: Amines are basic and tend to interact strongly with the acidic silica gel, leading to poor separation and recovery. To mitigate this, you can:
-
Add a competing amine: Incorporate a small amount of a volatile amine, such as triethylamine (TEA) (typically 0.5-2%), into your eluent system.
-
Use a modified stationary phase: Employ an amine-functionalized silica gel column, which is designed to minimize strong interactions with basic compounds.
Q6: How can I remove triethylamine (TEA) after column chromatography?
A6: Triethylamine is volatile and can often be removed under high vacuum. If traces remain, you can dissolve your product in a solvent like diethyl ether and wash it with a dilute aqueous acid solution (e.g., 1M HCl) to form the triethylammonium salt, which will partition into the aqueous layer. Be aware that your product may also form a salt and partition into the aqueous layer. A subsequent basification of the aqueous layer and re-extraction of your product would then be necessary.
Data Presentation: Common Solvent Impurities
The following table summarizes the physical properties of common solvent impurities to aid in selecting an appropriate removal method.
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Characteristics & Removal Tips |
| Methanol | 64.7 | 0.792 | Highly polar. Easily removed by rotary evaporation. |
| Ethanol | 78.4 | 0.789 | Polar. Readily removed under vacuum. |
| Dichloromethane (DCM) | 39.6 | 1.33 | Volatile. Easily removed by rotary evaporation. |
| 1,2-Dichloroethane (DCE) | 83.5 | 1.25 | Higher boiling than DCM. May require a high vacuum for complete removal. |
| Tetrahydrofuran (THF) | 66 | 0.889 | Can form peroxides. Use freshly distilled or inhibitor-free THF for reactions. Removed by rotary evaporation. |
| Diethyl Ether | 34.6 | 0.713 | Very volatile. Easily removed under vacuum. |
| Toluene | 110.6 | 0.867 | High boiling point. Best removed by azeotropic distillation with a lower boiling solvent or by vacuum distillation of the product. |
| Triethylamine (TEA) | 89.5 | 0.726 | Basic. Can be removed by vacuum or acid wash. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the basic amine product from non-basic impurities and some solvent residues.
-
Dissolution: Dissolve the crude N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will protonate and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the amine hydrochloride salt. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10), which will deprotonate the amine, often causing it to precipitate or form an oil.
-
Re-extraction: Extract the free amine back into an organic solvent like diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by Flash Column Chromatography on Silica Gel
This protocol is suitable for removing impurities with different polarities.
-
Column Packing: Pack a silica gel column using a suitable solvent system, for example, a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. To prevent the amine from streaking on the column, add 0.5-2% triethylamine to the eluent mixture.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Mandatory Visualization
The following diagram illustrates the general workflow for identifying and removing solvent impurities from N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Technical Support Center: Scaling Up N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Synthesis
This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, focusing on scaling up the process. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
A1: The most prevalent and industrially scalable method is the reductive amination of 1-tetralone with methylamine.[1][2][3] This process involves two main steps: the formation of an intermediate imine from the reaction of 1-tetralone and methylamine, followed by the reduction of this imine to the desired secondary amine.[1] This can often be performed as a one-pot synthesis, which is highly efficient for large-scale production.[2]
Q2: Which reducing agent is most suitable for the reductive amination of 1-tetralone with methylamine?
A2: Several reducing agents can be used, but for selectivity and to minimize side reactions, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred.[3] These reagents are milder than sodium borohydride (NaBH4) and selectively reduce the imine intermediate in the presence of the unreacted ketone.[3] For large-scale synthesis, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is also a viable and cost-effective option.
Q3: How can I improve the yield of the reaction?
A3: To improve the yield, consider the following:
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can catalyze the formation of the imine intermediate.[4] This can be achieved using a buffer system, such as acetic acid and sodium acetate.
-
Water Removal: The formation of the imine is an equilibrium reaction that produces water. Removing water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine, thus improving the overall yield.
-
Excess Reagent: Using a moderate excess of methylamine can also shift the equilibrium towards the formation of the imine.
Q4: What are the common impurities and by-products I should look out for?
A4: Common impurities can include:
-
Unreacted 1-tetralone.
-
The intermediate imine if the reduction is incomplete.
-
Over-alkylation leading to the formation of a tertiary amine, although this is less common with reductive amination compared to direct alkylation.
-
By-products from side reactions, which can vary depending on the specific conditions and reagents used.
Q5: What is the recommended method for purifying the final product on a large scale?
A5: Purification can be effectively achieved through acid-base extraction. The basic amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.[5] Final purification can be achieved by distillation under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inefficient imine formation.- Inactive reducing agent.- Incorrect pH. | - Ensure the reaction is run under slightly acidic conditions (pH 5-6) to catalyze imine formation. Consider adding a catalytic amount of acetic acid.- Use a fresh batch of the reducing agent.- If using catalytic hydrogenation, ensure the catalyst is not poisoned. |
| Presence of Unreacted 1-Tetralone | - Incomplete imine formation.- Insufficient amount of reducing agent.- Incomplete reaction. | - Allow more time for the initial imine formation before adding the reducing agent.- Use a slight excess of methylamine.- Increase the amount of reducing agent.- Extend the reaction time. |
| Formation of a Tertiary Amine By-product | Over-alkylation of the desired secondary amine. | Reductive amination is generally less prone to over-alkylation than direct alkylation. If this is observed, consider using a stoichiometric amount of the reducing agent and carefully controlling the reaction time. |
| Difficulties in Isolating the Product | Emulsion formation during aqueous workup. | - Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of Celite. |
| Product is Contaminated with the Reducing Agent By-products | Inefficient workup. | - For borohydride reagents, a careful aqueous quench is necessary to decompose any remaining reagent and its by-products.- For catalytic hydrogenation, ensure complete filtration of the catalyst. |
Experimental Protocols
Reductive Amination of 1-Tetralone with Methylamine using Sodium Cyanoborohydride
This protocol is a representative procedure and may require optimization for specific scales.
Materials:
-
1-Tetralone
-
Methylamine (as a solution in a suitable solvent like THF or ethanol)
-
Sodium Cyanoborohydride (NaBH3CN)
-
Methanol
-
Acetic Acid
-
Diethyl ether or other suitable extraction solvent
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: In a reaction vessel, dissolve 1-tetralone (1 equivalent) in methanol. Add a solution of methylamine (1.5 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS) to confirm the consumption of the starting material and the imine intermediate.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to decompose the excess NaBH3CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water and wash the aqueous layer with diethyl ether to remove any unreacted 1-tetralone.
-
Basify the aqueous layer with 1M NaOH to a pH of ~10-12.
-
Extract the product into diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Quantitative Data Summary
The following table provides a general comparison of different reductive amination conditions. Actual results will vary based on the specific reaction scale and setup.
| Parameter | Method A: NaBH3CN | Method B: Catalytic Hydrogenation |
| Starting Materials | 1-Tetralone, Methylamine | 1-Tetralone, Methylamine |
| Reducing Agent | Sodium Cyanoborohydride | Hydrogen gas |
| Catalyst | Acetic Acid (catalytic) | Palladium on Carbon (Pd/C) or Raney Nickel |
| Solvent | Methanol | Ethanol or Methanol |
| Temperature | 0-25 °C | 25-50 °C |
| Pressure | Atmospheric | 1-10 bar |
| Typical Yield | 70-90% | 80-95% |
| Key Advantages | High selectivity, mild conditions | Cost-effective for large scale, high yields |
| Key Disadvantages | Higher cost of reagent, cyanide waste | Requires specialized high-pressure equipment, catalyst handling |
Visualizations
Experimental Workflow for Reductive Amination
References
Optimizing Reductive Amination: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of reductive amination.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine/Iminium Ion Formation | - Optimize pH: Ensure the reaction pH is mildly acidic (typically 4-7) to facilitate imine formation without protonating the amine nucleophile.[1][2] Acetic acid is a common additive. - Remove Water: Use a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or employ a Dean-Stark apparatus to drive the equilibrium towards imine formation.[3][4] - Increase Temperature: Gently heating the reaction can sometimes promote imine formation, though this may also favor side reactions.[5] |
| Ineffective Reduction | - Choice of Reducing Agent: For one-pot reactions, use a mild reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) that selectively reduces the imine/iminium ion in the presence of the carbonyl compound.[1][6] - Two-Step Procedure: If using a stronger reducing agent like Sodium Borohydride (NaBH₄), first allow the imine to form completely before adding the reducing agent to prevent premature reduction of the starting carbonyl.[1][4][6] - Reagent Stoichiometry: Ensure an adequate excess of the reducing agent is used (typically 1.1-1.5 equivalents).[6] |
| Degradation of Starting Materials or Product | - Substrate Stability: Verify the stability of your aldehyde/ketone and amine under the reaction conditions. Acid-sensitive substrates may require the use of a milder reducing agent like STAB.[6] - Work-up Procedure: Ensure the work-up is performed promptly and at an appropriate temperature to prevent product degradation. |
Formation of Side Products
| Side Product | Potential Cause & Solution |
| Alcohol from Carbonyl Reduction | - Cause: The reducing agent is too reactive and is reducing the starting aldehyde or ketone. - Solution: Switch to a milder reducing agent such as STAB or NaBH₃CN for one-pot reactions.[6][7] If using NaBH₄, ensure imine formation is complete before its addition.[1][6] |
| Over-alkylation of Amine | - Cause: The newly formed amine is reacting with the remaining aldehyde/ketone. This is more common when starting with a primary amine. - Solution: Use a stoichiometric amount or a slight excess of the amine. A stepwise procedure can also help control this side reaction.[8] |
| Aldol Condensation Products | - Cause: The presence of base or acid can catalyze the self-condensation of enolizable aldehydes or ketones. - Solution: Carefully control the pH and temperature of the reaction. |
Starting Material Remains Unreacted
| Observation | Potential Cause & Solution |
| Aldehyde/Ketone Unreacted | - Cause: Inefficient imine formation. - Solution: Optimize pH, consider adding a dehydrating agent, or gently heat the reaction.[3][5] |
| Amine Unreacted | - Cause: The amine may be protonated and non-nucleophilic if the conditions are too acidic. The carbonyl group may be sterically hindered or electronically deactivated. - Solution: Adjust the pH to the optimal range (4-7). For unreactive carbonyls, consider using a more reactive amine or a Lewis acid catalyst like Ti(OiPr)₄.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reductive amination?
The optimal pH for reductive amination is typically in the mildly acidic range of 4 to 7.[1] This pH range is a compromise: it is acidic enough to catalyze the dehydration of the hemiaminal intermediate to the imine/iminium ion, but not so acidic that it fully protonates the amine starting material, which would render it non-nucleophilic.[1]
Q2: How do I choose the right reducing agent?
The choice of reducing agent is critical for the success of a reductive amination reaction.
-
Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): A mild and highly selective reagent, often the preferred choice for one-pot reactions. It is particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[3][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent that works well under slightly acidic conditions. However, it is highly toxic and can generate toxic hydrogen cyanide gas, requiring careful handling.[3][6]
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. Because it can also reduce the starting carbonyl compounds, it is best suited for a two-step procedure where the imine is formed first.[1][6]
-
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): A clean and effective method, particularly for larger-scale reactions. It avoids the use of stoichiometric hydride reagents.[3]
Q3: What are the best solvents for reductive amination?
Commonly used solvents include:
-
Methanol (MeOH): Often used with NaBH₃CN.[9]
-
1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF): Frequently used with STAB.[8][9]
-
Ethyl Acetate (EtOAc): A more environmentally friendly alternative to chlorinated solvents.[10]
It is important to use anhydrous solvents, as water can inhibit imine formation.[3]
Q4: Can I run a reductive amination as a one-pot reaction?
Yes, one-pot reductive aminations are very common and efficient, especially when using mild and selective reducing agents like STAB or NaBH₃CN.[3][6][7] These reagents selectively reduce the imine or iminium ion as it is formed, minimizing the reduction of the starting carbonyl compound.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | High | DCE, DCM, THF[8][9] | Mild, high-yielding, broad substrate scope, good for acid-sensitive substrates.[3][6] | Water-sensitive.[9] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol[9] | Effective in one-pot reactions, stable in acidic solutions.[3] | Highly toxic, can produce HCN gas.[3][6] |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Inexpensive, potent reducing agent. | Can reduce starting carbonyls, often requires a two-step process.[1][6] |
| Catalytic Hydrogenation (H₂/Catalyst) | High | Alcohols, EtOAc | "Green" method, no hydride byproducts. | May reduce other functional groups, requires specialized equipment. |
Table 2: Effect of Solvent on Reductive Amination Yield (Illustrative Example)
| Solvent | Dielectric Constant | Yield (%) |
| Methanol | 32.7 | High |
| 1,4-Dioxane | 2.2 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Cyclohexane | 2.0 | Low |
| Water | 80.1 | Low (favors alcohol formation) |
| Note: This table is illustrative. Optimal solvent choice is substrate-dependent. Methanol is often identified as a good solvent due to high rates of imine formation and hydrogenation activity.[11] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 equiv) in an appropriate anhydrous solvent (e.g., DCE, DCM, or THF) is added the amine (1.0-1.2 equiv).
-
The mixture is stirred at room temperature for 15-60 minutes to allow for imine formation. Acetic acid (1.0-1.2 equiv) can be added to catalyze imine formation, especially for less reactive substrates.
-
Sodium triacetoxyborohydride (STAB) (1.1-1.5 equiv) is added portion-wise to the stirring solution.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography if necessary.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Caution: Sodium cyanoborohydride is highly toxic. This procedure should be performed in a well-ventilated fume hood, and acidic quenching should be done with extreme care to avoid the generation of HCN gas.
-
Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.1-1.5 equiv) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield the crude amine. Purify as necessary.[6]
Visualizations
Caption: General mechanism of reductive amination.
Caption: A typical experimental workflow for one-pot reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine sample?
A1: The impurity profile largely depends on the synthetic route. If synthesized via reductive amination of 1-tetralone with methylamine, common impurities include:
-
Unreacted 1-tetralone: The starting ketone may not have fully reacted.
-
1,2,3,4-tetrahydronaphthalen-1-ol: A potential byproduct from the reduction of 1-tetralone.
-
Over-alkylated products: Formation of a tertiary amine is possible, though generally a minor byproduct with methylamine.[1]
-
Diastereomers: If the synthesis is not stereospecific, you will have a mixture of stereoisomers which can be challenging to separate.[2]
Q2: My amine is streaking badly on the silica gel TLC plate. How can I get clean spots?
A2: Streaking of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silica surface. To resolve this, you can add a small amount of a basic modifier to your eluent system. Common choices include 0.5-2% triethylamine (TEA) or using a mobile phase containing a small percentage of aqueous ammonia.
Q3: I am struggling to crystallize my freebase N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. What should I do?
A3: Many amines are oils or low-melting solids that are difficult to crystallize. A highly effective strategy is to convert the amine to its hydrochloride salt. Amine hydrochlorides are typically crystalline solids with higher melting points and are more amenable to recrystallization.[3]
Q4: How do I choose a suitable solvent for recrystallizing the hydrochloride salt of my amine?
A4: Amine hydrochlorides are salts and are therefore more polar than the freebase. Good starting solvents for recrystallization are polar protic solvents like ethanol, isopropanol, or methanol. You may also explore solvent mixtures, such as ethanol/water or isopropanol/diethyl ether, to achieve the desired solubility profile (highly soluble when hot, sparingly soluble when cold).
Q5: What is the best approach for separating the enantiomers of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
A5: Separation of enantiomers requires a chiral environment. The most common methods include:
-
Diastereomeric salt formation: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can then be separated by fractional crystallization. The pure enantiomer can be recovered by treating the separated salt with a base.
-
Chiral chromatography: Utilize a chiral stationary phase (CSP) in HPLC or SFC to directly separate the enantiomers.[4][5][6][7]
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| No product eluting from the column, or very slow elution. | Strong Adsorption: The basic amine is irreversibly binding to the acidic silica gel. | 1. Pre-treat the silica gel: Slurry the silica gel with the initial mobile phase containing 1-2% triethylamine before packing the column. 2. Use a modified mobile phase: Add 0.5-2% triethylamine to your eluent system throughout the purification. 3. Consider an alternative stationary phase: Alumina or functionalized silica (e.g., amino-silica) can be less acidic and more suitable for amine purification. |
| Significant loss of material during workup and purification. | Emulsion formation: During aqueous workup, emulsions can form, trapping the product. Volatility: While not highly volatile, some loss can occur during solvent removal under high vacuum. | 1. Break emulsions: Add a small amount of brine or a few drops of a saturated aqueous solution of ammonium chloride to the separatory funnel. 2. Gentle solvent removal: Use a rotary evaporator with controlled temperature and vacuum. |
Problem 2: Recrystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| The compound "oils out" instead of crystallizing. | Inappropriate solvent: The solvent is too good a solvent for the compound, even at low temperatures. Presence of impurities: Impurities can inhibit crystal lattice formation. | 1. Use a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., diethyl ether or hexanes) until turbidity persists. Heat to redissolve and then cool slowly. 2. Further purify before recrystallization: Run a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. |
| No crystals form upon cooling. | Solution is not saturated: Too much solvent was used for dissolution. Supersaturation: The solution is supersaturated, but crystallization has not been initiated. | 1. Reduce solvent volume: Gently evaporate some of the solvent and allow the solution to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. Cool the solution in an ice bath. |
Data Presentation
The following table provides illustrative data on the purification of a crude N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine sample. Note: This data is representative and may vary based on the specific reaction conditions and impurity profile.
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Notes |
| Silica Gel Chromatography (with 1% TEA) | 85% | 98% | 75% | Effective at removing baseline impurities and unreacted starting materials. |
| Recrystallization of Hydrochloride Salt (from Isopropanol) | 98% (from chromatography) | >99.5% | 90% | Excellent for removing closely related impurities and achieving high purity. |
| Combined Chromatography and Recrystallization | 85% | >99.5% | 68% | A two-step process to achieve the highest purity material. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the mobile phase: Prepare a stock solution of your chosen eluent (e.g., 95:5 dichloromethane:methanol). To this, add triethylamine to a final concentration of 1% (v/v).
-
Column packing: Slurry silica gel in the initial mobile phase (e.g., 100% dichloromethane with 1% TEA) and pack the column. Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase.
-
Sample loading: Dissolve the crude N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, and then load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding the more polar solvent (e.g., methanol with 1% TEA). Collect fractions and monitor by TLC.
-
Fraction analysis: Analyze the collected fractions by TLC (using a mobile phase containing 1% TEA). Combine the fractions containing the pure product.
-
Solvent removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified freebase amine.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Salt formation: Dissolve the purified (or crude) N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in the same solvent (or a slight excess of ethereal HCl) with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation of the crude salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization: a. Transfer the crude hydrochloride salt to an Erlenmeyer flask. b. Add a minimal amount of a suitable recrystallization solvent (e.g., hot isopropanol) until the solid just dissolves. c. Allow the solution to cool slowly to room temperature. d. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection of pure crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: A typical workflow for the purification of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]
- 3. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Separation Principles | Springer Nature Experiments [experiments.springernature.com]
- 7. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetrahydronaphthalene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of tetrahydronaphthalene derivatives. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for tetrahydronaphthalene derivatives?
A1: The main stability issues for tetrahydronaphthalene derivatives revolve around their susceptibility to oxidation. The partially saturated ring is prone to aromatization, leading to the formation of naphthalene analogs. Additionally, peroxide formation can occur upon prolonged exposure to air. These compounds can also be sensitive to heat and light, which can accelerate degradation processes. For certain derivatives, hydrolysis of functional groups under acidic or basic conditions can also be a concern.
Q2: How should I properly store my tetrahydronaphthalene derivative samples?
A2: To ensure maximum stability, samples should be stored in tightly sealed containers in a cool, dry, and dark place.[1][2] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. For long-term storage, refrigeration or freezing is advisable, depending on the specific compound's properties. Always refer to the manufacturer's specific storage recommendations.
Q3: I've noticed a change in the color of my sample. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be due to the formation of colored impurities resulting from oxidation or other decomposition pathways. It is recommended to re-analyze the sample for purity before proceeding with your experiment.
Q4: Are there any incompatible materials I should avoid when working with these derivatives?
A4: Yes, tetrahydronaphthalene derivatives should not be stored or handled with strong oxidizing agents (e.g., nitric acid, chromic acid) or strong acids. Contact with these substances can lead to vigorous and exothermic reactions, resulting in rapid degradation of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatography (HPLC, GC) | Sample degradation due to oxidation or hydrolysis. | 1. Prepare a fresh sample from a properly stored stock.2. If the issue persists, perform a forced degradation study to identify potential degradants.3. Ensure the mobile phase and diluents are compatible and do not induce degradation. |
| Low assay or potency results | Degradation of the active compound. | 1. Verify the storage conditions of the sample and standards.2. Check for exposure to light, heat, or air.3. Re-evaluate the stability of the compound under your experimental conditions (e.g., in solution). |
| Inconsistent experimental results | Sample instability leading to variable concentrations. | 1. Prepare solutions fresh before each experiment.2. If solutions must be stored, conduct a short-term stability study in the experimental solvent.3. Minimize the time samples are exposed to ambient conditions. |
| Formation of precipitates in solution | Formation of insoluble degradation products or exceeding solubility limits. | 1. Confirm the solubility of the compound in the chosen solvent.2. Analyze the precipitate to determine if it is a degradation product.3. Consider using a different solvent or adjusting the pH if stability is affected. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5]
Objective: To identify potential degradation products and pathways for a tetrahydronaphthalene derivative under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the compound (in solid and solution form) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating method, such as HPLC with UV/MS detection, to separate and identify the parent compound and any degradation products.
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of a tetrahydronaphthalene derivative in a specific solvent over a defined period.
Methodology:
-
Prepare a solution of the compound in the desired solvent at a known concentration.
-
Divide the solution into several aliquots in tightly sealed, light-protected vials.
-
Store the vials under the intended experimental conditions (e.g., room temperature, refrigerated).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze it using a validated analytical method (e.g., HPLC).
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Primary oxidative degradation pathways for tetrahydronaphthalene derivatives.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. 6-Hydroxy-1,2,3,4-tetrahydronaphthalene(1125-78-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to the Pharmacological Activity of Desmethylsertraline and its Structural Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of desmethylsertraline, the primary active metabolite of the widely-used antidepressant sertraline, and its parent structural scaffold, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Introduction
Desmethylsertraline (DMS) is the major metabolite of sertraline, a selective serotonin reuptake inhibitor (SSRI). While DMS is pharmacologically active, its contribution to the clinical effects of sertraline is a subject of ongoing research. The compound N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine represents the core chemical structure from which sertraline and, consequently, desmethylsertraline are derived.
Extensive pharmacological data is available for desmethylsertraline. However, specific experimental data on the pharmacological activity of the unsubstituted parent compound, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is scarce in publicly available literature, where it is primarily described as a chemical intermediate or a building block for more complex molecules.[1][2]
Therefore, for the purpose of a meaningful comparison, this guide will utilize data for sertraline as a reference compound for the N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold. Sertraline is (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, and its comparison with desmethylsertraline provides valuable insight into the structure-activity relationships of this chemical class.
Comparative Pharmacodynamics: Monoamine Transporter Affinity
The primary mechanism of action for both sertraline and desmethylsertraline is the inhibition of monoamine reuptake transporters. The binding affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) is a key determinant of their pharmacological profile.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| Sertraline | 3[3] | - | - | - | - |
| Desmethylsertraline | 76[3] | 420[3] | 440[3] | 5.5 | 5.8 |
Key Observations:
-
SERT Potency: Sertraline is a highly potent inhibitor of SERT, with a Kᵢ value of 3 nM. Desmethylsertraline is significantly less potent at SERT, with a Kᵢ of 76 nM, making it approximately 25-fold weaker than its parent drug.[3] In vitro studies have suggested a 10- to 20-fold lower potency for DMS in blocking serotonin reuptake.[4]
-
Selectivity Profile: Desmethylsertraline displays a more balanced profile as a monoamine reuptake inhibitor compared to the highly selective sertraline.[3] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with about a 5.5-fold preference for SERT over NET and DAT.[3]
-
In Vivo Activity: Despite its in vitro activity, the in vivo effects of desmethylsertraline on central serotonin reuptake appear to be negligible at therapeutic concentrations of sertraline.[3][4] Studies using in vivo microdialysis in rats showed that while sertraline produced a dose-dependent increase in extracellular serotonin, desmethylsertraline had no effect on this parameter.[4] However, due to its accumulation in the brain after repeated sertraline administration, it may contribute to the inhibition of catecholamine transporters.[5]
Comparative Pharmacokinetics
The pharmacokinetic properties of a drug and its metabolites are crucial for understanding its duration of action and potential for accumulation.
| Compound | Elimination Half-Life (hours) | Plasma Protein Binding |
| Sertraline | 26 (range 13–45)[6] | 98.5%[6] |
| Desmethylsertraline | 62–104[6] | High |
Key Observations:
-
Elimination Half-Life: Desmethylsertraline has a significantly longer elimination half-life (62–104 hours) compared to sertraline (approximately 26 hours).[6]
-
Accumulation: This longer half-life leads to the accumulation of desmethylsertraline in the body during chronic sertraline treatment, with plasma concentrations of the metabolite often exceeding those of the parent drug.[7]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a standard method for determining the binding affinity (Kᵢ) of a test compound for SERT, NET, and DAT.
1. Membrane Preparation:
- HEK-293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter are cultured and harvested.
- The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined by a protein assay like the Bradford or BCA method.[8]
2. Binding Assay:
- The assay is performed in a 96-well plate format.[8]
- To each well, the following are added:
- The prepared cell membrane homogenate.
- A fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, or [³H]-WIN 35,428 for DAT).
- A range of concentrations of the unlabeled test compound (e.g., desmethylsertraline).
- Total binding is determined in wells with only the radioligand and membranes.
- Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter (e.g., fluoxetine for SERT).[9]
3. Incubation and Filtration:
- The plate is incubated at a specific temperature (e.g., room temperature) for a set duration to allow the binding to reach equilibrium.[8]
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]
- The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
4. Data Analysis:
- The radioactivity trapped on the filters is quantified using a scintillation counter.[10]
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol describes a method to assess the in vivo effect of a compound on neurotransmitter levels in a specific brain region of a freely moving animal.[11][12]
1. Surgical Procedure:
- An animal (e.g., a Sprague-Dawley rat) is anesthetized and placed in a stereotaxic frame.[13]
- A guide cannula is surgically implanted, targeting a specific brain region such as the prefrontal cortex or striatum. The cannula is secured to the skull with dental cement.[14]
- The animal is allowed to recover for several days post-surgery.[14]
2. Microdialysis Experiment:
- On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.[14]
- The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[14]
- The animal is placed in a behavioral arena that allows for free movement while connected to the microdialysis apparatus.[12]
- After an equilibration period to establish a stable baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).[14]
3. Drug Administration and Sample Collection:
- Several baseline samples are collected to determine the basal neurotransmitter levels.
- The test compound is administered (e.g., via intraperitoneal or subcutaneous injection).[13]
- Dialysate collection continues for several hours post-administration to monitor changes in extracellular neurotransmitter concentrations.[14]
4. Sample Analysis:
- The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), which can accurately quantify the low concentrations of serotonin, dopamine, norepinephrine, and their metabolites.[11]
- The results are typically expressed as a percentage change from the baseline neurotransmitter levels.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Mechanism of monoamine reuptake inhibition.
Conclusion
Desmethylsertraline is a pharmacologically active metabolite of sertraline with a distinct profile. Compared to sertraline, it is a significantly less potent inhibitor of the serotonin transporter but exhibits a more balanced affinity for the norepinephrine and dopamine transporters, classifying it as an SNDRI. Its long elimination half-life leads to its accumulation in the body, although in vivo studies suggest its direct contribution to central serotonin reuptake inhibition is minimal. The unsubstituted N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold serves as a foundational structure for this class of compounds, and structure-activity relationship studies, such as the comparison between sertraline and desmethylsertraline, are vital for guiding the development of new therapeutics with desired potency and selectivity profiles.
References
- 1. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]
- 2. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desmethylsertraline - Wikipedia [en.wikipedia.org]
- 4. Comparison of the effects of sertraline and its metabolite desmethylsertraline on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of desmethylsertraline with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sertraline - Wikipedia [en.wikipedia.org]
- 7. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary synthetic routes to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a key intermediate in the development of central nervous system agents.[1] The comparison focuses on common laboratory-scale methodologies, including reductive amination and direct N-methylation, with a discussion of their relative advantages and procedural details.
Comparison of Synthetic Routes
The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is principally achieved through two main strategies: the reductive amination of 1-tetralone and the N-methylation of 1,2,3,4-tetrahydronaphthalen-1-amine. Each approach offers distinct advantages concerning starting material availability, reaction conditions, and scalability.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Potential Disadvantages |
| Reductive Amination | 1-Tetralone | Methylamine, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C) | 70-90% | 12-24 hours | One-pot procedure, readily available starting material.[2] | Requires careful control of reducing agent addition to avoid side reactions. |
| Eschweiler-Clarke N-Methylation | 1,2,3,4-Tetrahydronaphthalen-1-amine | Formaldehyde, Formic Acid | 80-95% | 4-12 hours | High yields, avoids over-methylation, inexpensive reagents.[3][4] | Requires heating, potential for side products if not carefully controlled. |
| Catalytic N-Methylation | 1,2,3,4-Tetrahydronaphthalen-1-amine | Methanol or Paraformaldehyde, Metal Catalyst (e.g., Ru, Ir, Cu) | 60-99% | 12-24 hours | High atom economy, often milder conditions than classical methods.[5][6][7] | Catalyst cost and sensitivity, may require inert atmosphere. |
Experimental Protocols
The following are representative experimental protocols for the key synthetic routes. Note that optimization may be required for specific laboratory conditions and scales.
Route 1: Reductive Amination of 1-Tetralone
This one-pot procedure involves the in-situ formation of an imine from 1-tetralone and methylamine, followed by its reduction.[2]
Materials:
-
1-Tetralone
-
Methylamine (e.g., 40% in water or as hydrochloride salt)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-tetralone (1.0 eq) in methanol.
-
Add methylamine hydrochloride (1.5 eq) to the solution.
-
Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Eschweiler-Clarke N-Methylation of 1,2,3,4-Tetrahydronaphthalen-1-amine
This classical method provides a high yield of the N-methylated product using formaldehyde as the methyl source and formic acid as the reducing agent.[3][4]
Materials:
-
1,2,3,4-Tetrahydronaphthalen-1-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
1 M Hydrochloric acid
-
Dichloromethane
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq).
-
Add formic acid (2.5 eq) followed by formaldehyde solution (2.2 eq).
-
Heat the reaction mixture to 80-100°C for 4-12 hours, until the cessation of CO₂ evolution.
-
Cool the mixture to room temperature and add 1 M hydrochloric acid.
-
Wash the acidic aqueous layer with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the product. Further purification can be achieved by distillation or column chromatography if necessary.
Visualizing the Synthesis and Mechanism
Synthetic Workflow
The following diagram illustrates the two primary synthetic pathways to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
References
- 1. N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additive-free N-methylation of amines with methanol over supported iridium catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and Conventional SSRIs in Serotonin Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological activity of the research chemical N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (NM-THN-amine) and its analogs against established Selective Serotonin Reuptake Inhibitors (SSRIs). The data presented herein is collated from preclinical studies to facilitate an objective comparison of their potency and selectivity at the serotonin transporter (SERT).
Introduction to N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a derivative of the 1-aminotetralin class of compounds, which are known to interact with monoamine transporters. While not a clinically approved therapeutic, this and related compounds are subjects of medicinal chemistry research aimed at developing novel agents with specific pharmacological profiles. This guide focuses on its activity as a serotonin reuptake inhibitor, a mechanism of action shared with widely prescribed antidepressant medications.
Comparative Pharmacological Data
The following table summarizes the in vitro potency of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its parent compound, 1-aminotetralin, in comparison to commonly used SSRIs. The data is presented as the half-maximal inhibitory concentration (IC50) for the inhibition of serotonin (5-HT) uptake.
| Compound | SERT IC50 (nM) | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | SERT/DAT Selectivity Ratio | SERT/NET Selectivity Ratio | Reference |
| N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | ND | ND | ND | ND | ND | |
| 1,2,3,4-Tetrahydronaphthalen-1-amine (1-AT) | 130 | 1200 | 330 | 9.2 | 2.5 | 1 |
| Sertraline | 0.29 | 24.9 | 4.21 | 85.9 | 14.5 | 2 |
| Paroxetine | 0.14 | 37 | 3.6 | 264.3 | 25.7 | 2 |
| Fluoxetine | 1.3 | 167 | 129 | 128.5 | 99.2 | 2 |
| Citalopram | 1.8 | 5500 | 6100 | 3055.6 | 3388.9 | 2 |
ND: Not determined in the cited literature.
Experimental Protocols
The following are generalized protocols for the in vitro assays used to determine the potency of the listed compounds at monoamine transporters.
Synaptosomal [³H]5-HT Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are preparations of nerve terminals.
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum or cortex) is homogenized in a sucrose solution and centrifuged to isolate synaptosomes.
-
Incubation: Synaptosomes are pre-incubated with various concentrations of the test compound or vehicle.
-
Uptake Initiation: [³H]5-HT is added to the mixture to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped in the filters, representing the [³H]5-HT taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50) is calculated.
Radioligand Binding Assay for SERT
This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to the serotonin transporter.
-
Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]citalopram) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters, representing the amount of bound radioligand, is measured.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a binding affinity constant (Ki).
Visualizing Methodologies and Mechanisms
The following diagrams illustrate the experimental workflow for determining monoamine transporter inhibition and the general mechanism of action of SSRIs.
Caption: Workflow for in vitro monoamine transporter inhibition assays.
Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).
Discussion
The available data on 1,2,3,4-tetrahydronaphthalen-1-amine (1-AT), the parent compound of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, indicates that it is a relatively weak inhibitor of the serotonin transporter compared to established SSRIs like sertraline and paroxetine. Furthermore, its selectivity for SERT over the dopamine and norepinephrine transporters is considerably lower than that of the clinically used SSRIs. For instance, the SERT/DAT selectivity of 1-AT is approximately 9.2, whereas for a highly selective SSRI like citalopram, this ratio is over 3000.
The addition of a methyl group to the amine in 1-AT to form N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine would be expected to alter its pharmacological profile. However, specific IC50 values for this N-methylated derivative were not found in the surveyed literature, highlighting a gap in the publicly available data. Further research would be required to fully characterize the potency and selectivity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine at monoamine transporters and to draw more definitive comparisons with existing SSRIs.
Conclusion
Based on the available preclinical data for its parent compound, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is likely to be a less potent and selective serotonin reuptake inhibitor than the SSRIs currently in clinical use. A comprehensive pharmacological evaluation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is necessary to fully elucidate its potential as a CNS-active agent. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
A Comparative Pharmacological Guide to Tetralin Analogs at Dopamine and Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of key tetralin analogs at selected dopamine (D₁, D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. The information presented is collated from various scientific publications and is intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutics targeting these critical neurotransmitter systems.
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with G-protein coupled receptors (GPCRs). Modifications to the aromatic ring, the amino group, and the tetralin ring itself have profound effects on the affinity, selectivity, and functional activity of these analogs. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways to facilitate a deeper understanding of the structure-activity relationships (SAR) within this important class of molecules.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of selected tetralin analogs. It is important to note that this data has been compiled from multiple sources, and as such, experimental conditions may vary.
Table 1: Binding Affinities (Kᵢ, nM) of Tetralin Analogs at Dopamine and Serotonin Receptors
| Compound | Dopamine D₁ | Dopamine D₂ | Dopamine D₃ | Serotonin 5-HT₁ₐ | Serotonin 5-HT₂ₐ |
| 2-Aminotetralin | >10,000 | 1,800 | 700 | - | - |
| 5-OH-DPAT | 2,800 | 2.5 | 0.8 | 1.6 | - |
| 7-OH-DPAT | 4,500 | 15 | 0.9 | - | - |
| 8-OH-DPAT | - | - | - | ~0.25 | - |
| (S)-5-PAT | - | - | - | ≤ 25 | - |
| (S)-FPT | - | - | - | < 5 | - |
Data compiled from multiple sources.[1][2][3]
Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of Tetralin Analogs
| Compound | Receptor | Assay Type | Potency (nM) |
| 5-OH-DPAT | Dopamine D₂ | cAMP Inhibition | 5.0 |
| 7-OH-DPAT | Dopamine D₂ | cAMP Inhibition | 20 |
| 5-OH-DPAT | Dopamine D₃ | [³⁵S]GTPγS Binding | 1.2 |
| 7-OH-DPAT | Dopamine D₃ | [³⁵S]GTPγS Binding | 2.5 |
Data compiled from multiple sources.[1]
Signaling Pathways
Tetralin analogs exert their effects by modulating the signaling cascades downstream of dopamine and serotonin receptors. The following diagrams illustrate the canonical signaling pathways for D₁-like, D₂-like, and 5-HT₁ₐ receptors.
Experimental Protocols
The characterization of tetralin analogs relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments used to determine the pharmacological profiles of these compounds.
Radioligand Binding Assay
This assay is used to determine the affinity (Kᵢ) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by a non-labeled test compound.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific to the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors).
-
Test compounds (tetralin analogs).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[4]
cAMP Functional Assay
This assay is used to determine the functional activity of a compound at Gₛ- or Gᵢ-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To quantify the ability of a test compound to stimulate (agonist) or inhibit (antagonist/inverse agonist) the production of cAMP.
Materials:
-
Whole cells expressing the target receptor.
-
Test compounds.
-
Forskolin (an adenylyl cyclase activator, used for Gᵢ-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader.
Procedure:
-
Cell Plating: Cells are seeded into microplates and allowed to adhere.
-
Compound Addition: Test compounds are added to the cells at various concentrations. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.
-
Stimulation (for Gᵢ-coupled receptors): Forskolin is added to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Eₘₐₓ).[1][4]
β-Arrestin Recruitment Assay
This assay measures the recruitment of the protein β-arrestin to an activated GPCR, providing a measure of a compound's ability to induce receptor desensitization and/or activate β-arrestin-dependent signaling pathways.
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound to induce β-arrestin recruitment to a specific GPCR.
Materials:
-
Engineered cell line co-expressing the GPCR of interest fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., using enzyme fragment complementation technology).
-
Test compounds.
-
Substrate for the reporter enzyme.
-
Luminometer or fluorometer.
Procedure:
-
Cell Plating: The engineered cells are plated in microplates.
-
Compound Addition: Test compounds are added to the cells at various concentrations.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: The substrate is added, and the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment, is measured.
-
Data Analysis: Dose-response curves are plotted to determine the EC₅₀ and Eₘₐₓ values.[5]
References
Validating the Purity of Synthesized N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. We present a detailed overview of common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with experimental protocols and comparative performance data.
Introduction to Purity Validation
The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly achieved through the reductive amination of 1,2,3,4-tetrahydronaphthalen-1-one, can result in a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products. Rigorous analytical testing is therefore essential to identify and quantify these impurities to ensure the quality, safety, and efficacy of the final drug product.
Potential Impurities in the Synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The primary synthesis method involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-one with methylamine in the presence of a reducing agent.
Common Potential Impurities:
-
1,2,3,4-Tetrahydronaphthalen-1-one: Unreacted starting material.
-
1,2,3,4-Tetrahydronaphthalen-1-ol: Formed by the reduction of the starting ketone.
-
N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Resulting from over-methylation.
-
Dimeric impurities: Formed through side reactions of the starting material or intermediate imine.
-
Residual catalysts and reagents: Depending on the specific synthetic process used.
Comparative Analysis of Purity Validation Methods
The choice of analytical method for purity validation depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. This section compares the performance of GC-MS, HPLC, and qNMR for the analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Table 1: Comparison of Analytical Method Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Quantitative determination based on the relationship between signal intensity and the number of nuclei. |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | ~0.1% (relative to major component) |
| Typical Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.1 - 1.0 µg/mL | ~0.3% (relative to major component) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% | < 1% |
| Throughput | Moderate to High | High | Low to Moderate |
| Strengths | High sensitivity and specificity, excellent for volatile and semi-volatile impurities. | Versatile, widely applicable, good for non-volatile and thermally labile compounds. | Highly accurate and precise, requires no reference standard for the analyte, provides structural information. |
| Limitations | May require derivatization for polar compounds, not suitable for non-volatile impurities. | May have lower sensitivity for compounds without a strong chromophore. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of volatile and semi-volatile impurities in N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine reference standard
-
Internal standard (e.g., Diphenylamine)
Procedure:
-
Standard Preparation: Prepare a stock solution of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and potential impurities in methanol. Prepare a series of calibration standards by diluting the stock solution. Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Dissolve a known amount of the synthesized N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in methanol to a final concentration within the calibration range. Add the same fixed concentration of the internal standard.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the analysis of non-volatile impurities and for stability-indicating assays.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acidifier (e.g., 0.1% formic acid). Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and potential impurities in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the synthesized N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in the mobile phase to a final concentration within the calibration range.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm (or a wavelength determined by UV scan of the analyte).
-
Run Time: Sufficient to allow for the elution of all components.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides a highly accurate method for purity determination without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
Internal standard of known purity (e.g., Maleic anhydride, 1,4-Dinitrobenzene)
-
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Conclusion
The validation of purity for synthesized N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a multi-faceted process that can be effectively addressed by a combination of analytical techniques. GC-MS offers high sensitivity for volatile impurities, HPLC provides versatility for a broad range of compounds, and qNMR delivers exceptional accuracy for absolute purity determination. The choice of the most suitable method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy. By employing the detailed protocols and understanding the comparative performance of these techniques, researchers can confidently assess the purity of their synthesized compounds, ensuring the quality and integrity of their research and development efforts.
Cross-Reactivity Profile of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (N-methyl-THN-1-amine) in common drug screening assays. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide extrapolates potential cross-reactivity based on its structural similarity to known amphetamine analogues. The information herein is intended to guide researchers in anticipating and mitigating potential false-positive results in toxicological and clinical screenings.
Introduction to Cross-Reactivity
Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness. However, a significant limitation is the potential for cross-reactivity, where the assay's antibodies bind to compounds structurally similar to the target analyte, leading to a false-positive result.[1][2] N-methyl-THN-1-amine, a structural analogue of amphetamine, presents a potential candidate for such cross-reactivity in standard amphetamine and methamphetamine immunoassays. Understanding this potential is crucial for the accurate interpretation of screening results and necessitates confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Potential Cross-Reactivity in Amphetamine Immunoassays
While specific cross-reactivity data for N-methyl-THN-1-amine is not available, data from structurally related amphetamine analogues can provide an estimate of its potential to interfere with common immunoassays. The degree of cross-reactivity is dependent on the specific antibody used in the assay, the concentration of the interfering substance, and the assay cutoff concentration.[4][5]
Table 1: Comparative Cross-Reactivity of Selected Amphetamine Analogues in Immunoassays
| Compound | Assay Type(s) | Reported Cross-Reactivity | Minimum Concentration for Positive Result (ng/mL) | Reference(s) |
| 3,4-Methylenedioxyamphetamine (MDA) | Radioimmunoassay (RIA) | Equal to or greater than d-amphetamine | 1,000 | [6] |
| 3,4-Methylenedioxymethamphetamine (MDMA) | EMIT, CEDIA, KIMS | Varies significantly by assay | >1,562 - >100,000 | [7] |
| Phentermine | SureStep™ Urine Drug Test | Cross-reactive | 3,000 - 6,000 | [5] |
| α-Methyldopamine (metabolite of methyldopa) | Homogeneous Enzyme Immunoassay | Cross-reactive | Not specified | [1] |
Note: This table presents data for compounds structurally related to N-methyl-THN-1-amine to infer potential cross-reactivity. The absence of direct data for N-methyl-THN-1-amine necessitates that these values be considered as estimates.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of N-methyl-THN-1-amine, a systematic experimental approach is required. The following outlines a general protocol for such an evaluation.
Objective: To determine the percent cross-reactivity of N-methyl-THN-1-amine in a specific immunoassay.
Materials:
-
Drug-free urine pool
-
Certified reference standard of N-methyl-THN-1-amine
-
The immunoassay kit to be evaluated (e.g., EMIT, CEDIA, FPIA)
-
Calibrators and controls for the immunoassay
-
Automated chemistry analyzer (e.g., Abbott Architect, Roche Cobas)
-
Confirmatory analysis equipment (GC-MS or LC-MS/MS)
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a stock solution of N-methyl-THN-1-amine in a suitable solvent (e.g., methanol).
-
Create a series of dilutions of the stock solution in drug-free urine to achieve a range of concentrations (e.g., from 100 ng/mL to 100,000 ng/mL).
-
-
Immunoassay Analysis:
-
Analyze the spiked urine samples using the selected immunoassay on a calibrated chemistry analyzer.
-
Run the assay according to the manufacturer's instructions.
-
Record the assay response for each concentration.
-
-
Determination of the Minimum Cross-Reacting Concentration:
-
Identify the lowest concentration of N-methyl-THN-1-amine that produces a positive result according to the assay's cutoff calibrator.
-
-
Calculation of Percent Cross-Reactivity:
-
Percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Minimum Concentration of N-methyl-THN-1-amine Giving a Positive Result) x 100
-
-
Confirmatory Analysis:
-
To ensure that the positive results are due to the spiked compound and not contamination, a subset of the positive samples should be analyzed using a confirmatory method like GC-MS or LC-MS/MS.
-
Workflow for Investigating and Confirming Cross-Reactivity
The following diagram illustrates a typical workflow for identifying and validating the cross-reactivity of a novel compound like N-methyl-THN-1-amine.
Caption: Workflow for identifying and validating cross-reactivity of novel compounds.
Conclusion and Recommendations
Given the structural similarities between N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and known amphetamine analogues that exhibit cross-reactivity, it is highly probable that N-methyl-THN-1-amine will produce false-positive results in standard amphetamine and/or methamphetamine immunoassays.
Recommendations for Researchers:
-
Presumptive Positives: Treat any positive result from an amphetamine immunoassay in a subject with known or suspected exposure to N-methyl-THN-1-amine as presumptive.
-
Confirmatory Testing: Always confirm positive immunoassay screens with a more specific method such as GC-MS or LC-MS/MS to avoid misinterpretation of results.
-
Method Development: When developing analytical methods for N-methyl-THN-1-amine, consider its potential to interfere with other assays and validate the specificity of the chosen method.
-
Further Studies: There is a clear need for direct experimental studies to quantify the cross-reactivity of N-methyl-THN-1-amine in a variety of commercially available immunoassays. Such data would be invaluable to the clinical and forensic toxicology communities.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. env.go.jp [env.go.jp]
- 4. Cross-reactivities of 39 new amphetamine designer drugs on three abuse drugs urinary screening tests | Semantic Scholar [semanticscholar.org]
- 5. content.veeabb.com [content.veeabb.com]
- 6. Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to Enantiomeric Purity Analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a key chiral building block, requires robust and reliable analytical methods to ensure its stereochemical integrity. This guide provides a comprehensive comparison of various analytical techniques for the enantiomeric purity analysis of this compound and its close structural analogs, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The enantiomeric purity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be determined by several analytical techniques, each with its own advantages and limitations. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. Capillary Electrophoresis (CE) also presents a viable alternative.
The selection of the most appropriate technique depends on factors such as the required sensitivity, resolution, analysis time, sample matrix, and available instrumentation. For routine quality control, chiral HPLC and SFC are often the methods of choice due to their robustness and high-resolution capabilities. Chiral GC is suitable for volatile and thermally stable analytes. NMR with chiral solvating agents is a powerful tool for absolute configuration determination and for samples where chromatographic methods are challenging. CE offers high efficiency and low sample consumption.
Quantitative Data Summary
The following tables summarize typical experimental conditions and performance data for the enantiomeric analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its close structural analog, sertraline. These data are compiled from various scientific publications and application notes and serve as a guide for method development.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC)
| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed Phase) |
| Chiral Stationary Phase | Chiralpak AD-H (amylose derivative) | Chiralpak IG-3 (amylose derivative)[1] |
| Mobile Phase | n-Hexane:Isopropanol:Ethanol:Diethylamine (850:100:50:0.1 v/v/v/v)[2] | Acetonitrile:Water:Diethylamine (75:25:0.1 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min |
| Temperature | 25 °C[2] | 30 °C[1] |
| Detection | UV at 215 nm[2] | UV at 220 nm |
| Resolution (Rs) | > 2.0 | > 1.5[1] |
| Analysis Time | < 15 min | < 15 min[1] |
Table 2: Chiral Supercritical Fluid Chromatography (SFC)
| Parameter | General Method |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) |
| Mobile Phase | CO₂ / Methanol with amine additive (e.g., 0.1% Diethylamine) |
| Flow Rate | 2-5 mL/min |
| Back Pressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV or MS |
| Resolution (Rs) | Typically > 1.5 |
| Analysis Time | < 10 min |
Table 3: Chiral Gas Chromatography (GC)
| Parameter | General Method |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., Rt-βDEX) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Optimized gradient (e.g., 100°C to 220°C) |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Resolution (Rs) | > 1.5 |
| Analysis Time | 15-30 min |
Table 4: NMR with Chiral Solvating Agents (CSA)
| Parameter | General Method |
| Chiral Solvating Agent | (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) derivatives, etc. |
| Solvent | Deuterated chloroform (CDCl₃) or other suitable deuterated solvent |
| Analyte Concentration | ~5-10 mg/mL |
| CSA:Analyte Ratio | 1:1 to 2:1 molar ratio |
| NMR Spectrometer | ≥ 300 MHz |
| Key Observation | Splitting of proton or carbon signals of the enantiomers |
| Quantitation | Integration of the separated signals |
Table 5: Capillary Electrophoresis (CE)
| Parameter | Method for Sertraline |
| Chiral Selector | β-cyclodextrin derivative[3] |
| Background Electrolyte | Borate or phosphate buffer[3] |
| Capillary | Fused silica |
| Voltage | 15-25 kV |
| Temperature | 25 °C |
| Detection | UV |
| Resolution (Rs) | Baseline separation achievable[3] |
| Analysis Time | < 20 min |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Chiral HPLC Method
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.3 mg/mL.[4]
-
Chromatographic System: Use a standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chromatographic Conditions (Normal Phase Example):
-
Analysis: Inject the sample and record the chromatogram. Identify the enantiomer peaks based on the retention times of the individual enantiomer standards, if available.
-
Calculation of Enantiomeric Purity: Calculate the percentage of each enantiomer by area normalization.
NMR Spectroscopy with Chiral Solvating Agent
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the amine sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Spectrum of Racemate: Obtain a proton NMR spectrum of the racemic amine.
-
Addition of Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Acquire Spectrum of Diastereomeric Complex: Gently mix the sample and acquire another proton NMR spectrum. The interaction between the amine enantiomers and the chiral solvating agent will form diastereomeric complexes, which should result in the splitting of one or more proton signals corresponding to the two enantiomers.
-
Quantitation: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical structures of the enantiomers.
Caption: Experimental workflow for enantiomeric purity analysis.
Caption: 2D structures of the (R) and (S) enantiomers.
Caption: Decision tree for analytical method selection.
References
- 1. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Chiral separation of sertraline with microemulsion electrokinetic chromatography on a polymer/β-cyclodextrin assembling molecular film modified capillary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
A Comparative Analysis of the Mechanisms of Action: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and Fluoxetine
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (N-methyl-THN) and the well-characterized antidepressant, fluoxetine. While fluoxetine is a selective serotonin reuptake inhibitor (SSRI), the pharmacological profile of N-methyl-THN is less defined in publicly available literature. Structurally, N-methyl-THN belongs to the aminotetralin class of compounds, which are known to interact with monoamine transporters. Due to the limited direct data on N-methyl-THN, this guide will utilize data from the closely related aminotetralin derivative, PAL-287 (also known as 2-naphthylaminopropane), as a proxy to infer the likely mechanism of action of N-methyl-THN and to draw a functional comparison with fluoxetine.
Mechanism of Action: An Overview
Fluoxetine:
Fluoxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT). By blocking SERT, fluoxetine prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission. Its efficacy in treating depression and other mood disorders is attributed to this downstream effect. Fluoxetine exhibits significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), which underlies its classification as a selective serotonin reuptake inhibitor.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (Inferred from PAL-287):
Based on the pharmacological profile of the aminotetralin derivative PAL-287, N-methyl-THN is likely to function as a monoamine releasing agent, with a pronounced effect on dopamine and serotonin. Unlike reuptake inhibitors, which merely block the transporter, releasing agents are substrates for the transporters. They are taken up into the presynaptic neuron and induce a reversal of the transporter's function, causing the release of neurotransmitters from the neuron into the synaptic cleft. This mechanism leads to a rapid and substantial increase in extracellular monoamine concentrations. PAL-287 is characterized as a dual dopamine/serotonin releaser.
Comparative Pharmacological Profile
The following table summarizes the quantitative data on the interaction of fluoxetine and PAL-287 (as a proxy for N-methyl-THN) with the monoamine transporters.
| Compound | Target | Parameter | Value (nM) |
| Fluoxetine | SERT | Kᵢ | 1 |
| NET | Kᵢ | 660 | |
| DAT | Kᵢ | 4180 | |
| PAL-287 | DAT | IC₅₀ (Uptake Inhibition) | 13 |
| SERT | IC₅₀ (Uptake Inhibition) | 31 | |
| DAT | EC₅₀ (Release) | 18 | |
| SERT | EC₅₀ (Release) | 129 |
Kᵢ: Inhibitor constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. IC₅₀: Half-maximal inhibitory concentration for neurotransmitter uptake. EC₅₀: Half-maximal effective concentration for neurotransmitter release.
Signaling Pathway and Mechanism Visualization
The distinct mechanisms of action of fluoxetine and the inferred mechanism of N-methyl-THN are illustrated in the following diagrams.
Caption: Comparative mechanisms of N-methyl-THN (inferred) and Fluoxetine.
Key Experimental Methodologies
The quantitative data presented in this guide are typically generated using the following standard experimental protocols:
1. Radioligand Binding Assay (for determining Kᵢ values)
-
Objective: To determine the binding affinity of a test compound (e.g., fluoxetine) for a specific transporter (e.g., SERT, DAT, NET).
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET) or from specific brain regions rich in these transporters (e.g., striatum for DAT) are prepared by homogenization and centrifugation.
-
Assay Incubation: A constant concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
2. Synaptosome Uptake/Release Assay (for determining IC₅₀ and EC₅₀ values)
-
Objective: To measure the ability of a test compound (e.g., PAL-287) to inhibit the uptake of a neurotransmitter or to induce its release from presynaptic nerve terminals (synaptosomes).
-
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine studies, hippocampus for serotonin studies) by homogenization and differential centrifugation.
-
Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
A radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-serotonin) is then added, and the mixture is incubated for a short period.
-
Uptake is terminated by rapid filtration and washing.
-
The amount of radioactivity taken up by the synaptosomes is measured. The IC₅₀ for uptake inhibition is then calculated.
-
-
Release Assay:
-
Synaptosomes are first loaded with a radiolabeled neurotransmitter.
-
After washing to remove external radioactivity, the synaptosomes are exposed to varying concentrations of the test compound.
-
The amount of radioactivity released into the supernatant is measured over time. The EC₅₀ for release is determined from the dose-response curve.
-
-
Summary and Conclusion
Fluoxetine and N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (inferred from its analogue PAL-287) represent two distinct classes of psychoactive compounds with fundamentally different mechanisms of action at the monoamine transporters. Fluoxetine is a selective serotonin reuptake inhibitor, enhancing serotonergic signaling by preventing the clearance of serotonin from the synapse. In contrast, N-methyl-THN is likely a monoamine releasing agent, with a preference for dopamine and serotonin, which actively promotes the efflux of these neurotransmitters from the presynaptic neuron.
This distinction has significant implications for their respective pharmacological effects, pharmacokinetic and pharmacodynamic profiles, and potential therapeutic applications and side-effect profiles. While fluoxetine's effects are primarily confined to the serotonergic system at therapeutic doses, a compound like N-methyl-THN would be expected to have a broader and more pronounced impact on both dopaminergic and serotonergic pathways. This guide provides a foundational comparison for researchers and drug development professionals exploring the diverse pharmacology of monoamine transporter ligands.
A Comparative Analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives: Receptor Binding, Functional Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives, a class of compounds with significant pharmacological interest due to their interactions with key neurotransmitter receptors. This document summarizes quantitative binding data, details experimental methodologies for key assays, and visualizes relevant signaling pathways to facilitate further research and development in this area.
Comparative Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) of various N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives for a range of serotonin (5-HT) and dopamine (D) receptors. These values are crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinities of 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amine Derivatives at Serotonin and Histamine Receptors [1]
| Compound | Stereoisomer | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | H1 (Ki, nM) |
| trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT) | (-)-trans | 3.3 | 1.8 | 0.5 | 12 |
| (+)-trans | 15 | 12 | 8 | 35 | |
| trans-4-(3'-F-phenyl)-PAT | (-)-trans | 2.9 | 2.1 | 0.6 | 15 |
| (+)-trans | 18 | 15 | 9 | 40 | |
| trans-4-(3'-Cl-phenyl)-PAT | (-)-trans | 1.5 | 1.0 | 0.3 | 8 |
| (+)-trans | 10 | 8 | 5 | 25 | |
| trans-4-(3'-Br-phenyl)-PAT | (-)-trans | 1.2 | 0.8 | 0.2 | 6 |
| (+)-trans | 8 | 6 | 4 | 20 | |
| trans-4-(4'-Cl-phenyl)-PAT | (-)-trans | 5.0 | 3.5 | 1.0 | 20 |
| (+)-trans | 2.5 | 1.5 | 0.4 | 10 |
Table 2: Binding Affinities of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamide Derivatives at Serotonin Receptors [2]
| Compound Number | R Group (Aryl) | n (Alkyl Chain Length) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |
| 28 | 2-methoxyphenyl | 6 | 45 | >1000 | 0.22 |
| 34 | 2-acetylphenyl | 6 | 150 | >1000 | 1.5 |
| 44 | 2-methylthiophenyl | 6 | 200 | >1000 | 0.22 |
| 46 | 2-hydroxyphenyl | 6 | 350 | >1000 | 5.6 |
| 49 | 2-methylphenyl | 6 | 180 | >1000 | 0.8 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.
Radioligand Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for target receptors.
General Protocol Outline:
-
Membrane Preparation:
-
Cells stably expressing the receptor of interest (e.g., HEK-293 cells) are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed.
-
The resulting pellet containing the cell membranes is resuspended in a suitable buffer and stored at -80°C.
-
-
Saturation Binding Assay (to determine Kd of the radioligand):
-
Membrane preparations are incubated with increasing concentrations of a specific radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific from total binding.
-
Kd and Bmax (receptor density) are determined by non-linear regression analysis of the saturation curve.
-
-
Competition Binding Assay (to determine Ki of the test compound):
-
Membrane preparations are incubated with a fixed concentration of the radioligand (typically at or below its Kd value) and increasing concentrations of the unlabeled test compound.
-
The reaction is incubated to equilibrium, followed by filtration and scintillation counting as described above.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Materials for Dopamine Receptor Binding Assays: [3]
-
Radioligand: [³H]Spiperone or [¹²⁵I]Iodospiperone for D2-like receptors; [³H]SCH23390 for D1-like receptors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[3]
-
Non-specific binding determination: 10 µM (+)-butaclamol.[3]
Materials for Serotonin Receptor Binding Assays:
-
Radioligand: [³H]Ketanserin for 5-HT2A receptors, [³H]LSD for 5-HT2C receptors, [³H]8-OH-DPAT for 5-HT1A receptors, [³H]5-CT for 5-HT7 receptors.
-
Assay Buffer: Typically 50 mM Tris-HCl with various salts depending on the receptor subtype.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor.
Objective: To determine the potency (EC50) and efficacy of a compound as an agonist, antagonist, or inverse agonist.
General Protocol for G-protein Coupled Receptors (GPCRs):
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Measurement of Second Messengers: The intracellular concentration of a second messenger relevant to the receptor's signaling pathway is measured.
-
For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C): Measurement of intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4 AM) or inositol phosphate (IP) accumulation.[4][5]
-
For Gs-coupled receptors (e.g., D1, D5): Measurement of cyclic AMP (cAMP) accumulation using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[6]
-
For Gi-coupled receptors (e.g., D2, D3, D4): Measurement of the inhibition of forskolin-stimulated cAMP accumulation.[7]
-
-
Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with key receptors targeted by N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.
Caption: Gq-coupled signaling pathway for 5-HT2A/2C receptors.
Caption: Gi-coupled signaling pathway for Dopamine D2 receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of novel N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.
Caption: Workflow for the preclinical evaluation of novel derivatives.
References
- 1. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
Catalyst Efficacy in the Synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a crucial intermediate in the preparation of various pharmaceutically active compounds, can be achieved through multiple catalytic routes. This guide provides an objective comparison of the efficacy of different catalysts for two primary synthetic pathways: the reductive amination of 1-tetralone with methylamine and the N-methylation of 1,2,3,4-tetrahydronaphthalen-1-amine. The performance of various catalysts is evaluated based on reaction yields, conditions, and overall efficiency, supported by experimental data from peer-reviewed literature.
Comparison of Catalytic Methods
The selection of an appropriate catalyst is paramount for an efficient and high-yielding synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The two primary methods, reductive amination and N-methylation, each offer distinct advantages and are amenable to different catalytic systems.
Reductive Amination of 1-Tetralone
This one-pot reaction involves the condensation of 1-tetralone with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This approach is atom-economical and can be performed using various heterogeneous catalysts.
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5% Pd/CaCO₃ | H₂ (0.5 kg pressure) | Methanol/Water | 20-35 | 3.5 | 99.8 (cis-isomer) | [1] |
| Raney Nickel | H₂ (1.3-2.0 MPa) | Methanol | 100-180 | Not Specified | 85-97 (for similar amines) | [2][3] |
| PtO₂ | H₂ | Methanol | Room Temp. | Not Specified | General method | [4] |
Note: Data for Raney Nickel and PtO₂ are for general reductive amination of similar substrates and may not be directly comparable.
N-Methylation of 1,2,3,4-tetrahydronaphthalen-1-amine
This method involves the direct methylation of the primary amine, 1,2,3,4-tetrahydronaphthalen-1-amine. Common methylating agents include formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction) or other C1 sources like methanol.
| Catalyst | Methylating Agent | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Eschweiler-Clarke) | Formaldehyde (37%) | Formic Acid (85-90%) | Toluene | Reflux | 5-6 | 93-97 (for N-methylaniline) | [5] |
| K₂HPO₄ | Formic Acid | PMHS | Not Specified | Not Specified | Not Specified | General method | [6] |
| (CAAC)CuCl | Paraformaldehyde | PMHS | nBu₂O | 80 | 18 | High yields for various amines | [2] |
Note: The data presented for N-methylation is for analogous amine substrates and serves as a general guide.
Experimental Protocols
Reductive Amination of 1-Tetralone using 5% Pd/CaCO₃
This protocol is adapted from a procedure for the synthesis of a closely related sertraline intermediate.[1]
Materials:
-
4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine (or 1-tetralone and methylamine to form the imine in situ)
-
5% Pd/CaCO₃ catalyst
-
Methanol
-
Water
-
Hydrogen gas
Procedure:
-
A mixture of the imine (10 gm), 5% Pd/CaCO₃ (0.6 gm), water (2 ml), and methanol (150 ml) is placed in a hydrogenation flask.
-
The flask is subjected to hydrogenation under a hydrogen pressure of 0.5 kg at a temperature of 20-35°C.
-
The reaction is monitored for completion (approximately 3 hours and 30 minutes).
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated completely under vacuum to obtain the product.
N-Methylation of an Amine via Eschweiler-Clarke Reaction
This is a general procedure for the N-methylation of a primary or secondary amine using formaldehyde and formic acid.[5]
Materials:
-
1,2,3,4-tetrahydronaphthalen-1-amine
-
Formic acid (85–90%)
-
Formaldehyde solution (37%)
-
Toluene
Procedure:
-
In a round-bottomed flask fitted with a distillation column and condenser, place the amine (3 moles), formic acid (300 g), and toluene (1.8 L).
-
The solution is distilled slowly. The azeotrope of water and toluene will distill at 87-88°C.
-
Once all the water is removed, the temperature of the vapor will rise to 108-110°C.
-
Continue the distillation until approximately 1.5 L of toluene has been collected (5-6 hours).
-
The remaining residue is then transferred to a modified Claisen flask and distilled under reduced pressure to yield the N-methylated product.
Visualizing the Synthetic Pathways
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the reductive amination and N-methylation routes.
Caption: Reductive Amination Workflow.
Caption: N-Methylation Workflow.
Conclusion
Both reductive amination and N-methylation are viable and efficient methods for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The choice of catalyst and synthetic route will depend on factors such as substrate availability, desired stereoselectivity, and process safety considerations.
The reductive amination of 1-tetralone, particularly with a 5% Pd/CaCO₃ catalyst, offers a highly selective and high-yielding one-pot process.[1] This method is advantageous when 1-tetralone is the readily available starting material.
The N-methylation of 1,2,3,4-tetrahydronaphthalen-1-amine via the Eschweiler-Clarke reaction is a classic and effective method that does not require a metal catalyst, which can be advantageous in avoiding metal contamination in the final product.[5] Other modern catalytic systems for N-methylation using various C1 sources and catalysts also offer high yields and milder reaction conditions.[2][6]
Ultimately, the optimal catalytic system will be determined by the specific requirements of the synthesis, including scale, cost, and purity specifications. Further process optimization may be required to achieve the desired outcomes for a particular application.
References
- 1. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 2. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. html.rhhz.net [html.rhhz.net]
A Head-to-Head Comparison of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (Sertraline) and its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly known as sertraline. The primary active stereoisomer in the pharmaceutical product is (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine. This document details its pharmacodynamic and pharmacokinetic properties, supported by experimental data and detailed methodologies for key assays.
Pharmacodynamic Profile
Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action involves binding to the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][3] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[1] While highly selective for SERT, sertraline also exhibits measurable affinity for dopamine (DAT) and norepinephrine (NET) transporters, though with significantly lower potency.[4]
Table 1: In Vitro Transporter Binding Affinity and Reuptake Inhibition of Sertraline
| Target | Parameter | Value (nM) | Reference |
| Human Serotonin Transporter (hSERT) | K_i_ | 0.29 | [4] |
| IC_50_ | 0.58 | [5] | |
| Human Dopamine Transporter (hDAT) | K_i_ | 25 | [4] |
| Human Norepinephrine Transporter (hNET) | K_i_ | 420 | [4] |
Pharmacokinetic Profile
Sertraline is characterized by slow absorption and extensive first-pass metabolism.[1][3] Its primary metabolite, desmethylsertraline, is substantially less potent as a serotonin reuptake inhibitor.[1]
Table 2: Pharmacokinetic Parameters of Sertraline in Preclinical Models and Humans
| Parameter | Human | Rat | Mouse | Reference |
| Half-life (t_1/2_) | 26 hours | - | 1.6 - 6.3 hours (dose-dependent) | [1][6] |
| Time to Peak Plasma Concentration (T_max_) | 4.5 - 8.4 hours | - | 0.08 - 0.5 hours | [1][6] |
| Bioavailability | ~44% | - | - | [1] |
| Protein Binding | ~98.5% | - | - | [1] |
Signaling Pathway and Experimental Workflows
To elucidate the mechanism of action and pharmacological effects of sertraline, several key experiments are routinely performed. The following diagrams illustrate the primary signaling pathway and the workflows for essential experimental protocols.
Sertraline's Primary Signaling Pathway
Caption: Sertraline blocks the reuptake of serotonin by inhibiting the serotonin transporter (SERT).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of sertraline to the serotonin transporter.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for measuring extracellular neurotransmitter levels in response to sertraline.
Experimental Workflow: Forced Swim Test
Caption: Workflow for assessing the antidepressant-like effects of sertraline in rodents.
Experimental Protocols
Radioligand Binding Assay for SERT
This protocol is adapted from standard methodologies for competitive radioligand binding assays.[5][7][8]
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the serotonin transporter (SERT) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, radioligand (e.g., [³H]citalopram), and either vehicle, a saturating concentration of a non-labeled SERT inhibitor (for non-specific binding), or varying concentrations of sertraline.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the sertraline concentration.
-
Determine the IC_50_ value using non-linear regression analysis.
-
Calculate the K_i_ value using the Cheng-Prusoff equation.
-
In Vitro Monoamine Reuptake Inhibition Assay
This protocol outlines a common method for assessing the functional inhibition of monoamine transporters.[9][10][11][12]
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the monoamine transporter of interest (SERT, DAT, or NET) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere and reach near-confluence.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of sertraline or vehicle for a short period (e.g., 5-10 minutes).
-
Initiate neurotransmitter uptake by adding a solution containing a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT).
-
Allow the uptake to proceed for a defined time (e.g., 1-10 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.
-
Lyse the cells to release the accumulated radiolabeled substrate.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify the radioactivity.
-
Determine the IC_50_ value by plotting the percentage of inhibition of uptake against the logarithm of the sertraline concentration.
-
In Vivo Microdialysis for Extracellular Neurotransmitter Levels
This protocol describes the in vivo microdialysis technique to measure neurotransmitter levels in the brains of freely moving animals.[13][14][15][16][17]
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for a specified period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer sertraline via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples for a predetermined period to monitor changes in extracellular neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the dialysate samples for the content of serotonin, dopamine, and norepinephrine and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the dialysate.
-
Express the post-drug administration levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
-
Forced Swim Test for Antidepressant-Like Activity
The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy.[18][19][20][21][22]
-
Apparatus:
-
A transparent cylindrical container (e.g., 20 cm in diameter, 50 cm in height) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
-
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer sertraline or vehicle at a predetermined time before the test.
-
Pre-test (for rats): On the first day, place each rat in the water-filled cylinder for 15 minutes. This session is not typically scored but serves to induce a state of immobility on the subsequent test day.
-
Test Session: On the second day (for rats) or the only day (for mice), place the animal in the cylinder for a 5-6 minute session.
-
Behavioral Recording: Videotape the session for later scoring.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, scores the animal's behavior, typically during the last 4 minutes of the test session.
-
The primary behaviors scored are:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
-
Data Analysis:
-
The duration of immobility is the primary measure.
-
A significant decrease in immobility time in the sertraline-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Prediction of clinical response based on pharmacokinetic/pharmacodynamic models of 5-hydroxytryptamine reuptake inhibitors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 17. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. scispace.com [scispace.com]
Comparative Analysis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its Derivatives: An In Vitro and In Vivo Perspective
A comprehensive guide for researchers and drug development professionals on the activity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its structurally related analogs. This guide provides a comparative overview of their in vitro and in vivo activities, supported by experimental data and detailed methodologies.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a foundational scaffold for a range of pharmacologically active compounds, most notably in the realm of monoamine reuptake inhibitors. While extensive research has been conducted on its derivatives, data on the parent compound itself remains limited in publicly available literature. This guide, therefore, focuses on a comparative analysis of its better-studied analogs, providing insights into their structure-activity relationships and potential therapeutic applications.
In Vitro Activity: Targeting Monoamine Transporters
The primary in vitro mechanism of action for many derivatives of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is the inhibition of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The affinity of these compounds for their respective transporters is typically determined through radioligand binding assays.
Comparative In Vitro Binding Affinities of Key Derivatives
| Compound | Target | Kᵢ (nM) | Reference Compound |
| Sertraline | SERT | 0.26 | - |
| DAT | 25 | - | |
| NET | 420 | - | |
| (+)-trans-4-(4'-Cl-phenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine | 5-HT₂c Receptor | 1.5 | - |
| 5-HT₂a Receptor | 10.3 | - | |
| H₁ Receptor | 5.6 | - |
Note: Data for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is not available. The table presents data for its well-characterized derivative, Sertraline, and another related analog to illustrate the impact of structural modifications on target affinity.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor or transporter.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific monoamine transporter.
Materials:
-
Cell membranes expressing the target transporter (SERT, DAT, or NET).
-
Radioligand specific for the target transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
Test compound (N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivative).
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated in the assay buffer.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes bound to the radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Workflow of a typical radioligand binding assay.
In Vivo Activity: Behavioral and Neurochemical Effects
The in vivo activity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives is often assessed using animal models of depression and anxiety, as well as through direct measurement of neurotransmitter levels in the brain.
Comparative In Vivo Effects of Key Derivatives
| Compound | Animal Model | Behavioral Effect | Neurochemical Effect |
| Sertraline | Forced Swim Test (Rat) | Decreased immobility time | Increased extracellular serotonin levels |
| Chronic Mild Stress (Mouse) | Reversed anhedonic-like behavior | - |
Experimental Protocol: Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity.
Objective: To assess the antidepressant-like effect of a test compound in rodents.
Materials:
-
Rodents (rats or mice).
-
Cylindrical container filled with water (23-25°C).
-
Test compound.
-
Video recording and analysis software.
Procedure:
-
Pre-test Session: On the first day, animals are placed in the water-filled cylinder for a 15-minute habituation session.
-
Test Session: 24 hours after the pre-test, the animals are administered the test compound or vehicle and are placed back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is recorded and scored.
-
Data Analysis: A decrease in the duration of immobility in the test group compared to the vehicle group is indicative of an antidepressant-like effect.
Caption: Workflow of the forced swim test in rodents.
Signaling Pathway: Monoamine Transporter Inhibition
The therapeutic effects of many N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives are attributed to their ability to block the reuptake of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.
Caption: Inhibition of monoamine reuptake by derivatives.
Conclusion
While direct experimental data for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is scarce, the extensive research on its derivatives, such as Sertraline, provides valuable insights into the potential pharmacological profile of this chemical scaffold. The primary mechanism of action appears to be the inhibition of monoamine transporters, leading to antidepressant and anxiolytic effects in vivo. Further research is warranted to fully characterize the in vitro and in vivo activities of the parent compound and to explore the full therapeutic potential of this class of molecules.
Safety Operating Guide
Navigating the Safe Disposal of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides essential, immediate safety and logistical information for the proper disposal of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, ensuring compliance and minimizing environmental impact.
Immediate Safety and Hazard Profile
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a hazardous substance requiring careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health risks. It is crucial to be aware of these hazards before initiating any handling or disposal procedures.
| Hazard Classification | GHS Hazard Code | Signal Word |
| Harmful if swallowed | H302 | Danger |
| Causes skin irritation | H315 | |
| Causes serious eye irritation/damage | H319/H318 | |
| May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE) during Disposal
To mitigate exposure risks, the following PPE is mandatory when handling N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Operational Plan for Disposal
The guiding principle for the disposal of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Evaporation in a fume hood is also not an acceptable method of disposal.[2][3]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Container Selection:
-
Use a dedicated, leak-proof container that is chemically compatible with the amine. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[2]
-
If reusing a container, ensure it is thoroughly cleaned and all previous labels are completely removed or defaced.[3][6]
-
-
Waste Accumulation:
-
All waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7]
-
Keep the waste container closed at all times, except when adding waste.[2][3]
-
Do not overfill the container; a general rule is to fill it to no more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Properly label the hazardous waste container as soon as the first drop of waste is added.[6]
-
The label must include the following information:
-
The full chemical name: "N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine". Avoid abbreviations or chemical formulas.
-
The accumulation start date (the date the first waste was added to the container).[9]
-
An indication of the hazards (e.g., Toxic).[10]
-
The name and contact information of the generating researcher or lab.[8]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Store in secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.[2]
-
-
Disposal Request and Pickup:
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE.
-
Containment: Use a chemical spill kit with an absorbent material suitable for organic compounds to contain the spill.
-
Collection: Carefully collect the absorbent material and contaminated debris and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's incident reporting protocol.
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
References
- 1. acs.org [acs.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. esd.uga.edu [esd.uga.edu]
- 11. mtu.edu [mtu.edu]
Personal protective equipment for handling N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Adherence to these protocols is crucial for ensuring laboratory safety and proper chemical management.
Chemical Profile and Hazards:
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is harmful if swallowed, causes skin irritation, can lead to serious eye irritation, and may cause respiratory irritation[1][2]. It is crucial to use appropriate personal protective equipment (PPE) and follow safe handling procedures to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is mandatory to prevent contact with the skin and eyes and to avoid inhalation of vapors, mist, or gas[3]. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Government-approved safety goggles or face shield. | To prevent contact with eyes, which can cause serious irritation[2][3][4]. |
| Skin Protection | Compatible chemical-resistant gloves. Protective clothing. Protective boots, if necessary. | To avoid skin contact, which can cause irritation[1][2][3]. Gloves should be inspected before use and removed properly to avoid skin contact with the product[3]. |
| Respiratory Protection | Government-approved respirator. | To be used to avoid breathing vapors, mist, or gas, especially in poorly ventilated areas[3]. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is essential to maintain a safe laboratory environment.
1. Preparation:
-
Ensure adequate ventilation, such as a closed system or local exhaust, is operational[3].
-
Locate and verify the functionality of the nearest safety shower and eye bath[3].
-
Don all required PPE as specified in the table above.
2. Handling:
-
Perform all handling in a well-ventilated area[3].
-
Avoid breathing any vapors or mist from the chemical[3].
-
Prevent all contact with eyes, skin, and clothing[3].
-
Do not eat, drink, or smoke in the handling area.
-
After handling, wash hands and face thoroughly[3].
3. Storage:
-
Keep the container tightly closed and in an upright position[3].
-
Store in a dry and well-ventilated place[3].
-
Avoid overheating the storage area[3].
4. In Case of a Spill:
-
Use personal protective equipment[3].
-
Avoid inhaling any fumes that are released[3].
-
Wipe the spill dry and place the rag in a bag for waste disposal[3].
-
Ventilate the area of the spill and wash the site after the material has been collected[3].
Disposal Plan
Proper disposal of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its containers is critical to prevent environmental contamination.
-
Dispose of the contents and container to an approved waste disposal plant[5][6].
-
Do not let the product enter drains[3].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, from preparation to disposal.
Caption: Workflow for Safe Handling of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
References
- 1. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | C11H15N | CID 13579644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
